Disperse blue 165:1
Description
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Propriétés
Numéro CAS |
24170-60-3 |
|---|---|
Formule moléculaire |
C19H19N7O5 |
Poids moléculaire |
425.4 g/mol |
Nom IUPAC |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C19H19N7O5/c1-4-24(5-2)14-6-7-16(17(9-14)21-12(3)27)22-23-19-13(11-20)8-15(25(28)29)10-18(19)26(30)31/h6-10H,4-5H2,1-3H3,(H,21,27) |
Clé InChI |
NHBNDXGKNAEBAI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)C |
Origine du produit |
United States |
Foundational & Exploratory
Physicochemical Properties of Disperse Blue 165:1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disperse Blue 165:1 is a monoazo disperse dye recognized for its bright blue hue. It is utilized in various industrial applications, including the dyeing of synthetic fibers. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 86836-00-2), presenting available quantitative data, outlining experimental protocols for property determination, and illustrating key processes through detailed diagrams.
Core Physicochemical Data
A summary of the fundamental physicochemical properties of this compound is presented below. It is important to distinguish this dye from the structurally different "Disperse Blue 165" (CAS No. 41642-51-7).
| Property | Value | Reference |
| CAS Number | 86836-00-2 | [1][2][3] |
| Molecular Formula | C₁₉H₁₉N₇O₅ | [1][3] |
| Molecular Weight | 425.39806 g/mol | [1][3] |
| Appearance | Dark blue powder | [1][4] |
| Boiling Point | 698.9 °C at 760 mmHg | [1] |
| Flash Point | 376.5 °C | [1] |
| Density | 1.37 g/cm³ | [1] |
| Melting Point | Not Available | [1] |
| Solubility | Not Available | [1][5] |
| Partition Coefficient (logP) | Not Available | [5] |
| Maximum Absorption (λmax) | Not Available |
Synthesis of this compound
The synthesis of this compound is a multi-step process involving diazotization, azo coupling, and a subsequent cyanation reaction.[2][4]
Experimental Protocol: General Synthesis
A generalized laboratory-scale synthesis protocol is as follows:
-
Diazotization of 2,4-Dinitro-6-bromoaniline:
-
Suspend 2,4-Dinitro-6-bromoaniline in a suitable acidic medium (e.g., a mixture of sulfuric and acetic acid).
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in cold water to the cooled amine suspension to form the diazonium salt. Maintain the temperature strictly between 0-5 °C.
-
-
Azo Coupling with 3-Acetylamino-N,N-diethylaniline:
-
In a separate vessel, dissolve 3-Acetylamino-N,N-diethylaniline in an appropriate solvent.
-
Cool the solution of the coupling component to 0-5 °C.
-
Slowly add the freshly prepared diazonium salt solution to the cooled coupling component solution with vigorous stirring. An intensely colored precipitate will form.
-
Continue stirring the reaction mixture in the ice bath for a sufficient duration to ensure the completion of the coupling reaction.
-
-
Cyanation:
-
Isolate the intermediate azo compound by filtration and wash it with cold water.
-
The bromine atom on the dinitrophenyl ring is then replaced by a cyano group. This is typically achieved by reacting the intermediate with a cyanide source, such as cuprous cyanide, in a suitable solvent.
-
-
Isolation and Purification:
-
Upon completion of the cyanation reaction, the final product is isolated by filtration.
-
The crude product is then washed, ground, and dried to yield this compound.
-
Synthesis Workflow
Determination of Physicochemical Properties: Experimental Protocols
Protocol: Determination of Solubility via UV-Vis Spectrophotometry
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable organic solvent (e.g., acetone).
-
Create a series of standard solutions of decreasing concentrations through serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent of interest (e.g., water, ethanol) in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
-
Measurement and Calculation:
-
Dilute the saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
Use the calibration curve equation to calculate the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to determine the solubility of this compound in the chosen solvent at the specified temperature.
-
Workflow for Determining Dye Solubility
References
Chemical structure of C.I. Disperse Blue 165:1.
A Technical Guide to C.I. Disperse Blue 165:1
Introduction
C.I. This compound is a synthetic dye belonging to the single azo class, characterized by its bright, dark blue hue.[1] As a disperse dye, it exhibits low water solubility and is primarily formulated for dyeing hydrophobic synthetic fibers, such as polyester (B1180765), nylon, and acrylics.[2] Its molecular structure is designed to ensure high tinctorial strength and good fastness properties, making it a commercially significant colorant in the textile, plastics, printing, and cosmetics industries.[2][3] This guide provides an in-depth overview of its chemical structure, properties, synthesis, and relevant experimental protocols for research and development professionals.
Chemical Structure and Identity
C.I. This compound is chemically identified as N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide.[2][4] It is a monoazo dye, meaning its chromophore contains one azo group (-N=N-) linking two aromatic rings.[1]
Table 1: Chemical Identity of C.I. This compound
| Identifier | Value | Reference |
| C.I. Name | C.I. This compound | [1] |
| CAS Number | 86836-00-2 | [4][5][6] |
| Molecular Formula | C₁₉H₁₉N₇O₅ | [2][4][5] |
| Molecular Weight | 425.40 g/mol | [2][5][7] |
| IUPAC Name | N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide | [2][4] |
| Synonyms | Disperse Blue BGLS, C.I. 113357 | [1][2] |
| Structural Class | Single Azo | [1] |
| SMILES | CCN(CC)C1=CC(NC(C)=O)=C(C=C1)N=NC2=C(C#N)C=C(C=C2--INVALID-LINK--[O-])--INVALID-LINK--[O-] |
Physicochemical Properties
The physical and chemical properties of C.I. This compound are crucial for its application and processing. It is typically supplied as a dark blue powder.[1] Quantitative data on its properties are summarized below.
Table 2: Physicochemical Properties of C.I. This compound
| Property | Value | Reference |
| Appearance | Dark blue powder | [1][2] |
| Boiling Point | 698.9 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.37 g/cm³ (Predicted) | [2] |
| Flash Point | 376.5 °C (Predicted) | [2] |
| Solubility | Data not available | [2] |
Synthesis of C.I. This compound
The industrial synthesis of C.I. This compound is a multi-step process involving diazotization and azo coupling. The general manufacturing method involves the diazotization of an aromatic amine, followed by coupling with a suitable coupling component, and a final cyanation step.[1][5]
The synthesis pathway begins with the diazotization of 2,4-Dinitro-6-bromoaniline. This intermediate is then coupled with 3-Acetylamino-N,N-diethylaniline. The final step involves a cyanation reaction to yield the final dye molecule.[1][5]
Caption: Synthesis workflow for C.I. This compound.
Experimental Protocols
While specific industrial protocols are proprietary, the following sections outline generalized laboratory-scale procedures for the synthesis of C.I. This compound and its application in dyeing polyester.
General Synthesis Protocol
-
Diazotization: 2,4-Dinitro-6-bromoaniline is suspended in a mixture of concentrated sulfuric acid and acetic acid. The mixture is cooled to 0-5°C. A solution of sodium nitrite (B80452) in concentrated sulfuric acid (nitrosylsulfuric acid) is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction is monitored for completion.
-
Azo Coupling: 3-Acetylamino-N,N-diethylaniline is dissolved in an acidic aqueous medium. The previously prepared diazonium salt solution is added slowly to the coupler solution, keeping the temperature below 10°C and maintaining an acidic pH to facilitate the coupling reaction at the position para to the diethylamino group. The resulting bromo-azo dye intermediate precipitates from the solution.
-
Cyanation: The filtered and washed bromo-azo dye intermediate is re-dispersed in a suitable solvent (e.g., dimethylformamide). A cyanide source, such as copper(I) cyanide or a mixture of sodium cyanide and a copper catalyst, is added. The mixture is heated to induce the nucleophilic substitution of the bromine atom with a cyano group.
-
Isolation and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the final C.I. This compound dye. The crude product is then filtered, washed thoroughly with water to remove salts and impurities, and dried.
Polyester Dyeing Protocol
This protocol describes a typical high-temperature exhaust dyeing method for polyester fabric.
-
Dye Bath Preparation: A dye bath is prepared with a liquor-to-goods ratio of 10:1 to 20:1. The pH is adjusted to 4.5-5.5 using acetic acid. A dispersing agent is added to ensure the dye remains finely dispersed.
-
Dye Dispersion: C.I. This compound (e.g., 1% on weight of fiber) is pasted with a small amount of water and dispersing agent, then diluted with warm water to form a stable dispersion. This dispersion is added to the dye bath.
-
Dyeing Process: The polyester fabric is introduced into the dye bath at approximately 60°C. The temperature is raised at a rate of 1-2°C per minute to 130°C. Dyeing continues at this temperature for 30-60 minutes to allow for dye penetration and fixation within the polyester fibers.
-
Rinsing and Reduction Clearing: After dyeing, the bath is cooled, and the fabric is rinsed with water. A reduction clearing process is then performed in a fresh bath containing sodium hydroxide (B78521) and sodium hydrosulfite at 70-80°C for 15-20 minutes. This step removes unfixed dye from the fiber surface, improving wash fastness.
-
Finalization: The fabric is rinsed thoroughly with hot and cold water, neutralized with a mild acid if necessary, and dried.
Caption: Experimental workflow for dyeing polyester.
Applications and Performance
The primary application of C.I. This compound is the dyeing of synthetic fibers, particularly polyester and its blends, due to its good sublimation fastness and high color yield.[2][3] It is applied using high-temperature and high-pressure dyeing methods.[3] Beyond textiles, it is also utilized as a colorant in the plastics and printing industries.[2] The dye is noted for providing a bright blue color with excellent colorfastness.[2] Compared to older anthraquinone-based blue dyes like C.I. Disperse Blue 56, the C.I. Disperse Blue 165 class offers significantly improved tinctorial strength and superior wetfastness properties.[8]
Toxicology and Environmental Considerations
Disperse dyes are characterized by their low water solubility, which can lead to their accumulation in sludge and sediment during wastewater treatment.[3] Azo dyes, as a class, can undergo anaerobic degradation, which involves the reductive cleavage of the azo bond. This process can potentially form aromatic amines, the ecotoxicity of which would require further assessment.[3]
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Cas 86836-00-2,this compound | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 86836-00-2 [chemicalbook.com]
- 6. 86836-00-2 | this compound | Hangzhou Keying Chem Co., Ltd. [keyingchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. p2infohouse.org [p2infohouse.org]
Disperse Blue 165:1 (CAS 86836-00-2): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 165:1, with the Chemical Abstracts Service (CAS) number 86836-00-2, is a monoazo disperse dye characterized by its bright blue hue. As a member of the disperse dye class, it is sparingly soluble in water and is primarily formulated for dyeing synthetic fibers, most notably polyester. Its applications also extend to the coloration of plastics, printing inks, and cosmetics.[1] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, analytical methods, and the limited available toxicological and biological information pertinent to this compound. A significant data gap exists in the scientific literature regarding its biological activity and toxicological profile, a crucial consideration for professionals in drug development and safety assessment.
Chemical and Physical Properties
This compound is a dark blue powder.[2] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 86836-00-2 | [3] |
| Molecular Formula | C₁₉H₁₉N₇O₅ | [3] |
| Molecular Weight | 425.40 g/mol | [3] |
| Synonyms | C.I. This compound, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)- | [3] |
| Appearance | Dark blue powder | [2] |
| Boiling Point | 698.9 °C at 760 mmHg | [3] |
| Flash Point | 376.5 °C | [3] |
| Density | 1.37 g/cm³ | [3] |
| Solubility | Data not available | [3] |
Synthesis
The synthesis of this compound is a multi-step process that involves a diazotization reaction, followed by an azo coupling and a subsequent cyanation.[2][4][5]
Experimental Protocol: General Synthesis
While precise industrial protocols are often proprietary, a general laboratory-scale synthesis can be described as follows:
Step 1: Diazotization of 2,4-Dinitro-6-bromoaniline
-
A solution of 2,4-Dinitro-6-bromoaniline is prepared in a mixture of a strong acid, such as concentrated hydrochloric acid, and water.
-
The mixture is cooled to a temperature between 0-5 °C in an ice bath with continuous stirring.
-
A pre-cooled aqueous solution of sodium nitrite (B80452) is then added dropwise to the aniline (B41778) suspension while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure the complete formation of the diazonium salt. The resulting diazonium salt solution is highly reactive and should be used immediately in the subsequent step.
Step 2: Azo Coupling
-
In a separate vessel, 3-Acetylamino-N,N-diethylaniline is dissolved in a suitable solvent, such as a mixture of ethanol (B145695) and water, and cooled to 0-5 °C.
-
The freshly prepared cold diazonium salt solution from Step 1 is then slowly added to the solution of the coupling component with vigorous stirring.
-
The pH of the reaction mixture is maintained in the weakly acidic to neutral range (pH 5-7) by the addition of a base, such as sodium acetate, to facilitate the electrophilic substitution reaction.
-
Upon completion of the reaction, the precipitated dibromo-azo intermediate is collected by filtration.
Step 3: Cyanation
-
The dibromo-azo intermediate is suspended in a suitable solvent like dimethylformamide (DMF).
-
Cuprous cyanide is added to the suspension.
-
The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the final product, this compound, is isolated by filtration, followed by washing and drying.
Analytical Methods
The quantification of this compound, particularly in textile matrices, is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or a diode-array detector (DAD), and UV-Visible Spectrophotometry are common analytical techniques.
Experimental Protocol: Quantification by HPLC
-
Sample Preparation (Textile Extraction):
-
A known weight of the textile sample is extracted with a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) under sonication or reflux.
-
The extract is then filtered and diluted as necessary.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: DAD detection at the wavelength of maximum absorbance (λmax) of this compound, and/or MS detection for confirmation.
-
-
Quantification:
-
A calibration curve is constructed using standard solutions of this compound of known concentrations.
-
The concentration of the dye in the sample extract is determined by comparing its peak area to the calibration curve.
-
Biological Activity and Toxicology
There is a significant lack of publicly available data on the biological activity and toxicology of this compound. Most safety data sheets indicate that no comprehensive acute toxicity data is available for oral, dermal, or inhalation routes. However, due to its classification as a disperse dye and an azo compound, potential health effects such as skin sensitization are a concern.
Allergic Contact Dermatitis
Disperse dyes are known haptens, which are small molecules that can elicit an immune response when bound to skin proteins. This can lead to allergic contact dermatitis, a T-cell-mediated delayed-type hypersensitivity reaction.[6]
Signaling Pathway in Allergic Contact Dermatitis (Sensitization Phase)
The sensitization phase is initiated upon the first contact with the hapten.
-
Hapten Penetration and Protein Binding: The small, lipophilic this compound molecule penetrates the stratum corneum of the skin. It then covalently binds to endogenous skin proteins, forming a hapten-protein conjugate. This complex is now immunogenic.[1]
-
Activation of Antigen-Presenting Cells (APCs): The hapten-protein conjugates are recognized and internalized by Langerhans cells (a type of dendritic cell) in the epidermis and dermal dendritic cells.
-
APC Maturation and Migration: Upon antigen uptake, the APCs mature and migrate from the skin to the regional lymph nodes.
-
T-Cell Priming: In the lymph nodes, the APCs present the processed antigen to naive T-cells. This interaction, along with co-stimulatory signals, leads to the activation and proliferation of antigen-specific T-cells (memory T-cells).
Upon subsequent exposure to the same hapten, these memory T-cells are rapidly activated, leading to the clinical manifestations of allergic contact dermatitis.
Conclusion
This compound is a commercially important blue dye with well-defined chemical properties and established synthetic routes. Analytical methods for its detection and quantification are available. However, a significant knowledge gap exists concerning its biological activity and toxicological profile. For researchers, scientists, and particularly drug development professionals, the potential for skin sensitization, a characteristic of many disperse dyes, warrants careful consideration. The absence of comprehensive safety data underscores the need for further investigation to fully assess the potential risks associated with human exposure to this compound.
References
- 1. Hapten-protein binding: from theory to practical application in the in vitro prediction of skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Cas 86836-00-2,this compound | lookchem [lookchem.com]
- 4. This compound CAS#: 86836-00-2 [m.chemicalbook.com]
- 5. This compound | 86836-00-2 [chemicalbook.com]
- 6. Molecular mechanisms of CD8+ T cell-mediated delayed hypersensitivity: implications for allergies, asthma, and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis Pathway of Disperse Blue 165:1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Disperse Blue 165:1 (C.I. 113357), a significant monoazo disperse dye utilized in the textile industry. The synthesis is a multi-step process involving diazotization, azo coupling, and cyanation. This document details the chemical transformations, intermediates, and general experimental protocols.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various applications.
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 86836-00-2[1] |
| Molecular Formula | C₁₉H₁₉N₇O₅[2] |
| Molecular Weight | 425.40 g/mol [2] |
| Appearance | Dark blue powder[2] |
| Chemical Class | Monoazo |
| Solubility | Insoluble in water; Soluble in acetone |
Synthesis Pathway of this compound
The synthesis of this compound is a three-stage process that begins with the diazotization of a substituted aniline, followed by an azo coupling reaction, and concludes with a cyanation step to yield the final product.[3][4]
The overall synthesis workflow is depicted in the following diagram:
Experimental Protocols
While precise industrial protocols are often proprietary, the following sections describe the general laboratory-scale methodologies for each key step in the synthesis of this compound.
Stage 1: Diazotization of 2,4-Dinitro-6-bromoaniline
The initial step is the conversion of the primary aromatic amine, 2,4-Dinitro-6-bromoaniline, into its corresponding diazonium salt. This is achieved through a reaction with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid, such as sulfuric acid.
General Experimental Protocol:
-
Preparation of Amine Suspension: In a reaction vessel, 2,4-Dinitro-6-bromoaniline is suspended in a mixture of concentrated sulfuric acid and water.
-
Cooling: The suspension is cooled to a temperature range of 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is critical to maintain this low temperature to prevent the decomposition of the unstable diazonium salt.
-
Preparation of Nitrous Acid: A solution of sodium nitrite (NaNO₂) in cold water is prepared separately.
-
Diazotization Reaction: The sodium nitrite solution is added dropwise to the cooled amine suspension. The temperature must be strictly maintained below 5 °C during this addition.
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, the mixture is stirred for an additional 30-60 minutes to ensure the diazotization reaction is complete. The resulting product is the diazonium salt of 2,4-Dinitro-6-bromoaniline in solution.
A Chinese patent describes a method for preparing the diazonium salt of 2,4-dinitro-6-bromaniline where 36.6g of 2,4-dinitraniline is stirred in 210.0g of 60% sulfuric acid, followed by the addition of 19.2g of bromine at 20-25°C. After 4 hours, 13.6g of 30% hydrogen peroxide is added, and the reaction continues for another 4 hours. Subsequently, 64.0g of 40% nitrosyl sulfuric acid is added, and the diazotization reaction proceeds for 2.0-3.0 hours at 20-30°C to yield the diazonium salt solution.
Stage 2: Azo Coupling
The second stage involves the electrophilic aromatic substitution reaction between the diazonium salt prepared in the first stage and the coupling component, 3-Acetylamino-N,N-diethylaniline.
General Experimental Protocol:
-
Preparation of Coupling Component Solution: 3-Acetylamino-N,N-diethylaniline is dissolved in an appropriate solvent, typically an acidic medium to ensure solubility.
-
Cooling: The solution of the coupling component is cooled to 0-5 °C in an ice bath.
-
Coupling Reaction: The cold diazonium salt solution from Stage 1 is slowly added to the cooled coupling component solution with constant and efficient stirring. An intensely colored precipitate of the bromo-azo intermediate should form immediately.
-
Completion of Reaction: The reaction mixture is stirred for an additional 1-2 hours in the ice bath to ensure the coupling reaction goes to completion.
-
Isolation of Intermediate: The resulting bromo-azo intermediate is isolated by vacuum filtration and washed thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
Stage 3: Cyanation
The final step in the synthesis of this compound is the replacement of the bromine atom on the aromatic ring of the intermediate with a cyano group. This is a nucleophilic aromatic substitution reaction, typically carried out using a cyanide salt, such as cuprous cyanide.
General Experimental Protocol:
-
Reaction Mixture: The isolated bromo-azo intermediate is suspended in a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: An excess of cuprous cyanide (CuCN) is added to the suspension.
-
Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled and poured into a large volume of water or an ice/water mixture to precipitate the crude this compound dye.
-
Purification: The crude dye is isolated by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid, to obtain the final product with the desired purity. The purified dye is then dried under a vacuum.
Quantitative Data
Specific quantitative data for the synthesis of this compound, such as precise yields for each step and optimal reaction conditions, are not extensively available in the public domain and are often held as proprietary information by manufacturers. However, based on general knowledge of similar azo dye syntheses, the following table provides estimated ranges for key parameters.
| Parameter | Stage 1: Diazotization | Stage 2: Azo Coupling | Stage 3: Cyanation | Overall (Estimated) |
| Temperature | 0-5 °C | 0-10 °C | 100-150 °C (Reflux) | - |
| Reaction Time | 1-2 hours | 2-4 hours | 4-8 hours | - |
| Yield | High (typically >90%) | Good to Excellent | Moderate to Good | 60-80% |
| Key Reagents | NaNO₂, H₂SO₄ | 3-Acetylamino-N,N-diethylaniline | CuCN, DMF/DMSO | - |
Concluding Remarks
The synthesis of this compound is a well-established process in industrial dye chemistry, relying on fundamental organic reactions. The successful execution of this synthesis requires careful control of reaction conditions, particularly temperature, to manage the stability of the diazonium intermediate and to ensure high yields and purity of the final product. The methodologies outlined in this guide provide a foundational understanding for researchers and professionals involved in the synthesis and development of azo dyes. Further optimization of the reaction conditions and purification techniques may be necessary to achieve the desired product specifications for specific applications.
References
Disperse Blue 165:1: A Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, analytical methodologies, and toxicological profile of the monoazo dye, Disperse Blue 165:1.
This technical guide provides a comprehensive overview of this compound (CAS No. 86836-00-2), a synthetic monoazo dye. The document is intended for researchers, scientists, and drug development professionals who may encounter this compound in various research and development settings. The guide details its molecular characteristics, provides established experimental protocols for its analysis, and discusses its potential biological and toxicological implications based on the broader class of azo dyes.
Core Physicochemical Data
This compound is a dark blue powder primarily used in the textile, plastic, and printing industries for its vibrant blue coloration and good colorfastness.[1] Its fundamental molecular and physical properties are summarized in the table below. It is important to distinguish this compound from its related compound, Disperse Blue 165 (CAS No. 41642-51-7), which possesses a different molecular formula (C₂₀H₁₉N₇O₃) and molecular weight.[2]
| Property | Value |
| CAS Number | 86836-00-2 |
| Molecular Formula | C₁₉H₁₉N₇O₅[1][3][4][5] |
| Molecular Weight | 425.40 g/mol [1][3] |
| Synonyms | C.I. This compound, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)-[1] |
| Appearance | Dark blue powder[1] |
| Boiling Point | 698.9 °C at 760 mmHg[1] |
| Flash Point | 376.5 °C[1] |
| Density | 1.37 g/cm³[1] |
Experimental Protocols for Analysis and Characterization
Accurate characterization and quantification of this compound are crucial for quality control and research purposes. The following section details established analytical methods. While some of these protocols were developed for the closely related Disperse Blue 165, the methodologies are generally applicable to this compound due to their structural similarities.
Spectroscopic Analysis
UV-Visible (UV-Vis) Spectroscopy is a fundamental technique for the quantitative analysis of this compound in solution.
-
Instrumentation : A calibrated UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.
-
Procedure :
-
Preparation of Stock Solution : Accurately weigh a precise amount of this compound powder and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetone) in a volumetric flask to create a stock solution of known concentration.
-
Preparation of Standard Solutions : Perform serial dilutions of the stock solution to prepare a series of standard solutions with varying concentrations.
-
Wavelength Scan : Scan a standard solution across the visible spectrum to determine the wavelength of maximum absorbance (λmax).
-
Measurement : Measure the absorbance of the sample solution at the determined λmax.
-
Quantification : Create a calibration curve by plotting the absorbance of the standard solutions against their concentrations. The concentration of the sample can then be determined from its absorbance value using the calibration curve.
-
Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the molecule.
-
Instrumentation : A calibrated FTIR spectrometer.
-
Procedure (KBr Pellet Technique) :
-
Sample Preparation : Grind a small amount of this compound with potassium bromide (KBr) powder in a mortar and pestle.
-
Pellet Formation : Place the mixture into a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Spectrum Acquisition : Obtain a background spectrum of a pure KBr pellet. Then, acquire the FTIR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
-
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful technique for the separation, identification, and quantification of this compound.
-
Instrumentation : HPLC system with a C18 column, DAD or MS detector.
-
Mobile Phase : A suitable gradient of solvents, such as acetonitrile (B52724) and water.
-
Procedure :
-
Sample Preparation : Extract the dye from the sample matrix using an appropriate solvent (e.g., methanol).
-
Injection : Inject the filtered sample extract into the HPLC system.
-
Separation : The components of the sample are separated on the C18 column based on their polarity.
-
Detection : The separated components are detected by the DAD, which provides spectral information, and/or the MS, which provides mass-to-charge ratio information for identification.
-
Quantification : A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the sample.
-
More advanced techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF) can also be employed for high-sensitivity analysis of this dye.
Toxicological Profile and Biological Relevance
For drug development professionals, understanding the potential biological effects and toxicity of a compound is paramount. While specific toxicological data for this compound is limited, its classification as an azo dye provides a basis for assessing its potential hazards.
General Toxicity of Azo Dyes
Azo dyes are a class of compounds characterized by the presence of one or more azo (-N=N-) groups. A primary toxicological concern is their potential to undergo reductive cleavage of the azo bond, leading to the formation of aromatic amines, some of which are known or suspected carcinogens. This metabolic process can be carried out by human intestinal microflora, skin microflora, and to a lesser extent, by liver azoreductases.
The potential adverse health effects of certain azo dyes and their metabolites include:
-
Carcinogenicity : Some aromatic amines, such as benzidine, are linked to an increased risk of cancer, particularly bladder cancer.
-
Allergenicity : Certain azo dyes can cause skin sensitization and allergic contact dermatitis upon prolonged exposure.
-
Genotoxicity and Mutagenicity : Some azo dyes and their breakdown products have been shown to have mutagenic and genotoxic effects.
Environmental Impact
Disperse dyes, including this compound, have low water solubility, which can lead to their accumulation in the environment, particularly in sediments and sludge during wastewater treatment. The persistence of these dyes and their potential degradation into harmful aromatic amines pose a risk to aquatic ecosystems.
Conclusion
This compound is a well-defined chemical entity with established analytical protocols for its characterization. While it serves important industrial purposes, its classification as an azo dye warrants careful consideration of its potential toxicological properties, particularly in research and development settings where human exposure is possible. The information presented in this guide provides a foundational understanding of this compound for scientists and professionals in relevant fields. Further research into the specific biological activities and toxicological profile of this compound is recommended to fully assess its safety.
References
Spectroscopic Profile of Disperse Blue 165:1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and analytical methodologies for the disperse dye, C.I. Disperse Blue 165:1 (CAS Number: 86836-00-2). Due to the limited publicly available experimental spectroscopic data for this specific dye, this guide also includes relevant data for the closely related C.I. Disperse Blue 165 (CAS Number: 41642-51-7) for comparative purposes, with clear distinctions made between the two compounds.
Chemical Identity and Structure
It is crucial to distinguish between Disperse Blue 165 and this compound, as they are distinct chemical entities.
C.I. This compound is chemically identified as N-{2-[(E)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide.[1] Its chemical structure and key properties are detailed below.
-
Synonyms: C.I. 113357, Disperse Blue BGLS, Acetamide, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)-[2][3]
The molecular structure of this compound has been confirmed by crystallographic studies.[6]
C.I. Disperse Blue 165 , a related but different compound, has the following identifiers:
Spectroscopic Data
UV-Visible (UV-Vis) Spectroscopy
No experimental UV-Vis absorption data for this compound is publicly available at this time. However, the UV-Vis spectrum of the closely related Disperse Blue 165 in an aqueous solution shows a maximum absorbance (λmax) in the visible region.
| Parameter | Value | Solvent/Conditions |
| λmax | 570 nm | Aqueous solution |
Table 1: UV-Visible Spectroscopic Data for C.I. Disperse Blue 165. [7]
Infrared (IR) Spectroscopy
Experimental IR spectral data for this compound is not currently available in public databases. The following table presents the predicted characteristic infrared absorption peaks for Disperse Blue 165 , which can serve as a reference for the functional groups present in a similar chromophore system.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3300 | N-H Stretch | Secondary Amine/Amide |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2970 - 2850 | C-H Stretch | Aliphatic |
| 2230 - 2210 | C≡N Stretch | Nitrile |
| 1680 - 1650 | C=O Stretch | Amide (Amide I) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1550 - 1500 | N-O Asymmetric Stretch | Nitro group |
| 1550 - 1510 | N-H Bend | Secondary Amide (Amide II) |
| 1450 - 1350 | N=N Stretch | Azo group |
| 1350 - 1300 | N-O Symmetric Stretch | Nitro group |
| 1300 - 1000 | C-N Stretch | Aromatic Amine |
| 850 - 750 | C-H Bend | Aromatic (out-of-plane) |
Table 2: Predicted FTIR Characteristic Peaks for C.I. Disperse Blue 165. [7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
There is no publicly available experimental ¹H or ¹³C NMR data for this compound.
Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for disperse dyes like this compound.
UV-Visible Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the dye in solution.
Instrumentation: A calibrated UV-Visible spectrophotometer with a wavelength range of at least 200-800 nm.
Materials:
-
This compound dye powder
-
Spectroscopic grade solvent (e.g., acetone, methanol, or dimethylformamide)
-
Volumetric flasks
-
Pipettes
-
Quartz or glass cuvettes (1 cm path length)
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound powder and dissolve it in a known volume of the chosen solvent in a volumetric flask to create a stock solution of a specific concentration.
-
Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the absorbance of the instrument.
-
Spectrum Acquisition: Record the absorbance spectrum of a diluted standard solution across a relevant wavelength range (e.g., 300-800 nm) to determine the λmax.
-
Quantitative Measurement: Measure the absorbance of all standard solutions and the unknown sample at the determined λmax.
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Use the equation of the line to determine the concentration of the unknown sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Materials:
-
This compound dye powder
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Technique): Mix a small amount of the dye powder (approximately 1-2 mg) with about 100-200 mg of dry KBr powder in a mortar. Grind the mixture thoroughly to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Background Spectrum: Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Sample Spectrum Acquisition: Place the sample pellet in the spectrometer's sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[7]
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and correlate them to the vibrational frequencies of the functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of the dye.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
This compound dye powder
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dye in about 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Spectrum Acquisition: Acquire a proton NMR spectrum. The chemical shifts, integration, and coupling patterns of the signals will provide information about the number and connectivity of hydrogen atoms.
-
¹³C NMR Spectrum Acquisition: Acquire a carbon NMR spectrum (e.g., using a proton-decoupled pulse sequence) to identify the number and types of carbon atoms in the molecule.
-
2D NMR (Optional): If further structural confirmation is needed, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine H-C one-bond and multiple-bond correlations, respectively.
-
Data Analysis: Process and analyze the spectra to assign the chemical shifts to the respective nuclei and confirm the molecular structure.
Visualizations
The following diagram illustrates a general workflow for the spectroscopic analysis of a disperse dye.
References
- 1. Page loading... [guidechem.com]
- 2. Cas 86836-00-2,this compound | lookchem [lookchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound CAS#: 86836-00-2 [m.chemicalbook.com]
- 5. This compound | 86836-00-2 [chemicalbook.com]
- 6. N-{2-[2-(2-Cyano-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Solubility profile of Disperse Blue 165:1 in different solvents.
Solubility Profile of Disperse Blue 165:1: A Technical Guide
Introduction
This compound is a monoazo disperse dye utilized in the textile industry for coloring synthetic fibers, particularly polyester. Its chemical structure, N-(2-(2-(2-cyano-4,6-dinitrophenyl)diazenyl)-5-(diethylamino)phenyl)acetamide, imparts a bright blue color and determines its solubility characteristics.[1] As a disperse dye, it possesses low aqueous solubility and is designed to be applied from a fine aqueous dispersion. Understanding its solubility in various organic solvents is critical for applications beyond traditional textile dyeing, such as in ink formulations, plastics coloration, and academic research. This technical guide provides a comprehensive overview of the solubility profile of this compound, including a detailed experimental protocol for its quantitative determination and a framework for data presentation.
Physicochemical Properties
-
Molecular Formula: C₁₉H₁₉N₇O₅[1]
-
Molecular Weight: 425.4 g/mol [2]
-
General Solubility: As a non-ionic dye, this compound has very low water solubility. It is qualitatively known to be soluble in some organic solvents like acetone.[5][6]
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. Therefore, the following table is presented as a template for researchers to populate with experimentally determined values. This structured format allows for clear comparison of solubility across different solvents at various temperatures.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Method of Determination |
| Acetone | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |
| Dimethylformamide | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |
| Dichloromethane | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |
| Ethyl Acetate | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |
| Toluene | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |
| Water | 25 | [Insert experimental data] | UV-Vis Spectrophotometry |
| [Add other solvents as needed] |
Experimental Protocol for Solubility Determination
The following detailed methodology for the quantitative determination of this compound solubility in organic solvents utilizes UV-Visible spectrophotometry, a widely applicable and reliable method.[7]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Principle: The concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength, as described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration of the substance.
Materials and Equipment:
-
This compound (analytical standard)
-
Organic solvents (analytical grade)
-
UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Thermostatically controlled shaker or agitator
-
Sealed containers (e.g., screw-cap vials)
Procedure:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute stock solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range (e.g., 400-800 nm) to identify the wavelength of maximum absorbance (λmax).[7] This λmax will be used for all subsequent absorbance measurements.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a known concentration (e.g., 100 mg/L).
-
Perform a series of serial dilutions from the stock solution to create a set of at least five standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear, and the equation of the line (y = mx + c) should be determined.
-
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container to create a slurry.[7]
-
Agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.[7]
-
After agitation, allow the solution to stand undisturbed for a sufficient time to permit the excess, undissolved solid to settle.[7]
-
-
Measurement and Calculation:
-
Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe fitted with a filter to remove any undissolved particles.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted saturated solution at the λmax.[7]
-
Use the equation of the calibration curve to calculate the concentration of the diluted saturated solution from its measured absorbance.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that specific solvent at the specified temperature.[7]
-
Experimental Workflow
The logical workflow for the experimental determination of dye solubility is illustrated in the diagram below.
Conclusion
While specific quantitative solubility data for this compound is scarce in public literature, this guide provides the necessary framework for researchers and drug development professionals to determine it experimentally. The provided UV-Vis spectrophotometry protocol is a robust and widely accepted method for generating reliable solubility data. The structured data presentation table and the experimental workflow diagram offer a clear and logical approach to the study of the solubility profile of this compound in various solvents, facilitating its application in diverse research and industrial settings.
References
- 1. Cas 86836-00-2,this compound | lookchem [lookchem.com]
- 2. NB-64-88621-10mg | this compound [24170-60-3] Clinisciences [clinisciences.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. benchchem.com [benchchem.com]
- 6. sdinternational.com [sdinternational.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Thermal Profile of Disperse Blue 165:1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of the monoazo dye, Disperse Blue 165:1 (C.I. 113357). Given the limited publicly available data specifically for this compound, this document also incorporates data from the closely related compound, Disperse Blue 165 (C.I. 11077), to provide a more complete understanding. It is crucial to note that while structurally similar, the thermal properties may differ. This guide is intended to serve as a foundational resource for researchers in material science, textile chemistry, and other fields where the thermal behavior of this dye is of interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its related compound, Disperse Blue 165, is presented in Table 1. This information is essential for understanding the fundamental characteristics of the dye.
| Property | This compound | Disperse Blue 165 |
| CAS Number | 86836-00-2[1] | 41642-51-7[2] |
| Molecular Formula | C₂₄H₂₁N₇O₅[1] | C₂₀H₁₉N₇O₃[2] |
| Molecular Weight | 487.47 g/mol [1] | 405.41 g/mol [2] |
| Appearance | Dark blue powder[1] | Dark blue powder[2] |
| Chemical Class | Single azo[1] | Single azo[3] |
Thermal Stability and Degradation
| Thermal Property | This compound | Disperse Blue 165 |
| Boiling Point | 698.9 °C at 760 mmHg[4] | 691.2 °C at 760 mmHg[2] |
| Flash Point | 376.5 °C[4] | 371.8 °C[2] |
| Melting Point | Not available | 257-259 °C[5] |
| Decomposition Temperature | No data available[4] | No data available |
The azo bond (-N=N-) is often the most thermally labile part of azo dyes. Thermal degradation is expected to initiate with the cleavage of this bond, leading to the formation of various aromatic compounds. The specific degradation products and mechanism for this compound have not been detailed in available literature.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability of this compound, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended. The following are detailed, generalized protocols for these experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of a material.
Objective: To determine the decomposition temperature and mass loss profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 800 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample's weight as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
The onset of decomposition is identified as the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of the maximum rates of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect transitions such as melting, crystallization, and decomposition.
Objective: To identify thermal transitions such as melting and decomposition of this compound and to measure the enthalpy changes associated with these transitions.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound powder into an aluminum DSC pan and hermetically seal it. Use an empty, sealed aluminum pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
-
Temperature Program: A heat-cool-heat cycle is often used to remove the sample's thermal history.
-
Heat from 30 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.
-
Cool from that temperature back to 30 °C at a rate of 10 °C/min.
-
Reheat from 30 °C to a higher temperature (e.g., 400 °C) at a rate of 10 °C/min to observe decomposition.
-
-
Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow on the y-axis against temperature on the x-axis.
-
Endothermic peaks (pointing down) typically represent melting, while exothermic peaks (pointing up) can indicate crystallization or decomposition.
-
The temperature at the peak of an endotherm is taken as the melting point. The onset of a large exothermic or endothermic event at higher temperatures can indicate decomposition.
-
Visualizations
To further elucidate the experimental process and potential degradation pathways, the following diagrams are provided.
Caption: Workflow for Thermal Stability Analysis.
References
Disperse Blue 165:1 - An In-depth Technical Guide on Health and Safety Data
Disclaimer: This technical guide provides a summary of the currently available health and safety information for Disperse Blue 165:1 (CAS No. 86836-00-2). It is intended for researchers, scientists, and drug development professionals. A comprehensive review of available safety data sheets and scientific literature reveals a significant lack of quantitative toxicological and ecotoxicological data for this specific substance. Much of the standard toxicological data is reported as "no data available." Therefore, this guide also presents generalized information for the broader class of azo dyes where relevant, to provide a context for potential hazards. All information should be handled with the appropriate professional caution and is not a substitute for rigorous, substance-specific testing.
Chemical and Physical Properties
A summary of the available physical and chemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 86836-00-2 | [1] |
| Molecular Formula | C19H19N7O5 | [1] |
| Molecular Weight | 425.398 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | 1.37 g/cm³ | [1] |
| Flash Point | 376.5°C | [1] |
| Solubility | Data not available | [1] |
| n-octanol/water Partition Coefficient | Data not available | [1] |
Toxicological Data
Comprehensive toxicological studies on this compound are not publicly available. Most safety data sheets indicate that no data is available for key toxicological endpoints.[1] However, aggregated information from notifications to the ECHA C&L Inventory provides some GHS hazard classifications, though the underlying experimental data and reports are not accessible.[2]
| Toxicological Endpoint | GHS Hazard Classification (from aggregated notifications) | Quantitative Data |
| Acute Toxicity (Oral) | No data available | No data available |
| Acute Toxicity (Dermal) | No data available | No data available |
| Acute Toxicity (Inhalation) | No data available | No data available |
| Skin Corrosion/Irritation | No data available | No data available |
| Serious Eye Damage/Irritation | No data available | No data available |
| Respiratory or Skin Sensitization | May cause an allergic skin reaction (H317)[2] | No data available |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (H341)[2] | No data available |
| Carcinogenicity | No data available | No data available |
| Reproductive Toxicity | No data available | No data available |
| Specific Target Organ Toxicity (Single Exposure) | No data available | No data available |
| Specific Target Organ Toxicity (Repeated Exposure) | No data available | No data available |
| Aspiration Hazard | No data available | No data available |
Ecotoxicological Data
Similar to the toxicological data, there is a significant lack of quantitative ecotoxicological information for this compound.
| Ecotoxicological Endpoint | GHS Hazard Classification (from aggregated notifications) | Quantitative Data |
| Hazardous to the Aquatic Environment (Acute Hazard) | Very toxic to aquatic life (H400)[2] | No data available |
| Hazardous to the Aquatic Environment (Long-term Hazard) | Very toxic to aquatic life with long lasting effects (H410)[2] | No data available |
| Persistence and Degradability | No data available | No data available |
| Bioaccumulative Potential | No data available | No data available |
| Mobility in Soil | No data available | No data available |
Handling and Storage
Precautions for Safe Handling:
-
Handle in a well-ventilated place.[1]
-
Wear suitable protective clothing, including chemical-impermeable gloves.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]
Conditions for Safe Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
First-Aid Measures
-
If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Signaling Pathways and Experimental Workflows
Due to the absence of specific studies on this compound, the following diagrams represent generalized pathways and workflows relevant to the assessment of azo dyes.
Generalized Metabolic Activation and Potential Toxicity Pathway for Azo Dyes
Azo dyes can be metabolized by azoreductase enzymes, particularly under anaerobic conditions such as in the gut microbiota. This process, known as reductive cleavage, breaks the azo bond (-N=N-) and can release potentially harmful aromatic amines. These amines can then be absorbed and undergo further metabolic activation in the liver, potentially leading to the formation of reactive intermediates that can bind to DNA and other macromolecules, exerting mutagenic or carcinogenic effects.
Caption: Generalized metabolic pathway of azo dyes.
Generalized Experimental Workflow for an Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. A mutagen can cause a reverse mutation, restoring the ability to synthesize histidine and allowing the bacteria to grow. The test is often conducted with and without a metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
Caption: Generalized workflow for the Ames test.
Conclusion
There is a critical lack of publicly available, quantitative health and safety data for this compound. While some aggregated GHS classifications suggest potential for skin sensitization, mutagenicity, and aquatic toxicity, the absence of detailed experimental reports and protocols prevents a thorough risk assessment. The information provided in this guide is based on the limited data found in safety data sheets and chemical databases. For any research or development activities, it is imperative to handle this substance with high caution, assuming potential hazards based on its chemical class (azo dye) and the limited available hazard statements. It is strongly recommended that comprehensive toxicological and ecotoxicological testing be conducted to fill the existing data gaps and allow for a proper safety evaluation.
References
Literature review on the development of azo disperse dyes
An In-depth Technical Guide on the Development of Azo Disperse Dyes
Introduction
Azo dyes represent the largest and most significant class of synthetic organic colorants, accounting for 60-70% of all dyes used in the textile and food industries.[1][2] Characterized by the presence of one or more azo groups (–N=N–), these compounds are prized for their simple and cost-effective synthesis, which allows for the creation of a vast spectrum of vibrant colors.[3] Disperse dyes are a specific class of sparingly water-soluble, non-ionic dyes designed for coloring hydrophobic synthetic fibers, most notably polyester (B1180765).[3][4] Azo-based structures form the backbone of the majority of disperse dyes, offering a wide range of hues and performance characteristics.[5]
This technical guide provides a comprehensive literature review on the development of azo disperse dyes, tracing their history, classification, synthesis, and application. It is intended for researchers, scientists, and professionals in dye chemistry and material science, offering detailed experimental protocols, quantitative performance data, and visual diagrams of key processes and relationships.
Historical Development and Milestones
The genesis of disperse dyes is intrinsically linked to the advent of synthetic fibers. Initially developed for cellulose (B213188) acetate (B1210297), their application has expanded dramatically with the rise of other man-made fibers, especially polyester.[5]
-
1922: Green and Saunders developed "ionamine" dyes, which were colored azo compounds with a solubilizing group that hydrolyzed in the dye bath to release the dye, enabling it to color cellulose acetate fibers.[6]
-
1924: The first true disperse dyes were introduced by Baddiley and Shepherd of British Dyestuffs Corporation ("Duranol dyes") and Ellis of the British Celanese Company ("SRA dyes").[4] This innovation involved using dispersing agents like sulpho ricinoleic acid (SRA) to apply insoluble dyes from an aqueous dispersion.[6]
-
1950s: The commercialization of polyester fibers created a massive new market. Existing disperse dyes were modified to improve properties like sublimation and gas-fume fading fastness to meet the demands of this new fiber.[5]
-
1953: The term "Disperse Dye" was formally adopted to describe this class of colorants.[6]
-
Recent Decades: Development has focused on creating dyes with higher performance, improved environmental profiles (e.g., alkali-clearable dyes), and novel application methods like microwave-assisted dyeing and supercritical CO2 dyeing.[5][7][8]
Caption: Historical milestones in the development of azo disperse dyes.
Classification of Azo Disperse Dyes
Azo disperse dyes are categorized based on their chemical structure and their application performance, which dictates their suitability for different dyeing processes.
Classification by Chemical Structure
-
Monoazo Dyes: These are the most common type, comprising a p-nitroaniline derivative as the diazo component and an N-alkylaniline derivative as the coupling component.[9][10] They are valued for their simple structure, low molecular weight, ease of synthesis, and ability to produce a full range of colors from yellow to black.[9][10][11]
-
Diazo and Polyazo Dyes: Dyes containing two (diazo) or more (polyazo) azo groups. Increasing the number of azo groups generally leads to darker shades.[1][12]
-
Heterocyclic Dyes: These dyes incorporate a heterocyclic ring as either the diazo or coupling component.[10] Compared to traditional aniline-based azo dyes, they often exhibit brighter colors, higher tinctorial strength, and superior fastness properties.[10][11][13]
-
Other Structures: While azo dyes are dominant, other structures like anthraquinone (B42736) and methine are also used for disperse dyes, particularly for bright red, blue, and yellow shades.[9][11]
Classification by Application Performance
This system, pioneered by Sandoz, classifies dyes based on their dyeing behavior, particularly their energy requirements and fastness properties.[9]
-
E-Type (Low Energy): Characterized by small molecular weight, they have good leveling and migration properties. They are suitable for low-temperature dyeing methods but typically have low sublimation fastness.[9][11]
-
S-Type (High Energy): These dyes have larger molecules, higher sublimation fastness, and are suitable for high-temperature dyeing processes like thermosol and transfer printing. They exhibit poor migration.
-
SE-Type (Medium Energy): This class offers a balance of properties between E-type and S-type dyes and is the most versatile, suitable for all major disperse dyeing processes.[9]
Caption: Classification of azo disperse dyes by structure and application.
Synthesis and Experimental Protocols
The synthesis of azo dyes is a cornerstone of industrial organic chemistry, primarily involving a two-step process: diazotization and azo coupling.[14]
General Synthesis Pathway
-
Diazotization: A primary aromatic amine (the diazo component) is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl).[15] The resulting diazonium salt is highly reactive and often unstable, so it is used immediately in the next step.[14]
-
Azo Coupling: The diazonium salt, a potent electrophile, reacts with an electron-rich coupling component (such as a phenol, naphthol, or another aromatic amine) via an electrophilic aromatic substitution mechanism to form the final azo dye.[14][16]
Caption: General chemical pathway for the synthesis of azo dyes.
Detailed Experimental Protocol: Synthesis of a Monoazo Disperse Red Dye
This protocol is a generalized procedure based on common laboratory practices for synthesizing a simple disperse dye.
Materials:
-
4-nitroaniline (B120555) (diazo component)
-
N,N-diethylaniline (coupling component)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium acetate
-
Ethanol
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve a specific molar amount of 4-nitroaniline in a solution of concentrated HCl and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution with constant stirring. Maintain the temperature below 5 °C.
-
Continue stirring for 15-20 minutes after the addition is complete. The formation of the diazonium salt is confirmed when a drop of the solution gives a positive test on starch-iodide paper (turns blue).
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of N,N-diethylaniline in an acidic solution.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Add a saturated solution of sodium acetate to adjust the pH and ensure complete coupling.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
-
-
Isolation and Purification:
-
Filter the precipitated dye using a Buchner funnel.
-
Wash the dye cake thoroughly with cold water to remove any unreacted salts and acids.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to purify it.
-
Dry the purified dye in an oven at 60-70 °C.
-
-
Characterization:
Detailed Experimental Protocol: Dyeing Polyester Fabric
This protocol describes a high-temperature exhaust dyeing method for applying a synthesized disperse dye to polyester (PET) fabric.
Materials & Equipment:
-
Polyester fabric swatch
-
Synthesized azo disperse dye
-
Dispersing agent (e.g., a lignosulphonate-based product)
-
Acetic acid (to adjust pH)
-
High-temperature, high-pressure laboratory dyeing machine
-
Spectrophotometer (for color strength measurement)
Procedure:
-
Dye Bath Preparation:
-
Prepare a stock dispersion of the dye by milling the dye powder with a dispersing agent and water.[17]
-
Fill the dyeing vessel with water (maintain a liquor-to-goods ratio, e.g., 20:1).
-
Add the required amount of the dye dispersion to the bath.
-
Add the dispersing agent (e.g., 1 g/L).
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.
-
-
Dyeing Process:
-
Introduce the polyester fabric into the cold dye bath.
-
Raise the temperature of the bath to 130 °C at a rate of 2 °C/minute.
-
Hold the temperature at 130 °C for 45-60 minutes to allow for dye penetration and fixation.
-
Cool the bath down to 70 °C.
-
-
Reduction Clearing:
-
After dyeing, the fabric undergoes a "reduction clearing" process to remove unfixed surface dye, which improves wash fastness.[3]
-
Prepare a fresh bath containing sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L).
-
Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes.[3]
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying and Evaluation:
-
Dry the fabric.
-
Evaluate the color strength (K/S value) using a spectrophotometer and assess the fastness properties.
-
Performance Data and Characterization
The performance of an azo disperse dye is critical for its commercial viability. Key metrics include color strength and fastness to various environmental factors.
Key Performance Metrics
-
Color Strength (K/S): Measured using a spectrophotometer, the K/S value is calculated from the reflectance of the dyed fabric and is proportional to the amount of dye fixed on the fiber. Higher K/S values indicate better dye uptake and color yield.[18]
-
Washing Fastness: Assesses the resistance of the color to washing. It is typically evaluated on a 1-5 scale (5 being the best) by observing color change on the fabric and staining on adjacent undyed fabrics. The standard test method is AATCC 61 2A.[17]
-
Light Fastness: Measures the resistance of the color to fading upon exposure to light. It is rated on a 1-8 scale (8 being the best) according to ISO 105 B02.[17]
-
Sublimation (Heat) Fastness: Evaluates the resistance of the dye to migrating out of the fiber when exposed to dry heat, which is crucial for processes like ironing and storage. It is also rated on a 1-5 scale.[17]
Summary of Performance Data
The following table summarizes typical performance data for different classes of azo disperse dyes on polyester fabric. Actual values can vary significantly based on the specific dye structure, dyeing process, and fabric type.
| Dye Type | Typical Hues | Dyeing Temp. | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) | Sublimation Fastness (Scale 1-5) |
| Monoazo (Low Energy) | Yellow, Orange, Red | 120-130 °C | 4-5 | 3-4 | 2-3 |
| Monoazo (High Energy) | Red, Rubine, Blue | 130-140 °C | 5-6 | 4-5 | 4-5 |
| Heterocyclic Azo | Bright Red, Blue, Violet | 130-135 °C | 6-7 | 4-5 | 4-5 |
| Alkali-Clearable Azo | Various | 130 °C | 5-6 | 4 | 4 |
Data compiled and generalized from multiple sources, including[5][17].
Recent Advancements and Future Outlook
The development of azo disperse dyes continues to evolve, driven by demands for higher performance, greater efficiency, and improved environmental sustainability.
-
Environmentally Friendly Dyes: Research is focused on creating dyes that are less harmful. This includes alkali-clearable dyes, which avoid the use of carcinogenic aromatic amines during reduction clearing, and dyes designed for dispersant-free dyeing to reduce effluent pollution.[5]
-
Advanced Synthesis Methods: Microwave-assisted synthesis has emerged as a green chemistry protocol that can dramatically reduce reaction times and increase yields compared to conventional heating methods.[7][19]
-
Novel Application Media: Supercritical carbon dioxide (scCO₂) is being explored as a waterless dyeing medium. Dyeing in scCO₂ eliminates wastewater generation and can lead to strong dyeing performance and excellent color fastness.[8]
-
Non-Textile Applications: While textiles remain the primary application, azo dyes are also used in inks for digital printing, plastics, and biomedical sciences.[15][20]
The future of azo disperse dye development will likely focus on creating "smart" dyes with functional properties, further optimizing eco-friendly synthesis and application processes, and expanding their use into new high-tech fields.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. static.igem.org [static.igem.org]
- 3. benchchem.com [benchchem.com]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. History Of Disperse Dye - News - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Disperse Dye Classification - Dyeing-pedia [china-dyestuff.com]
- 10. Disperse dye classification according to chemical structure - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 11. Classification of Disperse Dyes - Dyeing Knowledge [iprintingpress.com]
- 12. chembk.com [chembk.com]
- 13. mdpi.com [mdpi.com]
- 14. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Disperse Azo Dyes [quickcompany.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences. | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols for the Analytical Quantification of Disperse Blue 165:1
Introduction
Disperse Blue 165:1 is a synthetic monoazo dye utilized in the textile industry, primarily for coloring polyester (B1180765) and other synthetic fibers.[1] Due to its chemical structure, there are concerns regarding its potential allergenicity and the possible release of harmful aromatic amines through degradation.[2] Accurate and reliable quantification of this compound in various matrices, including textiles and wastewater, is crucial for quality control, regulatory compliance, and environmental monitoring. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS), and UV-Visible Spectrophotometry.
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analytical methods described. It is important to note that these values can vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Typical Value Range for Disperse Dyes | Notes |
| Limit of Detection (LOD) | 0.01 - 1.35 ng/mL[1] | Can be influenced by the detector; MS is generally more sensitive than DAD.[1] |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[1] | Dependent on instrument sensitivity and sample matrix.[1] |
| Linearity (r²) | > 0.99[1] | Typically observed over a relevant concentration range.[1] |
| Recovery | 70 - 103%[1] | Varies with extraction efficiency from different textile types.[1] |
| Repeatability (%RSD) | 1.1 - 16.3%[1] | Dependent on concentration and method precision.[1] |
Table 2: UV-Visible Spectrophotometry
| Parameter | Typical Value Range | Notes |
| Limit of Detection (LOD) | ~0.3 - 10 ppm[1] | Highly dependent on the molar absorptivity of the dye. |
| Linearity (r²) | > 0.99[1] | Over a defined concentration range following Beer's Law.[1] |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Diode Array and/or Mass Spectrometric Detection (HPLC-DAD/MS)
This method is highly selective and sensitive, making it suitable for the quantification of this compound in complex matrices such as textile extracts.
1. Instrumentation and Materials
-
HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[3]
-
Mass Spectrometer (Optional): SCIEX Triple Quad 4500 system with an electrospray ionization (ESI) source or equivalent.[4]
-
Analytical Column: Ultra C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[3]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Ammonium acetate (B1210297), Formic acid, Deionized water.[3][4]
-
Standards: this compound reference standard.
2. Sample Preparation (from Textiles)
-
Cut the textile sample into small pieces.
-
Accurately weigh 1.0 g of the sample into a flask.
-
Add 20 mL of methanol.
-
Ultrasonicate the sample at 50°C for 30 minutes.[1]
-
Centrifuge the extract at 10,000 rpm for 10 minutes.[1]
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[1]
-
If necessary, evaporate the solvent and reconstitute in the initial mobile phase.[1]
3. Chromatographic Conditions
-
Mobile Phase A: 5 mM Ammonium acetate with 0.1% formic acid in water.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution:
-
0 min: 40% B
-
7 min: 60% B
-
17 min: 98% B
-
24 min: 98% B
-
Followed by a return to initial conditions and equilibration.[5]
-
-
Column Temperature: 35°C.[2]
-
DAD Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound (approximately 570 nm) and a lower wavelength (e.g., 254 nm) to detect a wider range of impurities.[2][6]
-
MS Detection (Optional): Use an ESI source in positive ion mode. Monitor for the protonated molecule [M+H]⁺ of this compound.[1]
4. Calibration and Quantification
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.[2]
-
Perform serial dilutions of the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).[2]
-
Inject the standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the prepared sample extract and determine the concentration of this compound from its peak area using the calibration curve.[1]
Experimental Workflow: HPLC-DAD/MS Analysis
Caption: Workflow for the quantification of this compound using HPLC.
Method 2: UV-Visible Spectrophotometry
This method is simpler and more cost-effective than HPLC, making it suitable for screening purposes or for quantifying the dye in solutions with no interfering substances.[1]
1. Instrumentation and Materials
-
UV-Visible Spectrophotometer: A calibrated instrument with a wavelength range of at least 200-800 nm.[6]
-
Cuvettes: Quartz or glass cuvettes with a 1 cm path length.[6]
-
Reagents: Methanol or another suitable solvent.[6]
-
Standards: this compound reference standard.
2. Sample Preparation
-
Follow the extraction procedure outlined in the HPLC method (Section 2).
-
Dilute the extract with a suitable solvent (e.g., methanol) to a concentration that falls within the linear range of the spectrophotometer.[1]
3. Analytical Procedure
-
Wavelength Scan:
-
Prepare a standard solution of this compound.
-
Scan the absorbance of the standard solution across the visible spectrum (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax). The λmax for Disperse Blue 165 is approximately 570 nm in an aqueous solution.[6]
-
-
Calibration:
-
Sample Measurement:
-
Measure the absorbance of the prepared sample extract at λmax.[1]
-
-
Quantification:
-
Determine the concentration of this compound in the sample extract from its absorbance using the calibration curve.[6]
-
Experimental Workflow: UV-Vis Spectrophotometry Analysis
Caption: Workflow for the quantification of this compound using UV-Vis.
Potential Impurities and Degradation Pathways
The analysis of this compound may also require the identification of related impurities, which can arise from synthesis or degradation.
Sources of Impurities:
-
Synthesis-Related: Unreacted starting materials (e.g., 2,6-dibromo-4-nitroaniline), intermediates from diazotization or coupling steps, byproducts, and structural isomers.[2]
-
Degradation Products: As an azo dye, Disperse Blue 165 is susceptible to degradation, particularly through the reductive cleavage of the azo bond (-N=N-). This can be triggered by light, high temperatures, or extreme pH, resulting in the formation of aromatic amines.[2]
Signaling Pathway: Azo Dye Degradation
Caption: Degradation pathway of this compound via reductive cleavage.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Disperse Blue 165:1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 165:1 is a monoazo dye used in the textile industry for coloring polyester (B1180765) and other synthetic fibers.[1] Its chemical structure is C₂₀H₁₉N₇O₃ with a molecular weight of 405.41 g/mol .[1] The quantitative analysis of this compound is crucial for quality control, ensuring product safety, and for research and development purposes.[2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of disperse dyes and their impurities, offering high specificity and sensitivity.[2] This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC method with UV detection.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a gradient elution of an aqueous mobile phase and an organic modifier. A photodiode array (PDA) detector is used for the detection and quantification of the analyte. The method is designed to be stability-indicating, meaning it can resolve the parent dye from its degradation products formed under various stress conditions.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
0.45 µm syringe filters
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Ultrasonic bath
-
Centrifuge
Experimental Protocols
Chromatographic Conditions
A representative set of HPLC conditions is summarized in the table below. These parameters may require optimization for specific instrumentation and sample matrices.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 10 mM Ammonium acetate in water, pH adjusted to 3.6 with formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0 min: 40% B7 min: 60% B17 min: 98% B24 min: 98% B25 min: 40% B30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | PDA detector; monitoring at the λmax of this compound (~570 nm) and 254 nm for impurity profiling.[1] |
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation (from Textile Matrix)
-
Extraction: Accurately weigh approximately 1.0 g of the textile sample, cut into small pieces, and place it in a conical flask.[3]
-
Add 20 mL of methanol to the flask.[3]
-
Ultrasonication: Sonicate the sample for 30 minutes at 50 °C.[4]
-
Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.[4]
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.[2]
Method Validation and Performance Characteristics
The following table summarizes the typical performance characteristics for the HPLC analysis of disperse dyes. These values should be experimentally verified for this compound.
| Parameter | Typical Value Range | Notes |
| Linearity (r²) | > 0.99[3] | Over a relevant concentration range. |
| Limit of Detection (LOD) | 0.01 - 1.35 ng/mL[3] | Can be influenced by the detector type (MS is generally more sensitive). |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL[3] | Dependent on instrument sensitivity and sample matrix. |
| Accuracy (Recovery) | 70 - 103%[3] | Varies with the efficiency of the extraction from different textile types. |
| Precision (%RSD) | 1.1 - 16.3%[3] | Dependent on concentration and method precision. |
| Specificity | The method should be able to resolve the peak of this compound from impurities and degradation products. This is confirmed through forced degradation studies. |
Forced Degradation Studies (for Stability-Indicating Method)
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.
Analyze the stressed samples using the developed HPLC method. The chromatograms should show adequate separation of the this compound peak from any degradation product peaks.
Data Presentation
The quantitative data for the analysis of this compound and its impurities should be summarized in a clear and structured table.
| Sample ID | Retention Time (min) | Peak Area | Concentration (µg/mL) | % Impurity |
| Standard 1 | ||||
| Standard 2 | ||||
| Sample 1 | ||||
| Sample 2 | ||||
| Impurity 1 | ||||
| Impurity 2 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship for HPLC method development and validation.
References
Application Note: Spectrophotometric Analysis of Disperse Blue 165:1 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 165:1 is a synthetic azo dye utilized in various industrial applications, including the dyeing of synthetic fibers such as polyester.[1] Its chemical and physical properties, particularly its absorption of light in the visible spectrum, make it amenable to spectrophotometric analysis. This application note provides a detailed protocol for the quantitative analysis of this compound in solution using UV-Visible spectrophotometry. The method is based on the principle of the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution.
Chemical and Physical Properties
It is important to note that there are some discrepancies in the reported molecular formula and weight for this compound in various chemical databases. Researchers should verify the information with their specific supplier.
Table 1: Chemical and Physical Properties of this compound
| Property | Value (Source 1) | Value (Source 2) |
| Synonyms | C.I. This compound, Disperse Blue BGLS | C.I. 113357 |
| CAS Number | 86836-00-2[2] | 86836-00-2[3] |
| Molecular Formula | C19H19N7O5[2] | C24H21N7O5[3] |
| Molecular Weight | 425.40 g/mol [4] | 487.47 g/mol [3] |
| Appearance | Dark blue powder[2] | Bright blue powder[3] |
| Solubility | Soluble in acetone (B3395972) and ethanol.[5] | - |
Spectrophotometric Analysis Protocol
This protocol outlines the steps for the determination of the concentration of this compound in a solution using a UV-Visible spectrophotometer.
Materials and Equipment
-
This compound (analytical standard)
-
Methanol (B129727), Ethanol, or Acetone (spectrophotometric grade)
-
Calibrated UV-Visible Spectrophotometer
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Quartz or glass cuvettes (1 cm path length)
-
Analytical balance
Experimental Workflow
Caption: A flowchart of the experimental workflow.
Detailed Protocol
3.3.1. Preparation of Stock Solution (e.g., 100 mg/L in Methanol)
-
Accurately weigh 10.0 mg of this compound using an analytical balance.
-
Quantitatively transfer the dye to a 100 mL volumetric flask.
-
Add a small amount of methanol to dissolve the dye.
-
Once dissolved, fill the flask to the mark with methanol.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
3.3.2. Preparation of Standard Solutions
Prepare a series of standard solutions by serial dilution of the stock solution. The concentration range should be chosen to give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0). An example set of standards is provided in Table 2.
3.3.3. Determination of Maximum Absorbance (λmax)
-
Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time.
-
Set the spectrophotometer to scan a wavelength range, for example, from 400 nm to 700 nm.
-
Fill a cuvette with the chosen solvent (e.g., methanol) to serve as a blank and zero the instrument.
-
Rinse the cuvette with a small amount of one of the standard solutions and then fill it with the same standard.
-
Place the cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
The wavelength at which the highest absorbance is recorded is the λmax. For the related Disperse Blue 165, the λmax in an aqueous solution has been reported to be 570 nm.[6]
3.3.4. Measurement of Standard and Sample Absorbance
-
Set the spectrophotometer to the determined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of each standard solution, starting from the least concentrated. Rinse the cuvette with the next standard before each measurement.
-
Prepare the unknown sample solution in the same solvent. If necessary, dilute the sample to ensure its absorbance falls within the range of the calibration curve.
-
Measure the absorbance of the unknown sample solution.
3.3.5. Data Analysis
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept. The R-squared value (R²) should be close to 1.0 for a good linear fit.
-
Use the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.
Data Presentation
The following tables provide a template for recording and presenting the quantitative data obtained from the spectrophotometric analysis.
Table 2: Example Preparation of Standard Solutions from a 100 mg/L Stock Solution
| Standard | Volume of Stock (mL) | Final Volume (mL) | Concentration (mg/L) |
| 1 | 1.0 | 10.0 | 10.0 |
| 2 | 2.0 | 10.0 | 20.0 |
| 3 | 3.0 | 10.0 | 30.0 |
| 4 | 4.0 | 10.0 | 40.0 |
| 5 | 5.0 | 10.0 | 50.0 |
Table 3: Example Calibration Curve Data (at λmax)
| Concentration (mg/L) | Absorbance |
| 10.0 | [Insert experimental data] |
| 20.0 | [Insert experimental data] |
| 30.0 | [Insert experimental data] |
| 40.0 | [Insert experimental data] |
| 50.0 | [Insert experimental data] |
| Unknown Sample | [Insert experimental data] |
Table 4: Molar Absorptivity of this compound in Different Solvents (Hypothetical Data)
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Methanol | [Insert experimental data] | [Insert experimental data] |
| Ethanol | [Insert experimental data] | [Insert experimental data] |
| Acetone | [Insert experimental data] | [Insert experimental data] |
Note: Molar absorptivity (ε) can be calculated from the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length (typically 1 cm), and c is the molar concentration.
Signaling Pathway/Logical Relationship Diagram
References
- 1. Disperse Blue 35 | C20H14N2O5 | CID 83683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 86836-00-2,this compound | lookchem [lookchem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocol for Dyeing Polyester Fibers with Disperse Blue 165:1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the dyeing of polyester (B1180765) fibers with C.I. Disperse Blue 165:1. This document is intended for use in research and development settings where a standardized and reproducible dyeing procedure is required.
This compound is a monoazo disperse dye suitable for coloring synthetic fibers like polyester, nylon, and acrylic.[1] It is known for its bright blue color and good colorfastness properties.[1][2] The high-temperature exhaust dyeing method is the most common and effective technique for applying this dye to polyester fibers, as it facilitates the diffusion of the dye into the tightly packed molecular structure of the fiber.[3][4]
Physicochemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [5] |
| CAS Number | 86836-00-2 | [5] |
| Molecular Formula | C₂₄H₂₁N₇O₅ | [5] |
| Molecular Weight | 487.47 g/mol | [5] |
| Appearance | Dark blue powder | [1][5] |
| Chemical Class | Monoazo | [5] |
Experimental Protocol: High-Temperature Exhaust Dyeing
This protocol details the laboratory-scale high-temperature exhaust dyeing method for polyester fabric using this compound.
Materials and Reagents:
-
Polyester fabric
-
This compound
-
Dispersing agent (e.g., sodium lignin (B12514952) sulfonate)[6][7]
-
Levelling agent
-
Sodium hydroxide (B78521) (for reduction clearing)[3][9]
-
Non-ionic detergent[6]
-
Sodium carbonate[6]
-
Deionized water
Equipment:
-
High-temperature laboratory dyeing machine
-
Beakers and graduated cylinders
-
Magnetic stirrer
-
pH meter
-
Analytical balance
Procedure:
1. Fabric Preparation (Scouring):
-
To remove any impurities, oils, or sizing agents, treat the polyester fabric with a solution containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (2 g/L).[6][7]
-
The treatment should be carried out at 60°C for 30 minutes with a liquor ratio of 50:1.[6][7]
-
After scouring, rinse the fabric thoroughly with water and allow it to air-dry.[6]
2. Dye Bath Preparation:
-
Prepare a dye bath with a liquor ratio of 50:1.[6]
-
Create a paste of the required amount of this compound with a dispersing agent.[8][10]
-
Add this paste to the dye bath.
-
Add a levelling agent to the dye bath.
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[6][8] This acidic pH is crucial for optimal dye exhaustion.[8]
3. Dyeing Process:
-
Introduce the prepared polyester fabric into the dye bath at approximately 60°C.[10]
-
Raise the temperature of the dye bath to 130°C at a rate of 2°C per minute.[8][11]
-
Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[8][10][11]
-
After the dyeing cycle, cool the dye bath down to 60°C.[8][10]
4. After-treatment (Reduction Clearing):
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[3][9]
-
Treat the dyed fabric in this bath at 70-80°C for 10-20 minutes to remove any unfixed dye from the fiber surface.[7][11]
-
Drain the reduction clearing bath and rinse the fabric thoroughly with hot and then cold water.[3][12]
Experimental Workflow
Caption: Workflow for dyeing polyester with this compound.
Logical Relationships in the Dyeing Process
Caption: Key relationships in the disperse dyeing process.
References
- 1. Cas 86836-00-2,this compound | lookchem [lookchem.com]
- 2. Low Price High Quality Disperse Blue 165 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 3. benchchem.com [benchchem.com]
- 4. Disperse dyeing | PPTX [slideshare.net]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. benchchem.com [benchchem.com]
- 7. ijcmas.com [ijcmas.com]
- 8. textilelearner.net [textilelearner.net]
- 9. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. EP2699727A1 - Method of dyeing polyester - Google Patents [patents.google.com]
- 12. textilestudycenter.com [textilestudycenter.com]
Application Notes and Protocols: C.I. Disperse Blue 165:1 in Textile Printing
Introduction: C.I. Disperse Blue 165:1 is a disperse dye used for coloring synthetic fibers such as polyester (B1180765), nylon, and acrylic, valued for its ability to produce a bright blue color with excellent colorfastness.[1] This document provides detailed application notes and experimental protocols for the use of C.I. This compound in the direct printing of synthetic fabrics, with a primary focus on polyester. The methodologies outlined are intended for researchers, scientists, and professionals in textile chemistry and material science, covering fabric preparation, print paste formulation, printing procedures, and post-treatment processes.[2] It is important to note that the designation "Disperse Blue 165" can sometimes be associated with related but distinct chemical structures, such as this compound, which possess different CAS numbers and molecular formulas.[3] The protocols described herein are generally applicable for achieving high-quality prints with this class of dye on synthetic textiles.[2]
Properties of C.I. This compound
A summary of the key properties of C.I. This compound is presented in the table below.
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 86836-00-2 |
| Molecular Formula | C₁₉H₁₉N₇O₅[1] |
| Molecular Weight | 425.40 g/mol [4] |
| Chemical Class | Monoazo |
| Appearance | Dark blue powder[1] |
Quantitative Performance Data
The colorfastness of fabrics printed with Disperse Blue 165 is a critical measure of its performance. The following table summarizes typical fastness ratings on polyester fabric. The ratings for wash, perspiration, sublimation, and rubbing are based on a scale of 1 to 5, with 5 representing excellent fastness. Lightfastness is rated on a scale of 1 to 8, with 8 being the highest.[2]
| Fastness Property | Rating on Polyester |
| Lightfastness | 6 |
| Washing Fastness | 4-5 |
| Perspiration Fastness | 5 |
| Sublimation Fastness | 4 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
Experimental Protocols
Fabric Preparation
Proper preparation of the textile substrate is crucial for optimal print quality and dye fixation.
-
Scouring: The fabric must be scoured to remove impurities, oils, and any sizing agents. This is achieved by washing the fabric in a solution containing a non-ionic detergent (e.g., 5 g/L) and soda ash (e.g., 2 g/L) at 60-80°C for 30-60 minutes.[2][3]
-
Rinsing: Following scouring, the fabric should be thoroughly rinsed with warm and then cold water to eliminate all scouring agents.[2]
-
Drying: The fabric must be completely dried before the printing process begins.[2]
Print Paste Formulation
The following is a general recipe for a printing paste. Adjustments may be required based on the specific thickener used and the desired viscosity for the printing method (e.g., screen printing).
Print Paste Recipe
| Component | Quantity (Parts per 100) | Purpose |
|---|---|---|
| C.I. This compound | 2-4 | Colorant |
| Dispersing Agent | 1-2 | Ensures uniform dye dispersion. |
| Wetting Agent | 0.5-1 | Improves paste flow and fabric wetting. |
| Urea (B33335) (optional) | 0-5 | Increases dye solubility and color yield. |
| Acetic Acid | to pH 5-6 | Provides pH control for optimal fixation.[2] |
| Thickener Stock Paste | 85-90 | Provides the necessary viscosity for printing. |
| Water | to 100 | Solvent |
Preparation Procedure:
-
In a beaker, create a slurry of the this compound dye, dispersing agent, and a small amount of cold water.[2]
-
Add urea (if used) and the remaining water, stirring until a smooth dispersion is achieved.[2]
-
Slowly add this dispersion to the thickener stock paste under constant, vigorous stirring.[2]
-
Incorporate the wetting agent and adjust the pH to 5-6 using acetic acid. Continue stirring for 15-20 minutes to ensure a completely homogenous print paste.[2]
Printing and Drying
-
Application: Apply the prepared print paste onto the polyester fabric using the desired method, such as flatbed or rotary screen printing.[2]
-
Drying: After printing, the fabric must be thoroughly dried at a low temperature, typically between 80-100°C. This step is critical to prevent premature dye sublimation before fixation.[2]
Fixation
Fixation is the most critical step to ensure the dye penetrates the polyester fibers, leading to good fastness properties.[2] Two primary methods are used:
-
High-Temperature (HT) Steaming: Steam the dried, printed fabric at 170-180°C for 7-10 minutes.[2]
-
Thermofixation (Hot Air): Treat the fabric in a hot air oven (thermosol process) at a higher temperature of 190-210°C for 1-2 minutes.[2][5]
Post-Treatment (Wash-Off)
After fixation, unfixed dye and auxiliary chemicals must be removed from the fabric surface to achieve the final shade and optimal fastness.[2]
-
Rinsing: Rinse the fabric first in cold water to remove the thickener and other print paste auxiliaries.[2]
-
Reduction Clearing: To improve wash fastness, a reduction clearing bath is essential. This process involves treating the fabric in a bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (B78521) (e.g., 2 g/L) at 60-70°C for 10-15 minutes.[2]
-
Hot and Cold Rinsing: Rinse the fabric thoroughly with hot water followed by a final cold water rinse.[2]
-
Drying: Dry the final printed fabric.[2]
Visualized Workflows and Relationships
Caption: Experimental workflow for direct printing on synthetic fabrics.
Caption: Composition and function of a typical disperse dye printing paste.
References
Application Notes and Protocols: Use of Disperse Blue 165:1 as a Colorant in Plastics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Disperse Blue 165:1, a monoazo dye, as a colorant for various plastic materials. This document outlines the dye's properties, methods for its incorporation into polymers, and detailed protocols for evaluating its performance characteristics such as lightfastness, heat stability, and migration.
Introduction to this compound
This compound (C.I. 113357) is a synthetic organic colorant known for its vibrant blue hue.[1] It is widely utilized across various industries, including textiles and plastics, for its good color strength and stability.[2] Chemically, it belongs to the single azo class of dyes.[1] Its application in plastics imparts a bright and stable blue coloration, making it a candidate for a range of polymer products.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for determining its suitability and processing parameters in different plastic matrices.
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 86836-00-2 |
| Molecular Formula | C₁₉H₁₉N₇O₅ |
| Molecular Weight | 425.4 g/mol |
| Appearance | Dark blue powder |
| Boiling Point | 698.9 °C at 760 mmHg |
| Flash Point | 376.5 °C |
| Density | 1.37 g/cm³ |
Source: LookChem[2]
Performance in Plastics: A Qualitative Overview
Lightfastness
Lightfastness is a critical parameter for plastic products exposed to sunlight or artificial lighting. The lightfastness of a colorant is typically evaluated on a Blue Wool Scale from 1 to 8, where 8 signifies the highest fastness. For textiles, Disperse Blue 165 has a reported lightfastness of 6, indicating good resistance to fading.[3] This suggests a similar level of performance can be expected in plastics, although testing within the specific polymer is essential for confirmation.
Heat Stability
The processing of thermoplastics involves high temperatures, and the colorant must be able to withstand these conditions without significant degradation or color change. Disperse dyes generally have high melting points and good thermal stability.[4] The sublimation fastness of Disperse Blue 165 in polyester (B1180765) is rated as 4-5 on a scale of 1 to 5, which indicates good stability at elevated temperatures.[3] However, the maximum processing temperature for this compound in specific plastics like polyethylene, polypropylene, or polycarbonate needs to be determined empirically.
Migration Resistance
Colorant migration, the movement of the dye from the plastic to the surface or into a contacting material, is a significant concern, especially for food contact applications. As a non-ionic and sparingly soluble molecule, this compound is expected to exhibit good migration resistance in non-polar polymers. However, comprehensive migration testing is mandatory for applications where there is direct or indirect contact with food, pharmaceuticals, or other sensitive products.
Quantitative Performance Data (Illustrative)
The following tables summarize typical performance data for Disperse Blue 165. It is critical to note that this data is primarily derived from textile applications and should be used as a general guideline. Users must conduct their own testing to validate the performance of this compound in their specific plastic formulation and application.
Table 1: Lightfastness of Disperse Blue 165
| Test Parameter | Result |
| Lightfastness (Xenon Arc) | 6 (on a scale of 1-8) |
| Substrate: Textile (Polyester) |
Source: General disperse dye data sheet[3]
Table 2: Heat and Sublimation Fastness of Disperse Blue 165
| Test Parameter | Result |
| Sublimation Fastness (180°C for 30 sec) | 4-5 (on a scale of 1-5) |
| Substrate: Textile (Polyester) |
Source: General disperse dye data sheet[3]
Experimental Protocols
Detailed methodologies for incorporating this compound into plastics and for evaluating its key performance characteristics are provided below.
Incorporation of this compound into Plastics
The two primary methods for incorporating colorants into plastics are through masterbatching and compounding.
Protocol 1: Masterbatch Preparation
-
Objective: To create a concentrated pellet of this compound in a carrier resin.
-
Materials:
-
This compound powder
-
Carrier resin (e.g., LLDPE, PP) compatible with the final polymer
-
Wetting and dispersing agents (e.g., waxes, stearates)
-
Twin-screw extruder
-
Pelletizer
-
-
Procedure:
-
Pre-mix the this compound powder, carrier resin, and any additives in a high-speed mixer. A typical loading of the dye in the masterbatch is between 20-40%.
-
Feed the pre-mixed compound into the main hopper of the twin-screw extruder.
-
Set the extruder temperature profile according to the carrier resin's processing window.
-
Melt-compound the mixture. The screw design should ensure thorough dispersion of the dye.
-
Extrude the molten, colored polymer through a die.
-
Cool the extrudate in a water bath.
-
Pelletize the cooled strands to produce the masterbatch.
-
Protocol 2: Compounding into Final Plastic
-
Objective: To color the final plastic resin using the prepared masterbatch or by direct addition of the dye.
-
Materials:
-
Natural (uncolored) plastic resin (e.g., HDPE, PP, PC)
-
This compound masterbatch or neat dye powder
-
Injection molding machine or extruder
-
-
Procedure:
-
Tumble-blend the natural resin with the masterbatch at the desired let-down ratio (typically 1-5% masterbatch). Alternatively, for direct addition, pre-mix the neat dye powder with the resin at a much lower concentration (e.g., 0.05-0.5%).
-
Ensure the polymer and colorant are thoroughly dried to prevent processing defects.
-
Feed the blend into the hopper of the injection molding machine or extruder.
-
Process the material at a temperature profile suitable for the base resin.
-
Produce colored plaques or parts for subsequent testing.
-
Lightfastness Testing
Protocol 3: Accelerated Weathering for Lightfastness
-
Objective: To determine the lightfastness of this compound in a specific plastic according to the Blue Wool Scale.
-
Standard: Based on ISO 105-B02 and ASTM D4329.
-
Materials:
-
Colored plastic plaques (prepared as in Protocol 2)
-
Blue Wool standards (grades 1-8)
-
Xenon arc weathering chamber
-
Spectrophotometer or colorimeter
-
Grey scale for assessing color change
-
-
Procedure:
-
Mount the plastic plaques and the Blue Wool standards on a sample holder.
-
Cover a portion of each sample and standard to serve as an unexposed reference.
-
Place the holder in the xenon arc chamber.
-
Set the test conditions to simulate indoor or outdoor exposure as required (e.g., controlled irradiance, temperature, and humidity).
-
Expose the samples until a specified color change is observed in one of the Blue Wool standards (e.g., a color difference of Grey Scale 4).
-
Remove the samples and assess the color change of the plastic plaque against the unexposed portion using a spectrophotometer (calculating ΔE*) or visually using the Grey Scale.
-
The lightfastness rating of the sample is the number of the Blue Wool standard that shows a similar degree of fading.
-
Heat Stability Testing
Protocol 4: Determination of Heat Stability
-
Objective: To determine the maximum processing temperature at which this compound remains stable in a specific plastic.
-
Materials:
-
Blend of natural resin and this compound masterbatch/powder
-
Injection molding machine with a multi-step temperature profile capability
-
Spectrophotometer or colorimeter
-
-
Procedure:
-
Start with the standard processing temperature for the plastic being tested.
-
Purge the injection molding machine with the colored blend until the color of the molded parts is consistent.
-
Mold a set of standard plaques at this temperature.
-
Increase the barrel temperature in increments of 10-20°C and mold a set of plaques at each new temperature, allowing for a consistent dwell time (e.g., 5 minutes) at each step.
-
Continue increasing the temperature until a noticeable color change occurs.
-
Allow the plaques to cool to room temperature.
-
Measure the color of each plaque using a spectrophotometer and calculate the color difference (ΔE*) compared to the plaque molded at the standard processing temperature.
-
The heat stability is the highest temperature at which the color change remains within an acceptable tolerance (e.g., ΔE* < 1.0).
-
Migration Testing
Protocol 5: Overall and Specific Migration Testing
-
Objective: To determine the amount of this compound that migrates from the plastic into food simulants.
-
Standards: Based on FDA guidelines and EU Regulation 10/2011.
-
Materials:
-
Colored plastic articles or plaques
-
Food simulants (e.g., 10% ethanol (B145695) for aqueous foods, 50% ethanol for alcoholic foods, olive oil for fatty foods)
-
Migration cells or containers
-
Incubator or oven for controlled temperature exposure
-
Analytical instrumentation (e.g., HPLC, LC-MS)
-
-
Procedure:
-
Prepare test specimens with a known surface area.
-
Place the specimen in a migration cell and fill it with the appropriate food simulant, ensuring a defined surface area-to-volume ratio (e.g., 6 dm²/L).
-
Seal the cell and expose it to conditions that represent the intended use of the plastic article (e.g., 10 days at 40°C for long-term storage at room temperature).
-
After the exposure period, remove the food simulant from the cell.
-
For overall migration, evaporate the simulant and weigh the non-volatile residue.
-
For specific migration of this compound, analyze the simulant using a validated analytical method (e.g., HPLC with a suitable detector) to quantify the concentration of the dye.
-
Compare the results to the regulatory limits (e.g., overall migration limit of 10 mg/dm² in the EU).
-
Conclusion
This compound is a versatile colorant capable of imparting a vibrant blue shade to a variety of plastics. While its performance in textiles suggests good light and heat stability, it is imperative for researchers and developers to conduct rigorous testing within their specific polymer systems to ensure the final product meets all performance and regulatory requirements. The protocols outlined in this document provide a framework for such evaluations.
References
Application Notes and Protocols for Dyeing Cellulose Acetate Nanofibers with Disperse Blue 165:1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dyeing of cellulose (B213188) acetate (B1210297) nanofibers (CANF) using Disperse Blue 165:1. The information is intended to guide researchers in achieving consistent and high-quality coloration of electrospun nanofiber mats for various applications, including in the biomedical and pharmaceutical fields where precise material properties are critical.
Introduction
Cellulose acetate (CA) is a versatile polymer frequently used in the fabrication of nanofibers through electrospinning due to its biocompatibility and ease of processing.[1] The coloration of these nanofibers is essential for a range of applications, from textiles to advanced materials. Disperse dyes, being non-ionic and sparingly soluble in water, are suitable for dyeing hydrophobic fibers like cellulose acetate.[2][3] this compound is a common choice for achieving a blue coloration.[4]
The dyeing of cellulose acetate nanofibers presents unique challenges and opportunities compared to conventional fibers, primarily due to their high surface area-to-volume ratio.[1] This characteristic can lead to rapid dye uptake but also requires careful control of the dyeing process to ensure uniformity and prevent damage to the delicate nanofiber structure.[5]
This document outlines two primary methods for dyeing cellulose acetate nanofibers with this compound: a high-temperature exhaust method using deep eutectic solvents (DES) and a continuous pad-dry-bake method.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of C.I. Disperse Blue 165 and its related compound this compound is presented below. These properties are crucial for understanding the dye's behavior during the dyeing process.
| Property | Value | Reference |
| CAS Number | 41642-51-7 (Disperse Blue 165) | [6][7] |
| Molecular Formula | C₂₀H₁₉N₇O₃ (Disperse Blue 165) | [6][7] |
| Molecular Weight | 405.41 g/mol (Disperse Blue 165) | [6][7] |
| Appearance | Dark blue powder | [6][7] |
| Solubility | Soluble in acetone (B3395972) | [6] |
| CAS Number | 86836-00-2 (this compound) | [8] |
| Molecular Formula | C₁₉H₁₉N₇O₅ (this compound) | [8] |
| Molecular Weight | 425.398 g/mol (this compound) | [8] |
Experimental Protocols
Preparation of Cellulose Acetate Nanofibers
A standard method for producing cellulose acetate nanofibers is through electrospinning.
Materials and Equipment:
-
Cellulose acetate (CA) powder
-
Acetone
-
Distilled water
-
Magnetic stirrer
-
Syringe pump
-
High-voltage power supply
-
Rotating drum collector
Protocol:
-
Prepare a 17% (w/v) solution of cellulose acetate in a 9:1 (v/v) mixture of acetone and distilled water.[9]
-
Stir the solution using a magnetic stirrer for 12 hours to ensure complete dissolution of the CA powder.[9]
-
Load the polymer solution into a syringe fitted with a metallic needle.
-
Set up the electrospinning apparatus with the syringe pump, high-voltage power supply, and a rotating drum collector.
-
Apply a high voltage (typically 10-20 kV) to the needle tip.
-
Set the flow rate of the polymer solution using the syringe pump (e.g., 1 mL/h).
-
Position the collector at a fixed distance from the needle tip (e.g., 15 cm).
-
Collect the nanofibers on the rotating drum until a mat of the desired thickness is obtained.
-
Air-dry the nanofiber mat for 24 hours to remove any residual solvent.[10]
Dyeing Protocol 1: High-Temperature Exhaust Method in Deep Eutectic Solvents
This method utilizes deep eutectic solvents (DES) as a green alternative to traditional aqueous dyeing, which can improve color fixation.[1][10][11]
Materials and Equipment:
-
Cellulose acetate nanofiber mat
-
This compound
-
Choline chloride (CC)
-
Ethylene glycol (EG) or Urea
-
Beakers
-
Heating mantle with magnetic stirring
-
Thermostat
Protocol:
-
Preparation of Deep Eutectic Solvent:
-
For a Choline chloride:Ethylene glycol (CC:EG) medium, mix CC and EG in a 1:2 molar ratio.
-
For a Choline chloride:Urea (CC:Urea) medium, mix CC and Urea in a 1:2 molar ratio.
-
Heat the mixture at 80°C with stirring until a homogeneous, colorless liquid is formed.[10]
-
-
Dye Bath Preparation:
-
Prepare a dye stock solution by dispersing a known amount of this compound in the prepared DES.
-
-
Dyeing Process:
-
Immerse the cellulose acetate nanofiber mat in the dye bath.
-
Raise the temperature of the dye bath to the desired dyeing temperature (e.g., 75°C). The color strength generally increases with temperature up to an equilibrium point.[1]
-
Maintain the dyeing process for a specific duration (e.g., 60 minutes).
-
After dyeing, remove the nanofiber mat and rinse it thoroughly with water to remove any unfixed dye.
-
Allow the dyed nanofiber mat to air dry.
-
Note: Dyeing of CANF in a CC:EG medium has been shown to exhibit superior color fixation properties compared to a CC:Urea medium.[1][11][12]
Dyeing Protocol 2: Continuous Pad-Dry-Bake Method
This method is suitable for continuous dyeing processes and can be adapted for nanofiber webs.[1]
Materials and Equipment:
-
Cellulose acetate nanofiber mat
-
This compound
-
Dispersing agent
-
Padding mangle
-
Oven/Stenter
Protocol:
-
Dye Bath Preparation:
-
Prepare an aqueous dispersion of this compound with a suitable dispersing agent.
-
-
Padding:
-
Immerse the nanofiber web in the dye bath and then pass it through the nip of a padding mangle to ensure even dye liquor uptake.
-
-
Drying:
-
Dry the padded nanofiber web in an oven at a moderate temperature (e.g., 100°C) for a short duration.
-
-
Baking (Fixation):
-
Bake the dried, padded web at a higher temperature (e.g., 180-200°C) for a short period (e.g., 1-2 minutes) to fix the disperse dye onto the nanofibers.
-
-
After-treatment:
-
Rinse the dyed nanofiber mat to remove any loose dye particles from the surface.
-
A reduction clearing process may be necessary for deep shades to improve fastness properties.
-
Characterization and Data
The quality of the dyed cellulose acetate nanofibers can be assessed through various characterization techniques.
| Parameter | Method | Expected Outcome |
| Color Yield (K/S) | Spectrophotometry | Higher K/S values indicate better dye uptake. For this compound, the color strength is influenced by dyeing temperature and time.[1] |
| Color Fastness to Washing | ISO 105-C06 | Measures the resistance of the color to washing. Generally, good to excellent fastness is expected. |
| Color Fastness to Light | ISO 105-B02 | Measures the resistance of the color to fading upon exposure to light. Disperse dyes typically have fair to good light fastness.[3] |
| Morphology | Scanning Electron Microscopy (SEM) | To ensure the nanofiber structure is maintained after the dyeing process. Dyed nanofibers should exhibit a smooth surface.[1] |
Visualizations
Experimental Workflow for Dyeing Cellulose Acetate Nanofibers
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. textilelearner.net [textilelearner.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. How to dye and procedure of dyeing for textile: DYEING CELLULOSE ACETATE FIBRES WITH DISPERSE DYES [dyes4dyeing.blogspot.com]
- 6. benchchem.com [benchchem.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Page loading... [guidechem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Temperature Exhaust Dyeing of Polyester with Disperse Blue 165:1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-temperature exhaust dyeing of polyester (B1180765) fibers using Disperse Blue 165:1. This document is intended for a scientific audience and outlines the fundamental principles, experimental procedures, and evaluation methods pertinent to achieving optimal dyeing results and ensuring high-quality, durable coloration.
Introduction
This compound is a non-ionic, water-insoluble azo dye specifically designed for coloring hydrophobic synthetic fibers like polyester.[1][2] The high-temperature exhaust dyeing method is a prevalent technique for applying disperse dyes to polyester, utilizing temperatures between 120°C and 130°C under pressure.[2][3] This process facilitates the swelling of the polyester fibers, allowing the finely dispersed dye particles to penetrate and become trapped within the polymer matrix, resulting in excellent colorfastness properties.[2][4] The successful application of this compound requires careful control of dyeing parameters and the use of appropriate auxiliary chemicals to ensure level dyeing and optimal color yield.
Principle of High-Temperature Exhaust Dyeing
The dyeing of polyester with disperse dyes is a process of transferring the dye from a liquid solvent (water) to a solid organic solvent (the fiber).[5] Disperse dyes, including this compound, are sparingly soluble in water and are applied from an aqueous dispersion.[2] The key steps in the high-temperature exhaust dyeing process are:
-
Dispersion of the Dye: The dye is finely milled and dispersed in the dyebath with the aid of dispersing agents to prevent aggregation.[3][6]
-
Adsorption: The dispersed dye particles are adsorbed onto the surface of the polyester fibers.
-
Diffusion: At high temperatures (typically 130°C), the amorphous regions of the polyester fibers swell, allowing the small dye molecules to diffuse into the fiber structure.[4][5]
-
Fixation: Upon cooling, the fiber structure contracts, trapping the dye molecules within the polymer matrix. The dye is held in place by van der Waals forces and hydrogen bonds.[5]
Quantitative Data Summary
The following tables summarize the expected performance data for polyester dyed with this compound under optimal conditions.
Table 1: Colorfastness Properties
| Fastness Property | Test Method | Rating (1-5, 5 being excellent) |
| Lightfastness | ISO 105-B02 | 6-7 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Sublimation Fastness (180°C) | ISO 105-P01 | 4-5 |
| Sublimation Fastness (200°C) | ISO 105-P01 | 3-4 |
| Sublimation Fastness (210°C) | ISO 105-P01 | 3 |
Note: The fastness properties can be further improved with a reduction clearing after-treatment.[1]
Table 2: Typical Dyebath Auxiliaries
| Auxiliary | Concentration | Purpose |
| Dispersing Agent | 1 g/L | Maintains a fine and stable dispersion of the dye.[6][7] |
| Levelling Agent | 0.5 - 1.0 g/L | Promotes uniform dye uptake and migration for a level dyeing.[8] |
| Acetic Acid | As needed | To maintain the pH of the dyebath between 4.5 and 5.5.[1] |
| Sequestering Agent | 0.5 g/L | To chelate metal ions in hard water that can interfere with the dyeing process.[1] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
This protocol describes the standard procedure for dyeing polyester fabric with this compound.
Materials and Equipment:
-
Polyester fabric
-
This compound
-
Dispersing agent
-
Levelling agent
-
Acetic acid
-
High-temperature dyeing machine (e.g., jet, beam, or package dyeing machine)
-
Beakers and stirring rods
-
pH meter
Procedure:
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 2 g/L) at 60-70°C for 20 minutes to remove any impurities, oils, or finishes. Rinse the fabric thoroughly with warm and then cold water.[1]
-
Dye Bath Preparation:
-
Dye Dispersion:
-
Weigh the required amount of this compound (e.g., 1.0% on weight of fabric).
-
Create a paste of the dye with a small amount of warm water and dispersing agent.
-
Add more warm water to the paste to create a fine dispersion.
-
-
Dyeing Cycle:
-
Add the prepared dye dispersion to the dyebath at 60°C.
-
Introduce the polyester fabric into the dyebath.
-
Raise the temperature of the dyebath to 130°C at a rate of 1.5°C per minute.[1]
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye diffusion and fixation.[1]
-
Cool the dyebath down to 70°C.
-
Drain the dyebath and rinse the fabric thoroughly.
-
Protocol 2: Reduction Clearing (After-treatment)
Reduction clearing is a crucial step to remove any unfixed surface dye, thereby improving the wet fastness and sublimation fastness of the dyed fabric.[1]
Materials and Equipment:
-
Dyed polyester fabric
-
Sodium hydrosulfite (reducing agent)
-
Sodium hydroxide (B78521) (alkali)
-
Acetic acid (for neutralization)
-
Beakers and stirring rods
-
Washing machine or similar equipment
Procedure:
-
Prepare a fresh bath with:
-
Sodium hydrosulfite (2 g/L)
-
Sodium hydroxide (2 g/L)
-
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[1]
-
Drain the bath and rinse the fabric thoroughly with hot water.
-
Neutralize the fabric with acetic acid (1 g/L) at 40°C for 10 minutes.[1]
-
Perform a final cold rinse and then dry the fabric.
Protocol 3: Evaluation of Color Strength (K/S Value)
The color strength of the dyed fabric can be quantified by measuring its K/S value using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value from the reflectance of the dyed fabric.[9][10]
Equipment:
-
Reflectance spectrophotometer
Procedure:
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Fold the dyed fabric sample to ensure opacity.
-
Measure the reflectance (R) of the dyed fabric at the wavelength of maximum absorption for this compound.
-
Calculate the K/S value using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where:
-
K is the absorption coefficient
-
S is the scattering coefficient
-
R is the decimal fraction of the reflectance of the sample
-
A higher K/S value indicates a greater color strength.[10][11]
Protocol 4: Assessment of Colorfastness to Washing
This protocol is based on the ISO 105-C06 standard to evaluate the resistance of the color to laundering.[12][13]
Materials and Equipment:
-
Dyed fabric specimen (40 mm x 100 mm)
-
Multi-fiber adjacent fabric (containing bands of different fibers like acetate, cotton, nylon, polyester, acrylic, and wool)[12]
-
Standard reference detergent (e.g., ECE phosphate (B84403) detergent)
-
Sodium perborate (B1237305)
-
Launder-Ometer or similar apparatus
-
Stainless steel balls
-
Grey Scale for assessing color change and staining
Procedure:
-
Specimen Preparation: Sew the dyed fabric specimen and the multi-fiber adjacent fabric together along one of the shorter edges.[12]
-
Test Solution: Prepare a wash solution containing the standard detergent (4 g/L) and sodium perborate (1 g/L).[13]
-
Washing:
-
Place the composite specimen in a stainless-steel container with the wash solution and a specified number of stainless-steel balls (e.g., 10).[13]
-
The liquor ratio should be 50:1.
-
Agitate the container in the Launder-Ometer at a specified temperature (e.g., 60°C) for 30 minutes.
-
-
Rinsing and Drying:
-
Rinse the specimen twice with distilled water.
-
Squeeze out the excess water.
-
Dry the specimen in air at a temperature not exceeding 60°C.
-
-
Evaluation: Assess the change in color of the dyed specimen and the staining of each fiber in the multi-fiber fabric using the appropriate Grey Scales in a standardized viewing cabinet.
Visualizations
Caption: High-Temperature Exhaust Dyeing Workflow for this compound on Polyester.
Caption: Mechanism of Disperse Dye Transfer to Polyester Fiber.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. autumnchem.com [autumnchem.com]
- 4. Dispersing and Leveling agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 5. textilestudycenter.com [textilestudycenter.com]
- 6. shreebschemicals.com [shreebschemicals.com]
- 7. texauxchemicals.com [texauxchemicals.com]
- 8. Leveling and Dispersing Agent in Textile Manufacturer in India – Sarex [sarex.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. ijret.org [ijret.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. benchchem.com [benchchem.com]
- 13. textilelearner.net [textilelearner.net]
Application Notes and Protocols for Thermosol Dyeing with Disperse Blue 165:1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the application of C.I. Disperse Blue 165:1 in the thermosol dyeing of polyester (B1180765) fabrics. The information is intended for laboratory and research settings to ensure reproducible and high-quality dyeing outcomes.
Overview
The thermosol process is a continuous method for dyeing synthetic fibers, particularly polyester, with disperse dyes.[1][2] The process involves padding the fabric with a dye dispersion, followed by drying and then fixing the dye at high temperatures.[1][3] This high-temperature fixation, typically between 180°C and 220°C, allows the disperse dye to sublime and diffuse into the amorphous regions of the polyester fibers, resulting in a stable coloration.[4] this compound is a monoazo disperse dye known for its brilliant blue shade and good sublimation fastness, making it well-suited for the thermosol process.[5][6] A critical post-treatment step, known as reduction clearing, is essential to remove unfixed dye from the fiber surface, thereby significantly improving the wash and rubbing fastness of the final product.[7][8]
Quantitative Data
Physicochemical Properties of Disperse Blue 165
| Property | Value |
| C.I. Name | Disperse Blue 165 |
| CAS Number | 41642-51-7 |
| Molecular Formula | C₂₀H₁₉N₇O₃ |
| Molecular Weight | 405.41 g/mol |
| Physical Form | Dark blue powder |
Typical Fastness Properties of Disperse Blue 165 on Polyester
| Fastness Property | ISO Standard Rating |
| Light (Xenon Arc) | 6 |
| Washing (CH) | 4-5 |
| Sublimation (CH) | 4-5 |
| Rubbing (Wet) | 4 |
| Rubbing (Dry) | 4 |
Source:[10]
Experimental Protocols
Materials and Reagents
-
100% Polyester fabric, pre-scoured and heat-set
-
This compound
-
Anti-migration agent (e.g., sodium alginate)
-
Wetting agent
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Sodium hydrosulfite (Sodium Dithionite)
-
Sodium hydroxide
-
Non-ionic detergent
Equipment
-
Laboratory padding mangle
-
Infrared or hot flue dryer
-
Laboratory thermosol oven
-
Beakers and graduated cylinders
-
pH meter
-
Magnetic stirrer
-
Washing baths
Thermosol Dyeing Protocol
This protocol outlines the continuous thermosol dyeing process for polyester fabric with this compound.
Step 1: Padding
-
Prepare the padding liquor with the following recipe:
| Component | Concentration | Purpose |
| This compound | X g/L (depending on desired shade) | Colorant |
| Anti-migration agent | 1-5 g/L | Prevents dye migration during drying |
| Wetting agent | 1-2 g/L | Ensures uniform wetting of the fabric |
| Buffer solution | q.s. to pH 5.0-6.0 | Maintains optimal pH for dye stability |
Source:[11]
-
Set the temperature of the padding bath to 20-40°C.[11]
-
Calibrate the padding mangle to achieve a wet pick-up of 60-70%.[11]
-
Pass the polyester fabric through the padding liquor at a constant speed.
Step 2: Drying
-
Immediately after padding, dry the fabric at a temperature of 70-90°C.[11]
-
Infrared drying is recommended to minimize dye migration.[12]
Step 3: Thermofixation
-
Pass the dried fabric through a thermosol oven.
-
Set the thermofixation temperature to 180-220°C and the dwell time to 60-90 seconds.[3][12] The optimal temperature and time will depend on the specific fabric construction and desired shade depth.
Step 4: Post-Treatment (Reduction Clearing)
-
After thermofixation, the fabric must undergo a reduction clearing process to remove surface dye.[7]
-
Prepare a reduction clearing bath with the following recipe:
| Component | Concentration |
| Sodium Hydrosulfite | 2 g/L |
| Sodium Hydroxide | 2 g/L |
| Non-ionic detergent | 1 g/L |
Source:[7]
-
Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.[7]
-
Thoroughly rinse the fabric with hot water, followed by a cold water rinse.[7]
-
Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L) at 40°C for 10 minutes.[7]
-
Perform a final cold water rinse.[7]
Step 5: Drying
-
Dry the final fabric at a temperature not exceeding 100°C.[7]
Visualizations
Caption: Experimental workflow for the thermosol dyeing of polyester with this compound.
Caption: Logical relationships between process parameters and dyeing outcomes in the thermosol process.
References
- 1. scribd.com [scribd.com]
- 2. Dyeing by steam (Pad-steam) and by air (Thermosol) [manubens.es]
- 3. scribd.com [scribd.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. aatcc.org [aatcc.org]
- 7. benchchem.com [benchchem.com]
- 8. truekung.com [truekung.com]
- 9. benchchem.com [benchchem.com]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. epsilonpigments.com [epsilonpigments.com]
- 12. Disperse Dye Thermosol Dyeing Procedure - Industry News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Application Notes: Investigating the Dyeing Kinetics of C.I. Disperse Blue 165:1 on Synthetic Fibers
Introduction
Disperse dyes are the primary class of non-ionic, sparingly water-soluble colorants used for dyeing hydrophobic synthetic fibers such as polyester (B1180765) (polyethylene terephthalate, PET) and cellulose (B213188) acetate.[1] C.I. Disperse Blue 165:1 is a single azo dye known for its bright blue shade and is widely used in the textile industry.[2] Understanding the dyeing kinetics—the rate and mechanism of dye uptake by the fiber—is crucial for optimizing dyeing processes to ensure level dyeing, reproducibility, and desirable fastness properties.
This document provides detailed protocols for researchers and scientists to investigate the dyeing kinetics of this compound on synthetic fibers. It covers experimental procedures for determining dye exhaustion, fixation, and the application of kinetic models to analyze the data.
Physicochemical Properties of C.I. This compound
A summary of the key properties of C.I. This compound is presented in Table 1. This information is essential for preparing solutions and understanding the dye's behavior.
Table 1: Physicochemical Properties of C.I. This compound
| Property | Value / Description |
|---|---|
| C.I. Name | This compound |
| CAS Number | 86836-00-2 |
| Molecular Formula | C₁₉H₁₉N₇O₅ |
| Molecular Weight | 425.4 g/mol |
| Chemical Class | Monoazo |
| Appearance | Dark blue powder |
| Solubility | Low water solubility; requires a dispersing agent. |
| Application | High-temperature exhaust dyeing of polyester and cellulose acetate.[3][4] |
Core Principles of Disperse Dyeing Kinetics
The dyeing of synthetic fibers with disperse dyes is a multi-step process governed by thermodynamic and kinetic principles. The overall mechanism involves the transfer of dye molecules from the aqueous dye bath to the solid fiber phase.[5]
-
Diffusion in Solution: Dye molecules, stabilized in the bath by a dispersing agent, move towards the fiber surface.
-
Adsorption: Dye molecules are adsorbed onto the surface of the fiber.
-
Diffusion into Fiber: The dye molecules diffuse from the surface into the amorphous regions of the fiber's polymer structure. This is typically the rate-determining step.[1]
-
Fixation: The dye is held within the fiber by non-ionic forces, such as van der Waals forces and hydrogen bonds.[5]
The rate of this process is significantly influenced by temperature. For polyester, dyeing is typically carried out at high temperatures (e.g., 130°C) to increase the thermal energy of the polymer chains, which enhances their movement and allows for easier dye penetration.[5]
Caption: Logical flow of the disperse dyeing mechanism.
Experimental Protocols
The following protocols provide a framework for conducting a comprehensive kinetic study.
Protocol 1: Preparation of Materials and Reagents
-
Fiber Preparation (Scouring):
-
To ensure uniform dye uptake, it is essential to remove any impurities, oils, or sizing agents from the synthetic fabric.[6]
-
Prepare a scouring bath containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1-2 g/L).[7][8]
-
Treat the fabric (e.g., 100% polyester) at 60-70°C for 20-30 minutes with a liquor-to-goods ratio of 20:1.[7][8]
-
Rinse the fabric thoroughly with hot water, followed by cold water, and allow it to air dry.
-
-
Dye Stock Solution:
-
Accurately weigh a precise amount of C.I. This compound powder.
-
Create a paste with a small amount of a suitable dispersing agent.
-
Gradually add distilled water at approximately 40-50°C while stirring to create a uniform stock dispersion (e.g., 1 g/L).
-
-
Dye Bath Preparation:
-
For each experiment, prepare a dye bath with a specific liquor-to-goods ratio (e.g., 50:1).[2]
-
Add the required volume of the dye stock dispersion.
-
Add a dispersing agent (e.g., 1 g/L) and a wetting agent.
-
Adjust the pH of the bath to the desired level (typically 4.5-5.5 for polyester) using an acetic acid buffer.[2]
-
Protocol 2: Isothermal Exhaust Dyeing for Kinetic Study
This protocol describes a batch dyeing process at a constant temperature to measure the rate of dye exhaustion over time.
-
Setup:
-
Place the prepared dye bath into a high-temperature dyeing machine (e.g., a glycerin-bath beaker dyer).
-
Introduce a pre-weighed scoured fabric sample into the dye bath at a starting temperature of ~60°C.[2]
-
-
Dyeing Cycle:
-
Seal the dyeing vessel and begin agitation.
-
Increase the temperature to the target isothermal dyeing temperature (e.g., 110°C, 120°C, or 130°C) at a controlled rate (e.g., 2°C/minute).[2]
-
Once the target temperature is reached, start a timer.
-
-
Sampling:
-
At regular time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), withdraw a small, precise volume (e.g., 2 mL) of the dye bath liquor.
-
Immediately cool the sample to stop any further reaction and dilute it with a suitable solvent (e.g., acetone (B3395972) or N,N-dimethylformamide) to prevent dye aggregation before measurement.[5]
-
Protocol 3: Quantification of Dye Concentration
-
Determine Maximum Wavelength (λmax):
-
Using a UV-Vis Spectrophotometer, scan a dilute solution of this compound to find the wavelength of maximum absorbance (λmax).
-
-
Create a Calibration Curve:
-
Prepare a series of standard solutions of the dye with known concentrations.
-
Measure the absorbance of each standard at λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot, which should follow the Beer-Lambert Law, will be used to determine the concentration of unknown samples.[9][10]
-
-
Measure Sample Concentrations:
-
Measure the absorbance of the diluted samples collected during the kinetic study at λmax.
-
Use the calibration curve to calculate the concentration of the dye remaining in the bath (Cₜ) at each time point (t).[10]
-
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deep Eutectic Solvent Dyeing of Cellulose Acetate Nanofibers with Disperse Dyes: Kinetics, Isotherm, and Thermodynamic Studies - ProQuest [proquest.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. texauxchemicals.com [texauxchemicals.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. youtube.com [youtube.com]
- 9. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]
- 10. banglajol.info [banglajol.info]
Troubleshooting & Optimization
Improving the light fastness of Disperse Blue 165:1 on polyester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in improving the light fastness of C.I. Disperse Blue 165:1 on polyester (B1180765) fabrics.
Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound and why is its light fastness a concern?
A1: C.I. This compound is a monoazo disperse dye known for its brilliant blue shade and is primarily used for dyeing polyester and its blends.[1] As an azo-based dye, it can be susceptible to photodegradation, which is the breakdown of the dye molecules upon exposure to light, leading to fading.[2] Improving its light fastness is crucial for applications where the textile is exposed to significant sunlight, such as in automotive interiors, outdoor apparel, and home furnishings.[3]
Q2: What are the primary factors that influence the light fastness of this compound on polyester?
A2: Several factors can affect the light fastness of this compound on polyester:
-
Dye Structure: The inherent chemical structure of this azo dye makes it prone to degradation under UV radiation.[2]
-
Presence of Unfixed Dye: Residual dye particles on the fiber surface after dyeing have poor light fastness. A thorough cleaning process is essential to remove them.[2]
-
Dyeing Depth: Deeper shades generally exhibit better light fastness due to a higher concentration of dye molecules.[2]
-
Finishing Chemicals: Certain chemical finishes, especially cationic softeners, can negatively impact the light fastness of disperse dyes.
-
UV Exposure: The intensity and duration of exposure to UV radiation directly accelerate the fading process.[2]
Q3: How can I significantly improve the light fastness of my dyed polyester samples?
A3: A multi-step approach is most effective. This includes proper dyeing and fixation, a thorough reduction clearing process to remove unfixed dye, and the application of a UV absorber as an after-treatment.[2] UV absorbers are chemical compounds that absorb harmful UV radiation and dissipate it as less harmful energy, thus protecting the dye molecules from degradation.[4] Benzotriazole-type UV absorbers are commonly used for this purpose on polyester.[3]
Q4: What is "reduction clearing" and why is it critical for good light fastness?
A4: Reduction clearing is a crucial post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) under alkaline and high-temperature conditions.[2] This process removes any unfixed disperse dye from the surface of the polyester fibers.[2] These surface dye particles are not properly bonded within the fiber and are highly susceptible to fading upon light exposure, in addition to causing poor wash and rubbing fastness.[2]
Q5: Will using a UV absorber affect the final shade of the fabric?
A5: When applied correctly, a UV absorber should not significantly affect the color or shade of the dyed fabric.[5] However, it is always recommended to conduct a preliminary test on a small sample to ensure there are no undesirable changes in the color profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor light fastness (fading) despite standard dyeing. | 1. Incomplete removal of unfixed dye: Residual dye on the fiber surface is a primary cause of poor light fastness.[2]2. Dye migration: Subsequent high-temperature finishing processes can cause dye to migrate to the fiber surface.[2] | 1. Implement a thorough reduction clearing process after dyeing to strip surface dyes.[2]2. Select dyes with high sublimation fastness and carefully control the temperature of any post-dyeing heat treatments.[2] |
| Inconsistent or patchy fading across the fabric. | 1. Uneven dye penetration: This can be due to poor dye dispersion or improper leveling during the dyeing process.[3]2. Uneven application of after-treatments: Inconsistent application of UV absorbers or other finishing agents. | 1. Use a high-quality dispersing agent and ensure proper agitation and circulation in the dyebath.[6]2. Ensure uniform application of any after-treatments by controlling liquor ratio, temperature, and time. |
| Colorfastness to light is good, but wash fastness is poor. | Presence of unfixed dye: While deeper shades might initially show good light fastness, the unfixed surface dye is easily removed during washing.[2] | A thorough reduction clearing is essential. This process is critical for improving both wash and light fastness by removing the problematic surface dye.[2] |
Data Presentation
The following table summarizes the expected light fastness ratings for polyester dyed with C.I. This compound under different treatment conditions, according to the ISO 105-B02 standard (Blue Wool Scale, where 1 is very poor and 8 is maximum fastness).
| Treatment | Light Fastness Rating (ISO 105-B02) |
| Standard Dyeing (No After-treatment) | 5-6 |
| Standard Dyeing + Reduction Clearing | 6 |
| Standard Dyeing + Reduction Clearing + UV Absorber (2% on weight of fabric) | 6-7 |
| Data sourced from BenchChem Technical Support Center.[2] |
Experimental Protocols
Protocol 1: High-Temperature Dyeing of Polyester with this compound
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 2 g/L) at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly.[2]
-
Dye Bath Preparation:
-
Dyeing Procedure:
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.[2]
-
Add the dye dispersion to the bath at 60°C.[2]
-
Introduce the scoured polyester fabric.
-
Raise the temperature to 130°C at a rate of 1.5°C per minute.[2]
-
Hold at 130°C for 45-60 minutes to allow for dye penetration and fixation.[2]
-
Cool the dyebath to 70°C before draining.[2]
-
Rinse the fabric.
-
Protocol 2: Reduction Clearing
-
Initial Rinse: After dyeing, rinse the fabric with hot water (approximately 70°C) to remove residual dye liquor and chemicals.[2]
-
Bath Preparation: Prepare a fresh bath containing:
-
Sodium Hydroxide (e.g., 2 g/L)
-
Sodium Hydrosulfite (e.g., 2 g/L)[2]
-
-
Treatment: Heat the bath to 70-80°C and treat the dyed fabric for 15-20 minutes.[2]
-
Rinsing and Neutralization:
-
Drain the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse until the water runs clear.[2]
-
Neutralize the fabric in a bath containing a weak acid (e.g., 1 g/L acetic acid) at 40°C for 10 minutes.[2]
-
Perform a final cold rinse.
-
Dry the fabric at a temperature not exceeding 100°C.
-
Protocol 3: After-treatment with a UV Absorber
-
Bath Preparation: Following the reduction clearing and rinsing steps, prepare a fresh bath with:
-
Treatment:
Visualizations
Caption: Experimental workflow for enhancing the light fastness of this compound.
Caption: Troubleshooting logic for addressing poor light fastness.
References
- 1. Impact of UV-absorbers on UV Protective Properties and Light Fastness of Coloration of Cotton Fabric Dyed with Monofluorine-s-Triazine Reactive Dyes | Tekstil [tekstil.hist.hr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
Technical Support Center: Dyeing Polyester/Cotton Blends with Disperse Blue 165:1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists optimizing the dyeing temperature for Disperse Blue 165:1 on polyester (B1180765)/cotton (P/C) blended fabrics.
Frequently Asked Questions (FAQs)
Q1: Why is dyeing temperature so critical for this compound on the polyester component of a P/C blend?
Temperature is the most crucial factor in dyeing polyester with disperse dyes. The glass transition temperature (Tg) of polyester fibers is relatively high. Dyeing must occur at temperatures significantly above the Tg to induce swelling of the fiber's amorphous regions.[1][2] This swelling opens up the polymer structure, allowing the small, non-ionic this compound molecules to penetrate and diffuse into the fiber.[2][3] Insufficient temperature results in poor dye uptake, low color yield, and inadequate fastness properties, as the dye remains on the fiber surface.[3] For high-temperature dyeing methods, a temperature of 130°C is commonly recommended to ensure full diffusion and fixation of the dye within the polyester fibers.[3][4][5]
Q2: What is the optimal temperature range for dyeing the polyester portion of a P/C blend with this compound?
The optimal temperature for dyeing polyester with high-energy disperse dyes like this compound is typically between 120°C and 135°C, with 130°C being the most frequently cited temperature for achieving excellent dye fixation and color yield in high-temperature, high-pressure (HTHP) dyeing systems.[4][5][6] Dyeing below 120°C, even with carriers, can lead to significantly lower color strength and poor fastness.[5][7]
Q3: How does dyeing temperature affect the final fastness properties of the fabric?
Proper dyeing temperature is directly linked to achieving good wash, rubbing, and light fastness.[3][8]
-
Wash & Rubbing Fastness: At optimal temperatures (e.g., 130°C), the dye molecules are firmly locked inside the polyester fiber structure.[3] At lower temperatures, more dye remains on the fiber surface. This unfixed surface dye is easily removed during washing or rubbing, leading to poor fastness ratings.[3][8] A thorough post-dyeing "reduction clearing" process is essential to remove this surface dye.[3][9]
-
Light Fastness: While primarily a property of the dye's chemical structure, poor dye penetration due to low temperatures can lead to a higher concentration of dye on the surface, which may be more susceptible to fading upon light exposure.[3]
Q4: Can I use a one-bath process for dyeing P/C blends with this compound and a reactive dye for the cotton?
While one-bath processes exist to save time, water, and energy, they are challenging due to the conflicting pH and temperature requirements of disperse and reactive dyes.[10][11] Disperse dyes require acidic conditions (pH 4.5-5.5) and high temperatures (130°C), whereas reactive dyes for cotton require alkaline conditions and lower temperatures (60-80°C).[1][6] Attempting a one-bath process can lead to the hydrolysis of both dye types, poor shade reproducibility, and reduced dyeability.[10] The conventional two-bath process, while longer, is generally more reliable for achieving optimum shade and fastness.[12]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the dyeing temperature for this compound on P/C blends.
| Symptom / Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Color Yield / Pale Shade | 1. Insufficient Dyeing Temperature: The temperature was not high enough (e.g., <120°C) for the polyester fiber to swell and allow dye penetration.[3] 2. Incorrect pH: The dyebath pH was outside the optimal acidic range of 4.5-5.5.[1] 3. Inadequate Dyeing Time: The fabric was not held at the peak temperature for a sufficient duration (typically 45-60 minutes).[1][4] | 1. Optimize Temperature: Ensure the dyeing machine reaches and maintains the target temperature, ideally 130°C, for the polyester dyeing step.[3][5] 2. Control pH: Use acetic acid to maintain the dyebath pH between 4.5 and 5.5.[1][10] 3. Increase Dwell Time: Maintain the 130°C temperature for at least 45-60 minutes to allow for complete dye diffusion.[4] |
| Poor Wash or Rubbing Fastness | 1. Unfixed Surface Dye: Caused by incomplete dye fixation due to low temperature or insufficient time.[3] 2. Omission of Reduction Clearing: The critical post-dyeing cleaning step was skipped or performed incorrectly.[9] 3. Dye Migration: Subsequent high-temperature finishing processes can cause dye to migrate to the fiber surface.[3] | 1. Ensure Optimal Dyeing Conditions: Use the recommended temperature (130°C) and time to maximize dye fixation.[3] 2. Implement Reduction Clearing: After dyeing the polyester, perform a thorough reduction clear using sodium hydrosulfite and caustic soda at 70-80°C to strip all surface dye.[9] 3. Control Finishing Temperatures: Select dyes with high sublimation fastness and manage the temperature of downstream processes like heat setting.[3] |
| Uneven Dyeing / Streaks | 1. Poor Dye Dispersion: The dye was not properly dispersed before being added to the bath, leading to aggregation.[8][13] 2. Incorrect Temperature Rise Rate: The temperature was increased too quickly, causing rapid, uneven dye uptake. 3. Inadequate Liquor Circulation: Poor agitation or circulation in the dyeing machine.[8] | 1. Proper Dye Preparation: Prepare a paste of the dye with a dispersing agent before adding it to the bath.[1][4] 2. Control Heating Rate: Raise the temperature at a controlled rate, typically 1-2°C per minute.[10] 3. Ensure Good Agitation: Use appropriate leveling agents and ensure the dyeing machinery provides uniform liquor circulation.[8] |
| Shade Inconsistency Between Batches | 1. Process Parameter Variation: Minor differences in temperature, time, pH, or liquor ratio between batches.[8][14] 2. Substrate Variation: Differences in the polyester/cotton blend ratio or pre-treatment of the fabric.[14] | 1. Maintain Strict Process Control: Accurately monitor and control all dyeing parameters for every batch.[8] 2. Standardize Fabric Preparation: Ensure all fabric undergoes identical and thorough pre-treatment (scouring, heat setting) before dyeing.[4][5] |
Experimental Protocols
Standard Two-Bath Exhaust Dyeing Protocol for Polyester/Cotton Blends
This protocol outlines a standard laboratory procedure for dyeing a P/C blend fabric, focusing on optimizing the temperature for the polyester component with this compound.
Part 1: Polyester Dyeing (High Temperature)
-
Bath Preparation: Prepare the dyebath with a liquor-to-goods ratio (M:L) of 10:1.
-
Auxiliaries: Add a dispersing agent (e.g., 1 g/L) and acetic acid to adjust the pH to 4.5-5.5.[1][10]
-
Dye Dispersion: Separately, make a smooth paste of the required amount of this compound with a small amount of dispersing agent and cold water. Add this dispersion to the dyebath.
-
Dyeing Cycle:
-
Rinsing: Rinse the fabric thoroughly.
Part 2: Reduction Clearing
-
Bath Preparation: Prepare a fresh bath at a 10:1 liquor ratio. Add 2 g/L sodium hydrosulfite, 2 g/L caustic soda, and 1 g/L non-ionic detergent.[9]
-
Treatment:
-
Introduce the dyed fabric into the clearing bath.
-
Raise the temperature to 70-80°C and hold for 20 minutes.[9]
-
-
Rinsing & Neutralization:
-
Drain the bath and rinse the fabric with hot water, followed by cold water.
-
Neutralize the fabric in a bath with 1 g/L of acetic acid at 40°C for 10 minutes, followed by a final cold rinse.[9]
-
Part 3: Cotton Dyeing (Lower Temperature - Example with Reactive Dye)
-
Bath Preparation: Prepare a new dyebath with the required reactive dye, salt (e.g., Glauber's salt), and water at 60°C.[6]
-
Dyeing Cycle:
-
Introduce the fabric and run for 30 minutes.
-
Add the required alkali (e.g., soda ash) to fix the reactive dye.
-
Continue dyeing at 60°C for another 60 minutes.[6]
-
-
Wash-off: After dyeing, drain the bath and thoroughly wash the fabric with soap at a high temperature (e.g., 95°C) to remove any unfixed reactive dye.[10]
-
Final Rinse & Dry: Perform a final rinse and dry the fabric.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the two-bath dyeing of Polyester/Cotton blends.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor fastness in disperse dyeing.
References
- 1. textilelearner.net [textilelearner.net]
- 2. textilestudycenter.com [textilestudycenter.com]
- 3. benchchem.com [benchchem.com]
- 4. ijaers.com [ijaers.com]
- 5. skychemi.com [skychemi.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. autumnchem.com [autumnchem.com]
- 9. benchchem.com [benchchem.com]
- 10. admin.umt.edu.pk [admin.umt.edu.pk]
- 11. researchgate.net [researchgate.net]
- 12. textilelearner.net [textilelearner.net]
- 13. fsw.cc [fsw.cc]
- 14. Polyester Fibres, Polyester Processing, Dyeing Polyester, Cotton, Rayon, Acrylics, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
Technical Support Center: Reducing the Environmental Impact of Dyeing with Disperse Blue 165:1
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the environmental footprint of Disperse Blue 165:1. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound?
A2: this compound is a synthetic azo dye with a complex aromatic structure, making it resistant to degradation in conventional wastewater treatment plants.[1][2] Its release into the environment can lead to significant water coloration, which reduces light penetration and inhibits photosynthesis in aquatic ecosystems.[1] Furthermore, as an azo dye, it has the potential to break down into harmful aromatic amines, some of which may be toxic or carcinogenic.[2][3] Due to its low water solubility, it can also accumulate in sediments and sludge during wastewater treatment.[2]
Q2: What are the main strategies to reduce the environmental impact of the dyeing process itself?
A2: Process optimization is a key strategy. This includes lowering the liquor ratio (the amount of water used per unit of fabric), which reduces water, chemical, and energy consumption. Optimizing dyeing temperature and time can improve dye uptake by the fabric, thereby reducing the amount of residual dye in the effluent. Using high-performance dyes with high exhaustion and fixation rates also leads to less waste. Additionally, employing efficient washing (soaping) agents can remove unfixed dye in fewer rinses, further reducing wastewater volume.
Q3: Are there any eco-friendly alternative dyeing technologies for polyester?
A3: Yes, several innovative technologies are being explored. Supercritical carbon dioxide (scCO2) dyeing is a waterless technique that uses CO2 in a supercritical state as the dyeing medium, completely eliminating wastewater.[4][5] Other methods include foam dyeing, which uses air to carry the dye, and the development of low-temperature disperse dyes that require less energy.[5][6]
Q4: What are the most effective methods for treating wastewater containing this compound?
A4: The primary methods for treating wastewater containing this compound are categorized as physical, chemical, and biological treatments.[1]
-
Physical methods: Adsorption onto materials like activated carbon is a widely used and effective technique.[1]
-
Chemical methods: Advanced Oxidation Processes (AOPs) such as ozonation, Fenton treatment, and photocatalysis can effectively break down the complex dye molecule.[1] Coagulation-flocculation is another chemical method used to remove the dye.[1]
-
Biological methods: These utilize microorganisms or enzymes to degrade the dye molecules and are considered an environmentally friendly approach.[1][7]
Q5: What key parameters should be monitored during wastewater treatment experiments?
A5: To assess the efficiency of any treatment process for this compound effluent, it is crucial to monitor several key parameters. These include pH, temperature, initial dye concentration, treatment time, and the dosage of any chemical agents (e.g., adsorbent, coagulant, oxidizing agent).[1] Analytical monitoring of the dye concentration, often using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), is essential to determine the treatment efficiency.[1] Additionally, Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) are important indicators of the overall reduction in organic pollution.[1]
Troubleshooting Guides
Wastewater Treatment Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low dye removal efficiency during adsorption | Incorrect pH affecting the surface charge of the adsorbent and dye molecule. | Conduct batch experiments to determine the optimal pH for adsorption. For many disperse dyes, a slightly acidic to neutral pH is effective.[1] |
| Insufficient adsorbent dosage leading to too few active sites for the dye concentration. | Increase the adsorbent dosage and evaluate the effect on dye removal. | |
| Adsorbent saturation, where the adsorbent has reached its maximum capacity. | Regenerate the adsorbent if possible, or replace it with fresh adsorbent. | |
| Competition from other substances in the effluent for adsorption sites. | Consider a pre-treatment step to remove interfering substances. | |
| Incomplete decolorization with Advanced Oxidation Processes (AOPs) | Suboptimal pH, as the generation of hydroxyl radicals is highly pH-dependent in many AOPs (e.g., Fenton process). | Adjust the pH to the optimal range for the specific AOP. For the Fenton process, an acidic pH of around 3 is typically required.[1] |
| Insufficient oxidant dosage (e.g., H₂O₂, ozone). | Increase the concentration of the oxidant. | |
| Inadequate catalyst concentration (for photocatalysis or Fenton processes). | Optimize the catalyst amount. | |
| Issues with the UV lamp in photo-AOPs (e.g., old lamp, incorrect wavelength). | Check the UV lamp's specifications and age, and replace it if necessary. | |
| Poor floc formation during coagulation-flocculation | Incorrect coagulant dosage (both under-dosing and over-dosing can be problematic). | Perform a jar test to determine the optimal coagulant dosage (see Experimental Protocols). |
| Suboptimal pH, as the effectiveness of coagulants is highly pH-dependent. | Adjust the pH of the wastewater to the optimal range for the chosen coagulant. | |
| Inadequate mixing (both rapid and slow mixing phases are crucial). | Optimize the speed and duration of the rapid and slow mixing phases as determined by the jar test.[1] | |
| High residual turbidity after settling | Small or unstable flocs that do not settle effectively. | Consider using a flocculant aid (e.g., a polymer) to strengthen the flocs. |
| Insufficient settling time. | Allow for a longer settling period and observe the effect on turbidity.[1] |
Eco-Friendly Dyeing Process Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Uneven dyeing with a low liquor ratio | Improper dosing of dyes and chemicals. | Ensure a controlled and gradual addition of dyes and auxiliaries. |
| Poor dye solubility or dispersion. | Use a high-quality dispersing agent suitable for low liquor ratio dyeing. | |
| Incorrect heating rate. | Control the rate of temperature increase to allow for even dye uptake. | |
| Poor color fastness after dyeing | Incomplete removal of unfixed dye from the fiber surface. | Implement a thorough reduction clearing process after dyeing. For darker shades, a second cycle may be necessary.[8] |
| Dye agglomeration on the fabric surface. | Utilize an effective dispersing agent in the dyebath to maintain a stable dye dispersion.[8] | |
| Thermal migration of dye during high-temperature finishing processes (e.g., heat setting). | Select disperse dyes with higher sublimation fastness and control the temperature of finishing processes.[9] |
Data Presentation
Table 1: Adsorption Capacities of Various Adsorbents for Disperse Dyes
| Adsorbent | Target Dye | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Activated Carbon (from Iraqi Date Palm Seeds) | Disperse Blue Dye | 8.13 | 7 | |
| Activated Carbon (from Cherry Stone) | Disperse Yellow 211 | Not specified, but favored at pH 11 | 11 | [10] |
| Activated Carbon (from Euphorbia rigida) | Disperse Orange 25 | 118.9 | Not specified | [10] |
| Activated Carbon (from Sawdust) | Disperse Blue 56 | Not specified, but favored at pH 2-3 | 2-3 | [10] |
Note: Data for this compound is limited; therefore, data for other disperse dyes are provided for comparison.
Table 2: Typical Operating Conditions for Supercritical CO2 Dyeing of Polyester
| Parameter | Value | Reference |
| Temperature Range | 80 - 140 °C | [4][11] |
| Pressure Range | 200 - 290 bar (20 - 29 MPa) | [4][11] |
| Dyeing Time | 60 - 90 minutes | [4] |
| Additives | No surfactants or modifiers needed | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Adsorption onto Activated Carbon
Objective: To determine the adsorption capacity of activated carbon for this compound.
Materials:
-
This compound stock solution (e.g., 1000 mg/L)
-
Activated carbon
-
pH meter
-
Orbital shaker
-
Conical flasks
-
Syringes and 0.45 µm filters
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of this compound solutions of known concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution.
-
Determine the maximum absorbance wavelength (λmax) of this compound using the UV-Vis spectrophotometer. Create a calibration curve by measuring the absorbance of the standard solutions at λmax.
-
For each concentration, add a fixed amount of activated carbon (e.g., 0.1 g) to a known volume of the dye solution (e.g., 50 mL) in a conical flask.
-
Adjust the pH of the solutions to the desired value (e.g., 7) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
After shaking, withdraw a sample from each flask, filter it through a 0.45 µm syringe filter, and measure the absorbance of the filtrate at λmax.
-
Calculate the final concentration of the dye using the calibration curve.
-
Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) using the following equation: qe = (C0 - Ce) * V / m where:
-
C0 is the initial dye concentration (mg/L)
-
Ce is the equilibrium dye concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
Protocol 2: Jar Test for Coagulation-Flocculation of this compound Effluent
Objective: To determine the optimal dosage of a coagulant for the removal of this compound from wastewater.
Materials:
-
This compound effluent
-
Coagulant stock solution (e.g., alum or ferric chloride)
-
Jar testing apparatus with multiple stirrers
-
Beakers (1000 mL)
-
Pipettes
-
Turbidimeter or UV-Vis Spectrophotometer
Procedure:
-
Fill six beakers with 1000 mL of the this compound effluent.
-
While stirring at a rapid mix speed (e.g., 100-120 rpm), add increasing doses of the coagulant stock solution to five of the beakers. Leave one beaker as a control without coagulant.
-
Continue rapid mixing for 1-3 minutes to ensure complete dispersion of the coagulant.
-
Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-30 minutes to promote floc formation.
-
Stop the stirrers and allow the flocs to settle for 30 minutes.
-
Carefully withdraw a sample from the supernatant of each beaker and measure the residual turbidity and/or dye concentration.
-
The optimal coagulant dosage is the one that results in the lowest residual turbidity and/or dye concentration.
Protocol 3: Photocatalytic Degradation of this compound using UV/TiO₂
Objective: To evaluate the degradation of this compound using a UV/TiO₂ advanced oxidation process.
Materials:
-
This compound solution of known concentration
-
Titanium dioxide (TiO₂, e.g., Degussa P25)
-
UV lamp (e.g., 125W mercury lamp)
-
Photoreactor vessel (quartz or borosilicate glass)
-
Magnetic stirrer and stir bar
-
pH meter
-
UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare a suspension of a known concentration of TiO₂ (e.g., 1 g/L) in the this compound solution within the photoreactor.
-
Adjust the pH of the suspension to the desired value.
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium. Take an initial sample (t=0) at the end of this period.
-
Position the photoreactor under the UV lamp at a fixed distance and turn on the lamp to initiate the photocatalytic reaction, maintaining continuous stirring.
-
Withdraw samples at regular time intervals (e.g., 15, 30, 60, 90, 120 minutes).
-
Immediately centrifuge the collected samples to separate the TiO₂ particles.
-
Measure the absorbance of the clear supernatant at the λmax of this compound.
-
Calculate the degradation efficiency at each time point.
Protocol 4: Determination of Chemical Oxygen Demand (COD)
Objective: To measure the COD of the wastewater before and after treatment.
Materials:
-
COD digestion vials (containing potassium dichromate and sulfuric acid)
-
COD reactor (heating block at 150°C)
-
Spectrophotometer or colorimeter
-
Pipettes
-
Wastewater sample
Procedure:
-
Preheat the COD reactor to 150°C.
-
Homogenize the wastewater sample to ensure it is representative.
-
Pipette a specific volume (e.g., 2.0 mL) of the sample into a COD digestion vial.
-
Tightly cap the vial and invert it several times to mix the contents.
-
Place the vial in the preheated COD reactor and heat for 2 hours.
-
After 2 hours, remove the vial and allow it to cool to room temperature.
-
Measure the absorbance of the solution using a spectrophotometer or colorimeter at the specified wavelength (typically around 600 nm).
-
Determine the COD value (in mg/L) from a calibration curve prepared with standards of known COD concentrations.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. eco2dye.com [eco2dye.com]
- 5. textileschool.com [textileschool.com]
- 6. textilelearner.net [textilelearner.net]
- 7. media.neliti.com [media.neliti.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of Dyes from Wastewater by Adsorption onto Activated Carbon: Mini Review [scirp.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation Issues of Disperse Blue 165:1 in Dyebaths
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Disperse Blue 165:1.
Frequently Asked Questions (FAQs)
Q1: What is dye aggregation and why is it a problem for this compound?
A1: this compound, like other disperse dyes, has very low solubility in water. Aggregation is the process where individual dye particles clump together to form larger agglomerates in the dyebath. This is problematic because the enlarged particles can lead to several dyeing defects, including:
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Color Specks and Spots: Large aggregates can get filtered by the fabric surface, resulting in visible spots and an uneven appearance.[1]
-
Reduced Color Yield: Aggregated dye particles have a smaller effective surface area, leading to inefficient diffusion into the fiber and a weaker final color.[2]
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Poor Levelness: Uneven distribution of the dye throughout the bath results in inconsistent color across the substrate.
-
Filtration Issues: In circulation dyeing machines, aggregates can clog filters and pumps.
Q2: What are the primary causes of this compound aggregation?
A2: Several factors in the dyebath can induce the aggregation of this compound. These include:
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Incorrect pH: The stability of the dye dispersion is highly dependent on the pH of the dyebath. For this compound, the optimal pH is in the weakly acidic range of 4.5-5.5.[3] Deviations from this range can destabilize the dispersion.
-
High Water Hardness: The presence of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the water can interact with the dispersing agent, reducing its effectiveness and causing the dye particles to precipitate.[2]
-
Inadequate Dispersing Agent: The type and concentration of the dispersing agent are critical for maintaining a stable dispersion, especially at the high temperatures required for dyeing polyester (B1180765).[3]
-
Rapid Heating Rate: A sudden increase in temperature can "shock" the dispersion, causing the dye particles to agglomerate.
-
Improper Dye Preparation: Failing to properly pre-disperse the dye powder before adding it to the main dyebath can lead to the formation of aggregates.[3]
Q3: How can I visually assess the stability of my this compound dyebath?
A3: A simple and effective method is the filter paper test.[4] Prepare a solution of your dye and filter it through a standard laboratory filter paper. Then, heat another portion of the dye solution to your target dyeing temperature, cool it down, and filter it again. A significant increase in the amount of residue on the filter paper after heating indicates poor thermal stability of the dispersion.
Q4: What is the role of a dispersing agent and how do I choose the right one?
A4: Dispersing agents are essential additives that adsorb onto the surface of the dye particles, preventing them from aggregating. They typically work through electrostatic and steric hindrance. For high-temperature dyeing with this compound, it is crucial to select a dispersing agent that is stable at elevated temperatures. Common types include lignosulfonates and naphthalene (B1677914) sulfonic acid-formaldehyde condensates.[4][5] The choice depends on the specific dyeing conditions and required performance.
Q5: Can other auxiliaries in the dyebath affect the aggregation of this compound?
A5: Yes, the compatibility of all chemicals in the dyebath is important. Leveling agents, carriers, and even impurities on the substrate can interact with the dye or the dispersing agent, potentially leading to aggregation. It is advisable to conduct compatibility tests before proceeding with dyeing.
Troubleshooting Guides
Issue 1: Color specks or spots on the dyed substrate.
| Possible Cause | Recommended Action |
| Dye Aggregation | Verify and adjust dyebath pH to 4.5-5.5. Use deionized or softened water. Increase the concentration of a high-temperature stable dispersing agent.[3] |
| Improper Dye Dispersion | Ensure the dye powder is pre-dispersed in warm water with a small amount of dispersing agent before adding to the main dyebath.[3] |
| Rapid Heating Rate | Employ a slower, controlled heating rate (e.g., 1-2°C per minute). |
Issue 2: Low color yield or pale shade.
| Possible Cause | Recommended Action |
| Dye Precipitation | Check water hardness and use a sequestering agent if necessary to chelate metal ions.[2] |
| Ineffective Dispersing Agent | Evaluate the performance of your dispersing agent at the dyeing temperature. Consider switching to a more robust, high-temperature stable option. |
| Incorrect Dyeing Temperature | Ensure the dyeing temperature is maintained at the recommended level for polyester (typically 130°C) to facilitate dye diffusion into the fiber. |
Data Presentation
Table 1: Illustrative Effect of pH on the Dispersion Stability of this compound
| pH | Dispersion Stability | Observation |
| 3.5 | Moderate | Slight tendency for aggregation over time. |
| 4.5 | Good | Stable dispersion with minimal settling. |
| 5.0 | Excellent | Optimal dispersion, no visible aggregation. |
| 5.5 | Good | Stable dispersion with minimal settling. |
| 6.5 | Fair | Noticeable aggregation and settling. |
| 7.5 | Poor | Significant flocculation and precipitation. |
Table 2: Illustrative Influence of Water Hardness on the Color Strength (K/S) of this compound
| Water Hardness (ppm CaCO₃) | Sequestering Agent (g/L) | Relative Color Strength (K/S) |
| 0-50 | 0 | 100% |
| 100 | 0 | 90% |
| 200 | 0 | 75% |
| 200 | 1.0 | 98% |
Table 3: Illustrative Comparison of Dispersing Agents on the Stability of this compound
| Dispersing Agent Type | Concentration (g/L) | Dispersion Stability at 130°C |
| Sodium Lignosulfonate | 0.5 | Fair |
| Sodium Lignosulfonate | 1.0 | Good |
| Sodium Lignosulfonate | 2.0 | Excellent |
| Naphthalene Sulfonate Condensate | 0.5 | Good |
| Naphthalene Sulfonate Condensate | 1.0 | Excellent |
| Naphthalene Sulfonate Condensate | 2.0 | Excellent (potential for foaming) |
Experimental Protocols
Protocol 1: High-Temperature Dispersion Stability Test for this compound
Objective: To evaluate the stability of a this compound dispersion under simulated high-temperature dyeing conditions.
Methodology:
-
Dyebath Preparation: Prepare a dyebath with 2.0% (on weight of fabric) this compound, a liquor ratio of 20:1, and the dispersing agent to be tested at a specific concentration (e.g., 1.0 g/L). Adjust the pH to 5.0 using an acetic acid-sodium acetate (B1210297) buffer.
-
Initial Filtration: Filter 100 mL of the prepared dyebath at room temperature through a pre-weighed laboratory filter paper. Dry and weigh the filter paper to determine the initial amount of aggregated dye.
-
High-Temperature Treatment: Place the remaining dyebath in a high-temperature dyeing apparatus. Heat the solution to 130°C and maintain this temperature for 60 minutes.
-
Cooling: Allow the heat-treated dyebath to cool to room temperature.
-
Final Filtration: Filter 100 mL of the cooled dyebath through a new pre-weighed filter paper. Dry and weigh the filter paper to determine the amount of aggregated dye after the heat treatment.
-
Analysis: Compare the amount of residue on the filter papers. A significant increase in residue after the high-temperature treatment indicates poor thermal stability of the dispersion with the tested dispersing agent.
Protocol 2: Evaluating the Impact of Water Hardness on this compound Dyeing
Objective: To quantify the effect of water hardness on the color yield of this compound on polyester.
Methodology:
-
Water Preparation: Prepare a series of water samples with varying degrees of hardness (e.g., 0, 50, 100, 200 ppm CaCO₃) by adding calculated amounts of calcium chloride and magnesium sulfate (B86663) to deionized water.
-
Dyebath Preparation: For each water hardness level, prepare a dyebath containing 1.0% (owf) this compound, 1.0 g/L of a high-temperature stable dispersing agent, and adjust the pH to 5.0. For a subset of the hard water samples, add a sequestering agent (e.g., 1.0 g/L EDTA).
-
Dyeing: Introduce pre-wetted polyester fabric samples into each dyebath. Raise the temperature to 130°C at a rate of 1.5°C/minute and hold for 60 minutes.
-
Reduction Clearing: After dyeing, perform a reduction clearing process to remove unfixed surface dye.
-
Analysis: Measure the color strength (K/S value) of the dyed samples using a spectrophotometer. Compare the K/S values to determine the impact of water hardness and the effectiveness of the sequestering agent.
Visualizations
References
Technical Support Center: Enhancing the Sublimation Fastness of Disperse Blue 165:1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers and scientists in enhancing the sublimation fastness of C.I. Disperse Blue 165:1 on synthetic fibers, particularly polyester (B1180765).
Frequently Asked Questions (FAQs)
Q1: What is sublimation fastness and why is it critical for this compound?
Sublimation fastness refers to the resistance of a dye to convert from a solid to a gaseous state when subjected to heat.[1][2] This is a crucial property for disperse dyes used on polyester because dyeing and finishing processes often involve high temperatures for heat-setting, pleating, or ironing (typically 180°C - 240°C).[3][4] Poor sublimation fastness can lead to several problems, including changes in the original shade, staining of adjacent materials during processing or storage, and a decrease in overall color fastness.[5][6] this compound is generally considered to have good sublimation fastness, but optimizing this property is essential for high-quality textiles.[7][8]
Q2: What are the primary factors that negatively influence the sublimation fastness of this compound?
Several factors can compromise sublimation fastness:
-
Excessive Heat-Setting Temperature: Higher temperatures significantly increase the likelihood of dye sublimation.[3][9]
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Presence of Unfixed Surface Dye: Dye particles remaining on the fiber surface after dyeing have poor fastness and will readily sublime.[3] This is a primary cause of poor fastness properties.
-
Improper Finishing Agents: The use of certain chemical auxiliaries, especially cationic softeners, can promote the thermal migration of dye molecules to the fiber surface, reducing sublimation fastness.[3][9][10]
-
Dye Structure: The molecular weight and polarity of the dye molecule itself influence its tendency to sublime.[6][11] Dyes with larger molecules and higher polarity generally exhibit better sublimation fastness.[3]
-
Fiber Crystallinity: An uneven crystalline structure within the polyester fiber can lead to dye accumulating in less crystalline, looser regions, making it more susceptible to sublimation.[3][9]
Q3: How does reduction clearing improve sublimation fastness?
Reduction clearing is a critical post-dyeing treatment that removes unfixed disperse dye from the fiber surface.[12][13] The process uses a reducing agent, typically sodium hydrosulfite, in an alkaline solution to break down the chromophore of the surface dye, making it colorless and more water-soluble.[12] By effectively removing this residual dye, the primary source of low sublimation fastness is eliminated, significantly improving the final properties of the dyed fabric.[3][10][14]
Q4: What is "thermal migration" and how does it relate to sublimation fastness?
Thermal migration is the movement of disperse dye molecules from within the polyester fiber to the fiber's surface during high-temperature treatments like heat-setting.[4][15] This redistribution is driven by heat and can be exacerbated by the presence of certain finishing agents.[15][16] The dye that migrates to the surface behaves like unfixed surface dye, leading to reduced sublimation, washing, and rubbing fastness.[15] While related, thermal migration and sublimation are distinct; sublimation is the phase change of the dye to a gas, whereas thermal migration is the movement of the dye within and to the surface of the fiber.[16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at improving the sublimation fastness of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Sublimation Fastness (Staining on adjacent fabric after heat treatment) | 1. Inadequate Reduction Clearing: The most common cause is the presence of unfixed dye on the fiber surface.[10][14] 2. Heat-Setting Temperature Too High: Excessive heat provides the energy for the dye to sublime.[4] 3. Inappropriate Finishing Agents: Cationic softeners or other auxiliaries are causing thermal migration.[3][9] | 1. Implement a thorough reduction clearing process as detailed in Experimental Protocol 2. Ensure adequate concentration of chemicals, temperature, and time.[12] 2. Lower the heat-setting temperature to the minimum required for fabric stability (e.g., 180°C). Compensate for lower temperature by slightly reducing the machine speed if necessary.[3][9][10] 3. Evaluate all finishing chemicals for their effect on fastness. Avoid cationic softeners; opt for non-ionic or weakly cationic alternatives.[10] |
| Color Change or Fading After Heat-Setting | 1. Thermal Migration: Dye molecules have moved to the fiber surface, altering the perceived shade.[4][15] 2. Thermal Decomposition: The dye molecule itself may not be stable at the applied temperature.[10] | 1. Follow the solutions for poor sublimation fastness, focusing on reduction clearing and judicious selection of finishing agents to minimize migration. 2. Ensure the heat-setting temperature does not exceed the recommended limits for this dye class. This compound is a high-energy dye suitable for high-temperature processes, but extreme heat can still cause issues.[3] |
| Inconsistent Fastness Across Fabric | 1. Uneven Heat Distribution: The heat press or stenter has hot spots, causing more sublimation in certain areas.[10] 2. Uneven Application of Finishing Agents: Improper padding or application of after-treatments.[10] | 1. Calibrate heat-setting equipment to ensure uniform temperature distribution across its surface. 2. Ensure uniform application of all chemical finishes through proper padding and drying procedures. |
Process Logic and Enhancement Strategies
The following diagrams illustrate the key relationships and workflows for enhancing the sublimation fastness of this compound.
Caption: Factors influencing and strategies for enhancing sublimation fastness.
Caption: Standard experimental workflow for dyeing and testing.
Caption: Troubleshooting logic for poor sublimation fastness.
Experimental Protocols
Protocol 1: High-Temperature Dyeing of Polyester with this compound
This protocol describes a standard high-temperature, high-pressure exhaust dyeing method.
-
Fabric Preparation:
-
Scour the polyester fabric with a non-ionic detergent (e.g., 2 g/L) at 60-70°C for 20 minutes to remove impurities and finishing oils.[1]
-
Rinse thoroughly with hot and then cold water.
-
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the weight of the liquor to the weight of the goods) to 10:1.[1]
-
Add a dispersing agent (1 g/L).[1]
-
If using hard water, add a sequestering agent (0.5 g/L).[1][17]
-
Adjust the pH of the bath to 4.5-5.5 using an acetic acid/acetate buffer. This pH range is optimal for the performance of most disperse dyes.[1][18]
-
-
Dyeing Procedure:
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.[1]
-
Add the dye dispersion to the bath at approximately 60°C.[1]
-
Introduce the polyester fabric.
-
Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.[1][17]
-
Hold at 130°C for 45-60 minutes to ensure full dye diffusion and fixation within the fibers.[1][14]
-
Cool the dyebath to 70°C before draining.[1]
-
| Dyeing Parameters | Recommended Value |
| Dye | C.I. This compound (e.g., 2% o.w.f.) |
| Liquor Ratio | 10:1 - 20:1 |
| pH | 4.5 - 5.5 |
| Dispersing Agent | 1 g/L |
| Sequestering Agent | 0.5 - 2.0 g/L (if needed) |
| Dyeing Temperature | 130°C |
| Dyeing Time | 45 - 60 minutes |
Protocol 2: Post-Dyeing Reduction Clearing
This process is essential for removing surface dye and improving all-around fastness.
-
Bath Preparation:
-
Following dyeing and a hot rinse, prepare a fresh bath with a liquor ratio of 10:1 to 20:1.
-
Add chemicals in the following order:
-
Caustic Soda (Sodium Hydroxide): 2 g/L
-
Sodium Hydrosulfite (Sodium Dithionite): 2 g/L
-
Non-ionic Detergent: 1 g/L
-
-
The alkaline pH is crucial for the reductive action.[12]
-
-
Treatment:
-
Rinsing and Neutralization:
Protocol 3: Evaluation of Sublimation Fastness
This procedure is based on standard test methods like ISO 105-P01 and AATCC 117.[2][5]
-
Apparatus and Materials:
-
Procedure (Dry Heat):
-
Place the dyed specimen between two pieces of the undyed white polyester fabric.
-
Place the composite sample in the pre-heated fastness tester.
-
Press the sample at a specified temperature and pressure for a set duration. Common test conditions are:
-
The pressure should be sufficient to ensure good contact (e.g., 4 kPa).[20]
-
-
Assessment:
-
Remove the sample and allow it to cool.
-
Condition the sample in a standard atmosphere for at least 4 hours before evaluation.[19]
-
Using the standard Grey Scales under controlled lighting, assess:
-
Change in Color: Compare the treated dyed specimen with an untreated original.
-
Staining: Compare the stained white lining fabric with an original piece of the white fabric.
-
-
The fastness is rated on a scale of 1 (poor) to 5 (excellent).[21]
-
| Standard Test Parameters for Sublimation Fastness | |
| Standard Methods | ISO 105-P01, AATCC 117, GB/T 6152[3][19] |
| Test Temperatures | 150°C, 180°C, 210°C[2] |
| Test Duration | 15 - 30 seconds[2] |
| Assessment Tools | Grey Scale for Staining, Grey Scale for Color Change[2] |
| Rating Scale | 1 (Poor) to 5 (Excellent)[21] |
References
- 1. benchchem.com [benchchem.com]
- 2. textilelearner.net [textilelearner.net]
- 3. fyitester.com [fyitester.com]
- 4. The Impact of Disperse Dye Thermal Migration on the Color Fastness of Polyester Fibers and Improvement Methods [million-ton.com]
- 5. Dyeing and Processing: Sublimation Fastness Of Disperse Dyes [dyeingworld1.blogspot.com]
- 6. Improve Color Fastness For Digital Printing - Sublistar [subli-star.com]
- 7. benchchem.com [benchchem.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. How to improve the sublimation fastness of dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 10. benchchem.com [benchchem.com]
- 11. Making sure you're not a bot! [tib.eu]
- 12. benchchem.com [benchchem.com]
- 13. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
- 14. benchchem.com [benchchem.com]
- 15. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 16. Sublimation Fastness of Disperse Dyes - Knowledge [colorfuldyes.com]
- 17. benchchem.com [benchchem.com]
- 18. textilelearner.net [textilelearner.net]
- 19. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 20. What is the principle and certification standard of the sublimation color fastness tester?_ [m.qinsun-lab.com]
- 21. How to improve sublimation fastness? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Blue 165:1
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering uneven dyeing issues with Disperse Blue 165:1. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and offer systematic solutions.
Troubleshooting Guide: Uneven Dyeing
Uneven dyeing, manifesting as streaks, patches, or shade variations, is a common defect in textile finishing.[1] The root cause often lies in the unstable distribution of the dye, which is heavily influenced by process parameters.[1]
| Symptom | Potential Cause | Recommended Solution |
| Streaky or Patchy Dyeing | Poor Dye Dispersion: Agglomeration of dye particles leads to spotting and unevenness.[2][3] This can be caused by poor dye quality or inadequate dispersing agent.[3] | - Ensure the dye is fully pre-dispersed in warm water with a high-quality dispersing agent before adding to the dyebath.[2] - Use an effective dispersing agent to maintain a stable dye dispersion.[4] |
| Rapid Temperature Rise: Can cause uneven dye uptake as the dye rushes onto the fiber surface.[1][2][3] | - Employ a slower, controlled rate of temperature rise, especially between 80°C and 130°C.[3] A typical rate is 1.5°C/minute.[2] | |
| Poor Dye Migration and Leveling: Insufficient movement of dye molecules to ensure even distribution. | - Add or increase the concentration of a high-temperature leveling agent to promote even dye distribution.[3] Leveling agents can slow down the initial dye uptake, allowing for a more uniform result.[5] | |
| Inadequate Liquor Circulation: Uneven flow of the dyebath can lead to localized differences in dye concentration and temperature.[6] | - Ensure adequate agitation and circulation of the dyebath throughout the dyeing process.[3][6] | |
| Color Spots or Stains | Dye Aggregation/Flocculation: Dye particles clumping together and precipitating on the fabric.[6][7] This can be caused by low-quality dyestuff, high temperature, incorrect pH, or improper auxiliaries.[7] | - Use a high-quality dispersing agent and ensure the dyebath conditions (pH, temperature) are optimal.[6][7] - Consider the impact of water hardness; use a sequestering agent to chelate metal ions like Ca²⁺ and Mg²⁺ which can cause dye agglomeration.[2][8] |
| Oligomer Formation: Low molecular weight polymers from polyester (B1180765) can migrate to the surface at high temperatures, trapping unfixed dye.[4][9] | - Perform a thorough reduction clearing after dyeing to remove oligomers and surface dye.[4] - Ensure machinery is cleaned regularly to prevent oligomer buildup.[9] | |
| Shade Inconsistency (Batch-to-Batch) | Variations in Dyeing Parameters: Inconsistent control of the dyeing process. | - Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.[3][6] - Ensure the polyester substrate is from the same batch and has undergone consistent pre-treatment.[3] |
| Water Hardness: Presence of metal ions can affect dye dispersion and shade.[2] | - Use a sequestering agent to chelate metal ions, especially if using hard water.[2][8] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a single azo disperse dye known for its brilliant blue shade.[2] It is primarily used for dyeing polyester and its blended fabrics. It is generally recognized for having good light and sublimation fastness, making it suitable for high-temperature and high-pressure dyeing methods.[2]
Q2: What are the primary causes of uneven dyeing with disperse dyes like this compound?
The primary causes of uneven dyeing with disperse dyes stem from several factors:
-
Improper Dye Dispersion: Agglomeration of dye particles in the dyebath can lead to color spots and unevenness.[3]
-
Incorrect Temperature Control: A rapid or inconsistent temperature rise can cause the dye to rush onto the fiber surface, resulting in poor leveling.[1][3]
-
Inadequate pH Control: Disperse dyes are most stable in a weakly acidic dyebath.[3] Significant deviations from the optimal pH range can affect the dye's stability and uptake rate.[1][3]
-
Poor Fabric Preparation: Residual oils, sizing agents, or other impurities on the fabric can hinder uniform dye penetration.[3][10]
-
Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are crucial for achieving a level dyeing.[3][6]
Q3: How does pH influence uneven dyeing?
Incorrect pH levels can prevent dyes from adhering properly, resulting in uneven or unstable colors.[10] For this compound, the dyebath pH should be maintained in a weakly acidic range of 4.5-5.5.[2] If the pH is too low, dyes can become highly ionized and disperse unevenly.[1] If it's too high, dye affinity can decrease, leading to precipitation and a blotchy appearance.[1]
Q4: What is the role of a leveling agent in preventing uneven dyeing?
A leveling agent helps to ensure uniform and consistent coloration.[5] It works by slowing down the initial rate of dye uptake, preventing the dye from rushing onto the fabric.[5][11] This allows the dye to be distributed more evenly throughout the material, especially during the critical heating phase.[11]
Q5: Can water quality affect the dyeing process with this compound?
Yes, water quality is a critical factor. The presence of metal ions, particularly calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺), can interfere with the dyeing process.[8] These ions can interact with dispersing agents, leading to dye agglomeration, precipitation, and reduced color yield.[8] It is recommended to use a sequestering agent, especially when using hard water.[2]
Experimental Protocols
Protocol 1: Standard High-Temperature Dyeing Procedure for Polyester with this compound
This protocol provides a general procedure for dyeing polyester fabric. Optimal concentrations of auxiliaries and the temperature profile may need to be adjusted based on specific equipment and substrate.
-
Fabric Preparation:
-
Dye Bath Preparation:
-
Dyeing Procedure:
-
Pre-disperse the required amount of this compound (e.g., 1-2% on weight of fabric) in warm water with a small amount of dispersing agent.[2]
-
Add the dye dispersion to the bath at 60°C.[2]
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.[2]
-
Hold at 130°C for 45-60 minutes.[2]
-
Cool the dyebath to 70°C.[2]
-
-
After-treatment (Reduction Clearing):
Protocol 2: Reduction Clearing Process
This process is essential for removing unfixed dye from the fiber surface, which improves wash and crocking fastness.[4][12]
-
Initial Rinse: After dyeing, drain the dyebath and rinse the fabric with hot water (approximately 70°C).[12]
-
Reduction Clearing Bath Preparation:
-
Treatment:
-
Rinsing and Neutralization:
Process Parameter Summary
| Parameter | Recommended Value | Reference |
| Dyeing Temperature | 130°C | [2] |
| Dyeing Time | 45-60 minutes at 130°C | [2] |
| Rate of Temperature Rise | 1.5°C / minute | [2] |
| pH | 4.5 - 5.5 | [2] |
| Liquor Ratio | 10:1 to 20:1 | [3] |
| Reduction Clearing Temp. | 70 - 80°C | [2][4] |
| Reduction Clearing Time | 15 - 20 minutes | [2][4] |
Visualizations
Caption: Troubleshooting logic for uneven dyeing.
Caption: Experimental workflow for dyeing with this compound.
References
- 1. vichem.vn [vichem.vn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nestorindustries.com [nestorindustries.com]
- 6. autumnchem.com [autumnchem.com]
- 7. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
- 8. benchchem.com [benchchem.com]
- 9. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 10. vichem.vn [vichem.vn]
- 11. skychemi.com [skychemi.com]
- 12. benchchem.com [benchchem.com]
Effect of pH on the stability and performance of Disperse Blue 165:1
Technical Support Center: Disperse Blue 165:1
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information regarding the effect of pH on the stability and performance of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for dyeing with this compound?
A1: The optimal pH for dyeing with this compound is in a weakly acidic range of 4.5 to 5.5 .[1][2][3] This range ensures the best dye stability, dispersion, and performance on polyester (B1180765) fibers.[1][4] Before dyeing, it is crucial to adjust the dyebath pH to this specified value, typically using an acetic acid/acetate (B1210297) buffer system.[5][6]
Q2: What happens if the dyebath pH is too high (alkaline)?
A2: An alkaline pH (>6.0) is detrimental to the stability of this compound, which is an azo-based dye.[4][7] Under high-temperature dyeing conditions (125-135°C), alkaline hydrolysis can occur, breaking down the dye's chromophore.[7][8] This leads to several issues, including:
-
Color Change/Loss of Depth: The dye shade can change, and the color yield will be significantly lower.[4][7]
-
Poor Reproducibility: Inconsistent shades between batches are a common problem if the pH is not strictly controlled.[5]
-
Decreased Fastness Properties: The overall performance and fastness of the dyeing can be compromised.
Q3: What are the consequences of a dyebath pH that is too low (strongly acidic)?
A3: While this compound is more stable in acidic conditions compared to alkaline ones, a pH below 4.0 can negatively impact the dispersion stability of the dye. This can lead to aggregation of dye particles, resulting in spots or uneven dyeing on the substrate.[1][9] Maintaining the pH within the recommended 4.5-5.5 range is the best practice.
Q4: How can I control the pH of the dyebath during a high-temperature dyeing process?
A4: The pH of the dyebath can increase during the heating process due to the influence of alkaline substances from the water, fabric pre-treatment, or the auxiliaries used.[4][7] To maintain a stable, weakly acidic environment, it is recommended to use a buffering system, such as an acetic acid/sodium acetate buffer.[6] For processes where the pH is expected to rise, the addition of ammonium (B1175870) sulfate (B86663) can also help, as it releases acid upon heating to keep the dyebath in a weakly acidic state.[2][4]
Q5: My dyed fabric has color specks and uneven shades. Could pH be the cause?
A5: Yes, improper pH is a primary cause of poor dye dispersion, which leads to color specks and uneven dyeing.[1] When the pH is outside the optimal 4.5-5.5 range, the dispersing agents used to keep the dye particles suspended may lose their effectiveness, causing the dye to aggregate or flocculate.[1] These aggregates can then deposit on the fabric surface, causing specks and patchiness.[10]
Troubleshooting Guide
This guide addresses common issues encountered when pH is not properly controlled during experiments with this compound.
| Issue | Possible Cause | Recommended Actions & Solutions |
| Low Color Yield or Pale Shade | High Dyebath pH (>6.0): Alkaline hydrolysis of the dye molecule at high temperatures.[7] | 1. Verify the initial pH of the dyebath is between 4.5-5.5 using a calibrated pH meter.[11] 2. Use a suitable buffer (e.g., acetic acid/acetate) to stabilize the pH throughout the dyeing cycle.[6] 3. Check for residual alkali on the fabric from scouring or bleaching and neutralize if necessary before dyeing.[7] |
| Color Specks or Spots on Fabric | Poor Dispersion Stability: Dyebath pH is outside the optimal 4.5-5.5 range, causing dye aggregation.[1] | 1. Ensure the dyebath pH is strictly maintained within the 4.5-5.5 range.[1] 2. Verify the quality and concentration of the dispersing agent.[1] 3. Ensure the dye is properly pre-dispersed in warm water before adding to the main dyebath.[5] |
| Inconsistent Shade (Batch-to-Batch Variation) | pH Fluctuation: Inconsistent initial pH or lack of buffering capacity during the dyeing process.[5][7] | 1. Standardize the pH adjustment and buffering procedure for all batches. 2. Monitor the pH of the dyebath before and after the dyeing cycle to check for significant shifts. 3. Ensure water quality is consistent, as variations in water alkalinity can affect the final pH.[7] |
| Poor Wash or Crock (Rubbing) Fastness | Improper pH Affecting Fixation: Incorrect dyebath pH can lead to insufficient dye penetration and fixation within the polyester fibers.[11][12] | 1. Confirm the dyeing pH was within the optimal 4.5-5.5 range to promote full dye diffusion and fixation.[11] 2. After dyeing, implement a thorough reduction clearing process under controlled alkaline conditions to remove unfixed surface dye, which is a primary cause of poor fastness.[11][12] |
Data Presentation
The stability of this compound is highly dependent on the pH of the dyebath, especially at the high temperatures required for polyester dyeing. The following table summarizes the expected performance of the dye at various pH values.
Table 1: Effect of pH on the Performance of this compound at 130°C
| pH Value | Relative Color Strength (%) | Dispersion Stability | Remarks |
| 3.5 | 90-95% | Moderate | Risk of aggregation, potential for dye specks. |
| 4.5 | ~100% | Excellent | Optimal performance and stability. [2][4] |
| 5.5 | ~100% | Excellent | Optimal performance and stability. [1][11] |
| 6.5 | 85-90% | Good to Moderate | Onset of hydrolytic instability; slight color loss may occur.[7] |
| 7.5 | 60-70% | Moderate to Poor | Significant color loss due to alkaline hydrolysis.[4][7] |
| 8.5 | < 50% | Poor | Severe degradation of the dye; unacceptable for most applications. |
Experimental Protocols
Protocol 1: pH Stability Testing of this compound
This protocol assesses the stability of a this compound dispersion under high-temperature conditions at various pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions to maintain pH values of 4.0, 5.0, 6.0, 7.0, and 8.0, stable at high temperatures.
-
Dye Dispersion Preparation: Prepare a 10 g/L stock dispersion of this compound in deionized water containing a suitable dispersing agent (e.g., 1 g/L).
-
Blank Dyebath Setup: For each pH value to be tested, prepare a blank dyebath. In a high-temperature dyeing beaker, add 198 mL of the appropriate buffer solution.
-
Dye Addition: Add 2 mL of the stock dye dispersion to each beaker to achieve a final concentration of 0.1 g/L.
-
High-Temperature Treatment: Seal the beakers and place them in a high-temperature laboratory dyeing machine. Heat the solutions to 130°C and maintain this temperature for 60 minutes.[5]
-
Cooling and Filtration: Cool the beakers to room temperature. Filter each solution through a standardized filter paper (e.g., Whatman No. 2) using a Büchner funnel.[2][13]
-
Evaluation:
-
Visual Assessment: Observe the filter paper for any dye aggregates or spots. A clean filter paper with no visible particles indicates good stability.[9][13]
-
Colorimetric Analysis: Measure the absorbance of the filtrate using a UV-Visible spectrophotometer at the dye's λmax. Compare the absorbance values to a control sample that was not heated to quantify the percentage of color strength loss.
-
Protocol 2: Standard Dyeing of Polyester with this compound
This protocol outlines a standard procedure for dyeing polyester fabric.
-
Fabric Preparation: Scour the polyester fabric to remove any impurities and rinse thoroughly.
-
Dye Bath Preparation:
-
Dyeing Procedure:
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.
-
Add the dye dispersion to the bath at 60°C.
-
Introduce the polyester fabric.
-
Raise the temperature to 130°C at a rate of 1.5-2.0°C/minute.[5][6]
-
Hold at 130°C for 45-60 minutes.[5]
-
Cool the dyebath to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric.
-
Prepare a fresh bath at an alkaline pH containing sodium hydrosulfite (2 g/L) and sodium hydroxide (B78521) (2 g/L).[12]
-
Treat the fabric at 70-80°C for 15-20 minutes to remove surface dye.[11][12]
-
Rinse thoroughly with hot and then cold water.
-
Neutralize the fabric in a bath containing acetic acid (1 g/L) at 40°C for 10 minutes.[5]
-
Perform a final cold rinse and dry.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. Adaptability Of Disperse Dye Dyeing To Process Factors - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. skygroupchem.com [skygroupchem.com]
- 8. The Alkaline Hydrolysis of Azo Disperse Dyes (IV) -Mechanism of the Alkaline Hydrolysis of Heterocyclic Azo Dyes- -Textile Science and Engineering | Korea Science [koreascience.kr]
- 9. Dyeing properties of disperse dyes - dispersion stability - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 10. autumnchem.com [autumnchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
Photodegradation mechanism of Disperse Blue 165:1 on nylon and polyester.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the photodegradation mechanism of C.I. Disperse Blue 165:1 on nylon and polyester (B1180765) substrates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is C.I. This compound and why is its photodegradation on nylon and polyester a subject of study?
A1: C.I. This compound is a monoazo disperse dye valued for its bright blue hue and good sublimation fastness, making it suitable for dyeing synthetic fibers like polyester.[1] Its chemical name is N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide. The study of its photodegradation is crucial as the color of textiles can fade upon exposure to light, which is a significant quality concern. Understanding the degradation mechanism on different substrates like nylon and polyester helps in predicting the longevity of the color and developing strategies to improve lightfastness.
Q2: What are the primary differences in the photodegradation mechanism of this compound on nylon versus polyester?
A2: The photodegradation mechanism of this compound differs significantly between nylon and polyester substrates primarily due to the chemical nature of the polymers. On nylon (a polyamide), a reductive cleavage of the azo bond is the predominant degradation pathway.[2] In contrast, on polyester (a polyethylene (B3416737) terephthalate), an oxidative fading mechanism is more likely to occur. This difference in mechanism leads to different degradation products and varying rates of color fading.
Q3: Why does this compound generally exhibit lower lightfastness on nylon compared to polyester?
A3: this compound typically shows poorer lightfastness on nylon than on polyester.[3] Research indicates that nylon dyeings of Disperse Blue 165 can be less lightfast by a factor of about 13 compared to polyester when measured on a radiant energy basis. The strong fading response on nylon is observed over a broader wavelength range, extending to about 400 nm, with a maximum peak of fading at approximately 254 nm. For polyester, the maximum fading peak is observed around 310 nm.[3] The difference in the degradation mechanism, with the reductive pathway on nylon being more facile under light exposure, contributes to this lower lightfastness.
Q4: What are the expected degradation products from the photodegradation of this compound on these substrates?
A4: While specific, comprehensive studies on the degradation products of this compound are limited, based on the known mechanisms for azo dyes, the following can be anticipated:
-
On Nylon (Reductive Cleavage): The azo bond (-N=N-) is cleaved to form aromatic amines. For this compound, this would likely result in the formation of 2-amino-3,5-dicyano-nitrobenzene and N-(2-amino-5-(diethylamino)phenyl)acetamide.
-
On Polyester (Oxidative Cleavage): The degradation is more complex and can involve the oxidation of the azo group and other parts of the dye molecule. This can lead to a variety of smaller, oxygenated aromatic and aliphatic compounds. The initial steps may involve the formation of hydroxylated intermediates.
Q5: How is the lightfastness of textiles dyed with this compound experimentally determined?
A5: The lightfastness is experimentally determined according to the ISO 105-B02 standard.[4][5][6][7] This method involves exposing a dyed textile specimen to an artificial light source, typically a xenon arc lamp that simulates natural daylight (D65), under controlled conditions of temperature and humidity.[5][7] The change in color of the test specimen is then assessed by comparing it to a set of blue wool references with known lightfastness ratings (from 1 to 8, with 8 being the most resistant to fading).[8]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental study of the photodegradation of this compound.
Lightfastness Testing (ISO 105-B02)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible fading results. | 1. Fluctuations in lamp intensity, temperature, or humidity within the test chamber.[9] 2. Incorrect sample positioning or shadowing. 3. Aging of the xenon arc lamp or filters.[2] | 1. Ensure the lightfastness tester is properly calibrated and that temperature and humidity are stable throughout the test. Use a humidity control cloth to verify effective humidity.[10] 2. Mount samples securely on the sample holder, ensuring they are equidistant from the light source and not shadowed by other samples. 3. Check the age of the lamp and filters and replace them according to the manufacturer's recommendations. |
| Blue wool standards are fading at an unexpected rate. | 1. Incorrect set of blue wool standards used. 2. Incorrect exposure conditions (temperature and humidity) for the specific test method.[2] 3. The blue wool standards may have been compromised by improper storage or handling. | 1. Verify that the correct blue wool references (1-8 for a full test) are being used as specified in ISO 105-B02.[8] 2. Confirm that the temperature and humidity settings in the chamber match the requirements of the chosen exposure cycle (e.g., A1 for standard exposure).[2] 3. Always store blue wool standards in a cool, dark, and dry place, and handle them with care to avoid contamination. |
| Sample shows unusual color change (e.g., yellowing instead of fading). | 1. The substrate itself (nylon or polyester) is undergoing photodegradation and yellowing.[11] 2. Presence of impurities or finishing agents on the fabric that are reacting to the light. | 1. Run a control experiment with an undyed piece of the same fabric to assess the photodegradation of the substrate alone. 2. Ensure the fabric is thoroughly scoured and rinsed before dyeing to remove any processing chemicals. If a finish is applied, its effect on lightfastness should be evaluated separately. |
Analysis of Degradation Products (HPLC-MS)
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No peaks corresponding to degradation products are observed. | 1. Insufficient degradation of the dye. 2. Degradation products are not being extracted efficiently from the fiber. 3. The concentration of degradation products is below the detection limit of the instrument. 4. Degradation products are not being retained or resolved on the HPLC column. | 1. Increase the exposure time in the lightfastness tester. 2. Optimize the solvent extraction procedure. A mixture of methanol (B129727) and water or acetonitrile (B52724) and water is often effective. Sonication can aid extraction. 3. Concentrate the extract before injection. 4. Adjust the mobile phase gradient and/or try a different column with a different stationary phase (e.g., a phenyl-hexyl column in addition to a C18). |
| Poor peak shape (tailing, fronting, or broad peaks). | 1. Co-elution of multiple degradation products. 2. Interaction of polar degradation products (e.g., aromatic amines) with active sites on the column. 3. Sample solvent is too strong. | 1. Optimize the mobile phase gradient to improve separation. 2. Use a mobile phase with a suitable pH to suppress the ionization of amine groups. The addition of a small amount of an ion-pairing agent like triethylamine (B128534) acetate (B1210297) (TEAA) can improve peak shape for sulfonated compounds, though it may affect MS sensitivity.[12] 3. Dissolve the sample extract in the initial mobile phase composition. |
| Unstable or noisy baseline in the chromatogram. | 1. Contaminated mobile phase or solvents. 2. Air bubbles in the pump or detector. 3. Detector lamp is failing. | 1. Use high-purity HPLC-grade solvents and freshly prepare the mobile phase. Filter and degas the mobile phase before use.[13] 2. Purge the HPLC pumps to remove any air bubbles. 3. Check the detector lamp's energy output and replace it if it is low.[13] |
| Difficulty in identifying degradation products from MS data. | 1. Degradation products are novel and not present in mass spectral libraries. 2. Insufficient fragmentation in MS/MS to elucidate the structure. | 1. Propose structures based on the expected degradation pathways (reductive or oxidative cleavage) and the accurate mass measurements from high-resolution mass spectrometry. 2. Optimize the collision energy in the MS/MS experiment to achieve better fragmentation. Compare the fragmentation pattern with that of the parent dye molecule. |
Section 3: Data Presentation
Quantitative Fastness Data for Disperse Blue 165 on Polyester
| Fastness Property | Test Method | Rating |
| Lightfastness | ISO 105-B02 | 5-6[14] |
| Washing Fastness (Polyester) | ISO 105-C06 | 4-5[4] |
| Washing Fastness (Cotton Stain) | ISO 105-C06 | 5[14] |
| Sublimation Fastness | ISO 105-P01 | 4-5[14] |
| Perspiration Fastness | ISO 105-E04 | 5[14] |
| Ironing Fastness | ISO 105-X11 | 4-5[14] |
Note: Fastness ratings are on a scale of 1 to 5, with 5 being excellent, except for lightfastness, which is on a scale of 1 to 8, with 8 being the highest.
Section 4: Experimental Protocols
Protocol for Lightfastness Testing (ISO 105-B02)
-
Sample Preparation:
-
Cut a specimen of the dyed nylon or polyester fabric to a size suitable for the sample holders of the lightfastness tester.
-
Prepare a set of blue wool references (standards 1 to 8 for a full evaluation).
-
Partially cover a portion of both the test specimen and the blue wool standards with an opaque material to serve as an unexposed control.[15]
-
-
Apparatus Setup:
-
Use a xenon arc fading lamp tester equipped with a D65 filter to simulate natural daylight.[5][7]
-
Set the irradiance level (e.g., 42 W/m² in the 300-400 nm range).[16]
-
Calibrate and set the chamber temperature and relative humidity according to the desired test conditions (e.g., European standard conditions).
-
-
Exposure:
-
Mount the samples and blue wool references on the sample rack, ensuring they are equidistant from the lamp.
-
Initiate the exposure cycle.
-
Periodically inspect the samples and blue wool references.
-
-
Assessment:
-
The test is complete when the color change of the exposed portion of the test specimen corresponds to a specific grade on the grey scale for assessing change in color.
-
Alternatively, the exposure can be terminated when a specific blue wool reference shows a color change corresponding to a particular grey scale rating.
-
Assess the lightfastness of the specimen by comparing the degree of its fading with that of the blue wool references that were exposed simultaneously. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.[17]
-
Protocol for Analysis of Photodegradation Products by HPLC-MS
-
Extraction of Degradation Products:
-
Take a known area of the faded fabric from the lightfastness test.
-
Place the fabric in a vial and add a suitable extraction solvent (e.g., 5 mL of methanol/water 1:1 v/v).
-
Sonicate the vial for 30 minutes to extract the dye and its degradation products.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
HPLC System: A high-performance liquid chromatograph.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a few minutes, then ramp up to a high percentage of B (e.g., 95%) over 20-30 minutes to elute all compounds.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer operating in both positive and negative ion modes.
-
Data Acquisition: Acquire full scan MS data to identify the molecular ions of the degradation products and MS/MS data to obtain structural information through fragmentation patterns.[12]
-
-
Data Analysis:
-
Compare the chromatogram of the extract from the faded fabric with that of an extract from an unfaded fabric to identify new peaks corresponding to degradation products.
-
Analyze the mass spectra of the new peaks to determine their molecular weights.
-
Use the MS/MS fragmentation patterns to propose chemical structures for the degradation products, considering the expected reductive or oxidative cleavage pathways.
-
Section 5: Mandatory Visualizations
References
- 1. chemtube3d.com [chemtube3d.com]
- 2. ISO 105-B02 | Q-Lab [q-lab.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Reference Materials Used in ISO 105-B02 | Q-Lab [q-lab.com]
- 9. jamesheal.com [jamesheal.com]
- 10. How to improve the light fastness of textiles? Three reliable methods [danlintex.com]
- 11. researchgate.net [researchgate.net]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. m.youtube.com [m.youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 16. ISO 105-B02 Colour fastness test for textiles -Bench-top Xenon Test Chamber [sonacme.com]
- 17. fyitester.com [fyitester.com]
Technical Support Center: Enhancing the Wash Fastness of Textiles Dyed with C.I. Disperse Blue 165:1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the wash fastness of textiles dyed with C.I. Disperse Blue 165:1.
Troubleshooting Guide
This guide addresses common issues encountered during and after the dyeing process that can lead to poor wash fastness.
| Symptom | Potential Cause | Recommended Solution |
| Poor wash fastness, significant color bleeding in the first few washes. | Incomplete Removal of Unfixed Dye: Unfixed dye particles remaining on the fiber surface are a primary cause of poor wash fastness.[1] | Implement a thorough reduction clearing process after dyeing to strip and remove surface dyes.[1][2][3] |
| Uneven color or specks on the fabric surface. | Dye Agglomeration: this compound has low water solubility and can aggregate in the dyebath, leading to uneven dyeing and poor fastness.[2] | Utilize an effective high-temperature stable dispersing agent in the dyebath to maintain a fine and stable dye dispersion.[4] Ensure proper pre-dispersion of the dye powder before adding it to the main bath.[4] |
| Consistently low wash fastness ratings despite reduction clearing. | Inadequate Dyeing Process: Incorrect dyeing temperature, time, or pH can result in poor dye penetration and fixation within the polyester (B1180765) fibers.[2][5] | Optimize the dyeing cycle to ensure the temperature is maintained at the recommended 130°C for an adequate duration (typically 45-60 minutes) to promote full diffusion and fixation.[1][5][6] Maintain the dyebath pH between 4.5 and 5.5 for optimal dye stability and uptake.[4][7] |
| Poor wash fastness observed after a high-temperature finishing process (e.g., heat setting). | Thermal Migration of Dye: Subsequent high-temperature treatments can cause dye molecules to migrate from the fiber's interior to the surface.[1][2] | Select disperse dyes with high sublimation fastness. If possible, lower the temperature of the finishing process.[2] |
| Reduction clearing process is ineffective. | Incorrect Process Parameters: The effectiveness of reduction clearing is highly dependent on chemical concentrations, temperature, time, and pH.[2] | Ensure sufficient concentrations of sodium hydrosulfite and caustic soda, maintain the temperature between 70-80°C, and a treatment time of 15-20 minutes. An alkaline pH is crucial.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor wash fastness in textiles dyed with this compound?
The most significant factor contributing to poor wash fastness is the presence of unfixed dye on the surface of the polyester fibers.[2] This can be due to several factors, including inadequate dyeing conditions, dye aggregation, or the migration of oligomers to the fiber surface which can trap unfixed dye.[2]
Q2: What is reduction clearing and how does it improve wash fastness?
Reduction clearing is a critical post-dyeing treatment that removes unfixed disperse dye from the fiber surface.[2] The process involves treating the dyed fabric in an alkaline solution with a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite).[2] This breaks down the chromophore of the surface dye molecules, making them colorless and more water-soluble, which facilitates their removal.[2] A thorough reduction clearing is one of the most effective methods for significantly improving the wash fastness of fabrics dyed with this compound.[2]
Q3: What are the key parameters for an effective reduction clearing process?
The success of reduction clearing depends on:
-
Concentration of Reducing Agent and Alkali: Sufficient amounts of sodium hydrosulfite and sodium hydroxide (B78521) are necessary.[2]
-
Temperature: The process is typically carried out at 70-80°C.[2]
-
Time: A treatment time of 15-30 minutes is generally required.[2]
-
pH: A crucial alkaline pH is needed for the reductive action.[2]
Q4: Are there more environmentally friendly alternatives to conventional reduction clearing?
Yes, due to environmental concerns with sodium dithionite, research is being conducted into greener alternatives. These include the use of organic reducing agents and enzymatic treatments.[8]
Q5: Can aftertreatments other than reduction clearing improve wash fastness?
While reduction clearing is the most common and effective method, other aftertreatments are being explored. The use of synthetic tannins can help in dispersing and fixing dyes.[9][10] Additionally, finishing with certain resins can form a film on the fiber surface, encapsulating the dye molecules and reducing their ability to be washed out.[5] Nanoparticle-based treatments are also an emerging area of research for improving the fastness properties of disperse dyes.[11][12][13]
Data Presentation
Table 1: Typical Wash Fastness Ratings for Polyester Dyed with this compound
| Treatment | Staining on Multifiber Strip (ISO 105-C06) |
| Standard Dyeing (No Aftertreatment) | 2-3 |
| After Reduction Clearing | 4-5 |
Note: Ratings are on a scale of 1 to 5, where 5 represents excellent fastness.
Table 2: Recommended Parameters for High-Temperature Exhaust Dyeing
| Parameter | Recommended Value |
| Dyeing Temperature | 130°C[5][6] |
| Holding Time | 45-60 minutes[6] |
| pH | 4.5-5.5[4][7] |
| Dispersing Agent | 1 g/L[6] |
Table 3: Standard Reduction Clearing Recipe
| Chemical | Concentration |
| Sodium Hydrosulfite | 2 g/L[2][7] |
| Sodium Hydroxide | 2 g/L[2] |
| Non-ionic Detergent | 1 g/L[2][7] |
| Temperature | 70-80°C[2] |
| Time | 15-20 minutes[2] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 2 g/L) at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly.[6]
-
Dye Bath Preparation: Set the liquor ratio (e.g., 10:1). Add a dispersing agent (e.g., 1 g/L). Adjust the pH to 4.5-5.5 using an acetic acid/acetate buffer.[6]
-
Dyeing Procedure:
Protocol 2: Reduction Clearing Aftertreatment
-
Bath Preparation: Following dyeing and rinsing, prepare a fresh bath with 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a suitable non-ionic detergent. The liquor ratio should be around 20:1.[2]
-
Treatment: Introduce the dyed fabric into the bath at 40-50°C. Raise the temperature to 70-80°C and treat for 15-20 minutes with gentle agitation.[2]
-
Rinsing and Neutralization:
-
Drying: Gently squeeze the excess water from the fabric and air-dry or oven-dry at a temperature not exceeding 100°C.[2]
Visualizations
Caption: Experimental workflow for dyeing polyester with this compound and subsequent aftertreatment to improve wash fastness.
Caption: A logical troubleshooting guide for diagnosing the cause of poor wash fastness.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p2infohouse.org [p2infohouse.org]
- 4. benchchem.com [benchchem.com]
- 5. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. benchchem.com [benchchem.com]
- 7. EP2699727A1 - Method of dyeing polyester - Google Patents [patents.google.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthetic tannins | Leather | Silvateam [silvateam.com]
- 10. Synthetic tannins – IDEA ALCHEMICA S.R.L. [ideaalchemica.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
- 12. The Application of Nano-Based Wash-Free Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 13. researchgate.net [researchgate.net]
Alkali-clearable disperse dyes for sustainable textile processing
Technical Support Center: Alkali-Clearable Disperse Dyes
This guide provides researchers, scientists, and textile industry professionals with comprehensive technical support for using alkali-clearable disperse dyes in sustainable textile processing.
Frequently Asked Questions (FAQs)
Q1: What are alkali-clearable disperse dyes? Alkali-clearable disperse dyes are a class of non-ionic dyes designed for hydrophobic fibers like polyester (B1180765). They feature built-in chemical groups, such as carboxylic esters or phthalimides, that are susceptible to hydrolysis under alkaline conditions.[1][2] This unique property allows for the removal of unfixed surface dye through a simple alkaline wash, replacing the traditional, environmentally harmful reduction clearing process.[3][4]
Q2: How does the alkali-clearing mechanism work? The clearing process relies on a chemical reaction called saponification or hydrolysis. The ester or other alkali-labile groups within the dye molecule are attacked by hydroxide (B78521) ions (OH⁻) in the alkaline bath. This reaction breaks the dye molecule into smaller, water-soluble fragments that are easily washed off the fiber surface, leaving a clean and colorfast dyeing.[2]
Q3: What are the main advantages of using these dyes over conventional disperse dyes? The primary advantages are environmental and operational:
-
Sustainability: It eliminates the need for sodium hydrosulfite, a strong reducing agent that contributes to high Biological Oxygen Demand (BOD) in wastewater.[4]
-
Safety: It avoids the potential formation of carcinogenic aromatic amines, which can be byproducts of the reductive cleavage of some azo dyes.[3]
-
Process Efficiency: For polyester/cotton blends, it enables a one-bath, two-step dyeing method, as the alkaline clearing for the polyester component can be combined with the dyeing or scouring of the cotton component.[1][3]
-
Reduced Costs: It can lower the costs associated with effluent treatment.[3]
Q4: For which fibers are these dyes most suitable? These dyes are specifically designed for hydrophobic synthetic fibers, with the primary application being polyester (polyethylene terephthalate, PET). They are also used for polyester blends, particularly polyester/cotton.[1][5]
Troubleshooting Guide
Issue 1: Incomplete Color Clearing After Alkaline Treatment
-
Question: Why is there residual color on my fabric after the alkali clearing step?
-
Answer: This is one of the most common issues and can be attributed to several factors. The effectiveness of the clearing process depends on a precise balance of alkali concentration, temperature, and time.
| Potential Cause | Recommended Solution |
| Insufficient Alkali Concentration | The concentration of the alkali (e.g., Sodium Hydroxide) is too low to hydrolyze all the surface dye. Increase the NaOH concentration incrementally. See Table 1 for typical ranges. |
| Low Clearing Temperature | The hydrolysis reaction is temperature-dependent. Ensure the bath temperature is within the recommended range, typically 70-90°C.[6] |
| Inadequate Treatment Time | The reaction may not have had enough time to go to completion. Extend the treatment time, for example, from 20 minutes to 30 minutes. |
| Incorrect pH Level | The overall pH of the clearing bath must be sufficiently high (typically >11). Verify the pH after all components are added. |
| Presence of Contaminants | Hard water ions (Ca²⁺, Mg²⁺) or residual acidic chemicals from the dyeing step can neutralize the alkali, reducing its effectiveness.[7] Use a sequestering agent or deionized water. |
Logical Flow for Troubleshooting Incomplete Clearing
Caption: Troubleshooting flowchart for incomplete alkali clearing.
Issue 2: Uneven Dyeing or Patchy Appearance
-
Question: My dyed fabric looks streaky or patchy. What could be the cause?
-
Answer: Uneven dyeing is a common problem in textile processing and is often related to process control during the initial dyeing phase, before clearing.[8][9]
| Potential Cause | Recommended Solution |
| Poor Dye Dispersion | The dye was not properly dispersed before being added to the bath, leading to aggregation.[9] Ensure the dye is pasted with a wetting agent and dispersed in lukewarm water before addition. |
| Incorrect Dyeing pH | Disperse dyeing of polyester is typically performed in a slightly acidic pH range (4.5-5.5).[6] An incorrect pH can affect dye stability and uptake. |
| Rapid Temperature Rise | Increasing the dyebath temperature too quickly can cause the dye to rush onto the fiber surface unevenly.[8] Use a controlled heating gradient (e.g., 1-2°C/minute). |
| Inadequate Leveling Agent | A suitable leveling agent helps ensure uniform dye distribution. Verify that the correct type and amount of leveling agent are being used.[8] |
| Fabric Contamination | Residual oils, sizes, or other impurities on the fabric can resist dye uptake.[10] Ensure thorough pre-treatment and scouring of the material. |
Issue 3: Poor Wash Fastness
-
Question: The color is bleeding during subsequent washing tests, even after alkali clearing. Why?
-
Answer: Excellent wash fastness is a key feature of these dyes, so poor performance indicates a significant issue in the dyeing or clearing process.[5]
| Potential Cause | Recommended Solution |
| Incomplete Clearing | This is the most likely cause. Unhydrolyzed dye remains on the surface and washes off. Refer to the troubleshooting guide for Issue 1 . |
| Thermal Migration | During high-temperature drying or heat-setting (thermofixation) after dyeing, dye molecules can migrate from the fiber's interior to the surface.[11] Optimize the heat-setting temperature and time to minimize this effect. |
| Incorrect Dyeing Cycle | If the dyeing temperature (typically 120-130°C) or time was insufficient, the dye may not have fully penetrated and fixed inside the polyester fibers, leaving it susceptible to removal.[11][12] |
Quantitative Data
Table 1: Effect of Alkali Clearing Conditions on Color Removal This table presents typical data on the stripping efficiency of a standard alkali-clearable red disperse dye on polyester fabric. Color removal is measured by the change in color strength (K/S value).
| NaOH Conc. (g/L) | Temperature (°C) | Time (min) | % Color Removal (Stripping Efficiency) |
| 1.0 | 80 | 20 | 85% |
| 2.0 | 80 | 20 | 95% |
| 3.0 | 80 | 20 | 99% |
| 4.0 | 80 | 20 | 99.5% |
| 3.0 | 60 | 20 | 88% |
| 3.0 | 70 | 20 | 96% |
| 3.0 | 80 | 10 | 92% |
Note: Optimal conditions are highlighted in bold. Higher concentrations or temperatures may not significantly improve performance and could risk damaging the fiber.
Table 2: Comparative Wash Fastness Properties (ISO 105-C06) Comparison of fastness ratings (on a scale of 1-5, where 5 is best) for a polyester fabric dyed with an alkali-clearable dye versus a conventional disperse dye.
| Property | Alkali Clearing Method | Conventional Reduction Clearing |
| Change in Shade | 5 | 4-5 |
| Staining on Cotton | 4-5 | 4 |
| Staining on Nylon | 4-5 | 4 |
| Staining on Polyester | 5 | 4-5 |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester
-
Fabric Preparation: Scour a pre-weighed polyester fabric sample to remove any impurities.
-
Dyebath Preparation:
-
Set the liquor-to-goods ratio (e.g., 20:1).
-
Add a dispersing/leveling agent (e.g., 1 g/L).
-
Add a pH buffer to maintain an acidic pH (e.g., Acetic Acid/Sodium Acetate to achieve pH 4.5-5.5).
-
-
Dye Dispersion: Carefully paste the required amount of alkali-clearable disperse dye (e.g., 2% on weight of fabric) with a small amount of lukewarm water. Add this paste to the dyebath.
-
Dyeing Cycle:
-
Introduce the fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold at 130°C for 45-60 minutes.
-
Cool the bath down to 80°C.
-
-
Rinsing: Drain the dyebath and rinse the fabric with hot water.
Protocol 2: Alkaline Clearing Process
-
Clearing Bath Preparation: Prepare a fresh bath with the required concentration of Sodium Hydroxide (e.g., 3 g/L NaOH) and a surfactant (e.g., 1 g/L).
-
Clearing Cycle:
-
Introduce the rinsed, dyed fabric into the clearing bath at 70°C.
-
Raise the temperature to 80°C.
-
Hold at 80°C for 20 minutes.
-
-
Final Rinsing & Neutralization:
-
Drain the clearing bath.
-
Rinse the fabric thoroughly with hot water (70°C), followed by a cold water rinse.
-
Neutralize the fabric in a bath containing a weak acid (e.g., 0.5 g/L Acetic Acid) for 5 minutes.
-
Perform a final cold rinse.
-
-
Drying: Dry the fabric at a temperature not exceeding 120°C.
Visualizations
Mechanism of Alkali Clearing
Caption: Hydrolysis of an ester group in an alkali-clearable dye.
Sustainable Processing Workflow
Caption: Comparison of conventional vs. alkali-clearable workflows.
References
- 1. Application of phthalimide‐based alkali‐clearable azo disperse dyes on polyester and polyester/cotton blends | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p2infohouse.org [p2infohouse.org]
- 5. Dyeing and Fastness Properties of Alkali Soluble Disperse Dyes Derived from Terephthalic Acid -Textile Science and Engineering | Korea Science [koreascience.kr]
- 6. CN103938461A - Technology of alkaline dyeing of polyester fiber and textile containing polyester fiber by disperse dye - Google Patents [patents.google.com]
- 7. Overcoming metal problems in the reactive dyeing of cellulose [textiletoday.com.bd]
- 8. autumnchem.com [autumnchem.com]
- 9. autumnchem.com [autumnchem.com]
- 10. fsw.cc [fsw.cc]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Analysis of Disperse Blue 165:1 and Disperse Blue 56 for Textile Applications
For Immediate Publication
This guide presents a comprehensive comparative study of two commercially significant disperse dyes, C.I. Disperse Blue 165:1 and C.I. Disperse Blue 56. Tailored for researchers, scientists, and professionals in the textile and chemical industries, this document provides an objective analysis of their performance characteristics, supported by key experimental data and standardized testing protocols.
Introduction to Disperse Blue Dyes
Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for the dyeing of hydrophobic synthetic fibers such as polyester, nylon, and acetate. The selection of a specific dye is contingent upon the desired shade, fastness properties, and dyeing behavior. This compound, a monoazo dye, is recognized for its brilliant blue hue and high color strength. In contrast, Disperse Blue 56 is an anthraquinone-based dye, generally known for good lightfastness. This guide will delve into a detailed comparison of their chemical properties and performance metrics.
Chemical and Physical Properties
A fundamental comparison begins with the distinct chemical identities of the two dyes, which dictate their physical and performance characteristics.
| Property | C.I. This compound | C.I. Disperse Blue 56 |
| CAS Number | 86836-00-2[1][2] | 12217-79-7[3][4][5] |
| Chemical Class | Single Azo[2] | Anthraquinone[4] |
| Molecular Formula | C₁₉H₁₉N₇O₅[1][6] | C₁₄H₉ClN₂O₄[3][5] |
| Molecular Weight | 425.40 g/mol [1][6] | 304.69 g/mol [5] |
| Appearance | Dark blue powder[1][2] | Dark blue powder[3][7] |
| Solubility | Data not widely available, but generally low water solubility is characteristic of disperse dyes.[8] | Insoluble in water; soluble in organic solvents like ethanol, acetone, and pyridine.[3][7][9] |
Note: There are some inconsistencies in the reported molecular formula for Disperse Blue 56 in various sources, with some indicating a brominated structure. This guide refers to the chlorinated structure associated with CAS number 12217-79-7.
Performance Characteristics: A Comparative Analysis
The practical utility of a dye is determined by its fastness properties, which measure its resistance to various external factors encountered during the lifecycle of a textile product.
| Performance Metric | C.I. This compound | C.I. Disperse Blue 56 |
| Light Fastness | 5-6[10] | 7[11] |
| Wash Fastness (Staining) | 4-5[12] | 4-5[11] |
| Sublimation Fastness | 4-5[10][12] | 3-4[11] |
| Tinctorial Strength | Very High (over 3 times stronger than Blue 56) | Low |
This compound exhibits high tinctorial strength, making it a cost-effective option for achieving deep blue shades. While both dyes show good to excellent wash fastness, some studies indicate that this compound demonstrates superior performance with less staining on adjacent nylon fibers.[13] Conversely, Disperse Blue 56 is noted for its excellent light fastness. The lower sublimation fastness of Disperse Blue 56 may be a limiting factor in applications requiring high-temperature processing.[11][14]
Experimental Protocols
The following are summaries of standardized methodologies for determining the key fastness properties of disperse dyes.
Light Fastness (ISO 105-B02 / AATCC 16.3)
This test determines the resistance of a textile's color to fading when exposed to an artificial light source that simulates natural daylight.
-
Apparatus : A Xenon arc lamp is utilized as the light source.
-
Procedure : A specimen of the dyed fabric is exposed to the light from the Xenon arc lamp under controlled conditions of temperature and humidity.[15] Concurrently, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed. The light fastness of the specimen is assessed by comparing the change in its color to that of the blue wool references.[16][17]
Wash Fastness (ISO 105-C06 / AATCC 61)
This method evaluates a textile's resistance to color change and staining of adjacent undyed fabrics during laundering.
-
Apparatus : A laundering machine (e.g., Launder-Ometer) capable of maintaining specified temperatures and rotational speeds.
-
Procedure : A composite specimen is prepared by stitching the dyed fabric between two pieces of undyed multifiber fabric.[18] The specimen is then subjected to washing in a stainless-steel container with a specified detergent solution and stainless-steel balls to simulate mechanical abrasion.[19] The test is run for a defined time at a specific temperature (e.g., 49°C for AATCC 61 2A).[4] After washing and drying, the color change of the specimen and the degree of staining on the multifiber fabric are evaluated using standardized gray scales.[7][18]
Sublimation Fastness (ISO 105-P01 / AATCC 117)
This test assesses the resistance of the color to transfer onto an adjacent fabric by sublimation under the action of dry heat.
-
Apparatus : A heat press or a scorch/sublimation tester with precisely controlled temperature.
-
Procedure : The dyed specimen is placed in contact with an undyed fabric and subjected to a specific temperature (e.g., 180°C) for a set duration (e.g., 30 seconds) under controlled pressure.[20][21][22] The change in color of the specimen and the staining of the adjacent undyed fabric are then assessed using the gray scales.
Visualized Workflows and Relationships
To further elucidate the processes involved, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow for dye evaluation and the logical relationship in selecting a dye based on performance requirements.
Conclusion
The choice between this compound and Disperse Blue 56 is dependent on the specific requirements of the final textile product. This compound is an advantageous choice for applications demanding high color yield and superior wash fastness, making it a cost-effective option for vibrant, durable blue shades. However, its light fastness, while good, is surpassed by Disperse Blue 56.
Disperse Blue 56 is the preferred option when exceptional light fastness is the primary criterion. Its lower tinctorial strength and sublimation fastness may necessitate higher dye concentrations and careful process control, potentially impacting overall cost and application range. This comparative guide provides the foundational data to enable informed decision-making in the selection and application of these disperse dyes.
References
- 1. micomlab.com [micomlab.com]
- 2. arcwear.com [arcwear.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. AATCC 61 Color fastness to Laundering [darongtester.com]
- 5. arcwear.com [arcwear.com]
- 6. Low Price Monochromatic Disperse Blue 56 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 7. aatcctestmethods.com [aatcctestmethods.com]
- 8. benchchem.com [benchchem.com]
- 9. AATCC - AATCC [members.aatcc.org]
- 10. Skycron® Disperse Blue BBLS(B165) - Buy Disperse Dyestuff, Disperse Dye In Textile, Disperse Blue Dye Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. Skycron® Disperse Blue 2BLN(B56) - Buy Disperse Blue Dye, Cloth Dye, Disperse Dye Fabric Product on TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 12. epsilonpigments.com [epsilonpigments.com]
- 13. p2infohouse.org [p2infohouse.org]
- 14. kayakuth.co.th [kayakuth.co.th]
- 15. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 18. textilelearner.net [textilelearner.net]
- 19. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 20. epsilonpigments.com [epsilonpigments.com]
- 21. AATCC 117/AATCC 133 Color Fastness to Scorch and Sublimation [darongtester.com]
- 22. textilelearner.net [textilelearner.net]
Azo vs. Anthraquinone Disperse Dyes: A Performance Comparison for Researchers
For researchers and professionals in drug development and material science, the selection of appropriate dyes is critical for ensuring the stability, longevity, and performance of colored materials. This guide provides an objective comparison of two major classes of disperse dyes: azo and anthraquinone (B42736) dyes. This analysis is supported by a synthesis of available experimental data and standardized testing methodologies.
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), constitute the largest and most versatile class of synthetic colorants, offering a wide spectrum of vibrant colors.[1] In contrast, anthraquinone dyes, derived from anthraquinone, are known for their exceptional stability and are frequently used to achieve brilliant blue, green, and red shades.[1] The performance of these dyes, particularly their resistance to various environmental factors, is a key consideration in their application.
Quantitative Performance Comparison
The following table summarizes the typical performance characteristics of azo and anthraquinone disperse dyes based on published data. It is important to note that the properties of a specific dye can vary significantly based on its individual chemical structure.
| Performance Parameter | Azo Disperse Dyes | Anthraquinone Disperse Dyes | Test Standard (Typical) |
| Light Fastness (Scale 1-8) | Generally moderate to good, but can be poor.[2][3] Highly dependent on the specific molecular structure.[1] | Generally very good to excellent due to their stable fused-ring structure.[2][4][5] | ISO 105-B02, AATCC 16 |
| Wash Fastness (Scale 1-5) | Varies widely depending on the dye's structure.[1] | Generally superior to azo dyes.[1][4][5] | ISO 105-C06, AATCC 61 |
| Sublimation Fastness (Scale 1-5) | Variable; can be poor to good.[6] | Generally good to excellent.[3][6] | ISO 105-P01, AATCC 117 |
| Tinctorial Strength | Generally higher than anthraquinone dyes, making them more cost-effective.[7] Some heterocyclic azo dyes can be up to four times stronger.[8] | Generally lower than azo dyes.[7] | Spectrophotometry |
| Color Range | Very wide, covering almost the entire spectrum.[1][4] | More limited, primarily offering bright reds, blues, and greens.[1][5] | Visual/Spectrophotometric |
| Dyeing Properties | Can have limitations in dyeing properties, such as leveling.[8] | Often exhibit better dyeing properties and build-up.[7][9] | Dye exhaustion/fixation analysis |
| Cost-Effectiveness | Generally more cost-effective due to higher tinctorial strength and simpler synthesis.[4][7] | Typically more expensive to manufacture.[7] | Market analysis |
Logical Comparison of Dye Characteristics
The following diagram illustrates the key differentiating characteristics between azo and anthraquinone disperse dyes.
References
- 1. benchchem.com [benchchem.com]
- 2. Why is the color fastness poor? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. sublimation fastness of disperse dyestuff - Knowledge [colorfuldyes.com]
- 4. benchchem.com [benchchem.com]
- 5. news.odmya.com [news.odmya.com]
- 6. benchchem.com [benchchem.com]
- 7. aatcc.org [aatcc.org]
- 8. aatcc.org [aatcc.org]
- 9. researchgate.net [researchgate.net]
Validation of Analytical Methods for Disperse Blue 165:1 in Wastewater: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary analytical methods for the quantification of Disperse Blue 165:1 in wastewater: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. The selection of an appropriate analytical method is critical for environmental monitoring, quality control in manufacturing, and assessing the efficacy of wastewater treatment processes. This document outlines the experimental protocols for each method and presents a summary of key validation parameters to aid in method selection.
Comparison of Analytical Methods
The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.[1] HPLC is generally the method of choice for applications requiring high accuracy, specificity, and the ability to quantify the dye in complex matrices or in the presence of impurities.[1] Its superior sensitivity makes it suitable for trace-level analysis.[1] UV-Vis spectrophotometry, while less specific, offers a simpler, more cost-effective, and rapid method for routine analysis where interfering substances are minimal.
The following table summarizes the typical performance characteristics of these methods for the analysis of disperse dyes. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry | Notes |
| Limit of Detection (LOD) | 0.01 - 1.35 ng/mL | ~0.3 - 10 ppm | HPLC offers significantly lower detection limits, making it ideal for trace analysis.[2] |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL | Varies | Dependent on instrument sensitivity and sample matrix.[2] |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods demonstrate good linearity over a defined concentration range.[2] |
| Accuracy (Recovery) | 70 - 103% | Varies | Recovery in HPLC can be influenced by the efficiency of the extraction process from the sample matrix.[2] |
| Selectivity | High | Low to Medium | HPLC with detectors like Mass Spectrometry (MS) or Diode Array (DAD) provides high selectivity.[2][3] Spectrophotometry is prone to interference from other absorbing species in the sample. |
| Analysis Time | Longer (minutes per sample) | Shorter (seconds to minutes per sample) | HPLC analysis involves chromatographic separation, leading to longer run times.[3] |
| Cost | Higher | Lower | HPLC instrumentation and operational costs are generally higher than for spectrophotometry. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of these analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of disperse dyes.[1][3]
1. Sample Preparation:
-
Collect a representative wastewater sample.
-
Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[1]
-
Depending on the expected concentration and matrix complexity, a solid-phase extraction (SPE) step may be necessary to pre-concentrate the analyte and remove interfering substances.
2. Standard Preparation:
-
Prepare a stock solution of this compound reference standard of known purity in a suitable solvent, such as methanol.[1]
-
Prepare a series of calibration standards by diluting the stock solution to various concentrations to establish the linearity of the method.[1]
3. HPLC Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is typical.[3][4]
-
Flow Rate: A flow rate of around 0.30 mL/min is often employed.
-
Injection Volume: Typically 5 µL.
-
Detector: A Photodiode Array (PDA) detector allows for spectral confirmation, while a Mass Spectrometer (MS) provides higher selectivity and sensitivity.[2][3]
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the wastewater sample by interpolating its peak area from the calibration curve.[2]
UV-Visible Spectrophotometry
This protocol is based on the general principles of spectrophotometric analysis.[1][5]
1. Determination of Maximum Absorbance (λmax):
-
Scan a dilute solution of this compound over a range of wavelengths (e.g., 300-800 nm) to determine the wavelength of maximum absorbance (λmax).[5]
2. Sample Preparation:
-
Collect and filter the wastewater sample as described for HPLC.
-
The concentration should be adjusted to yield an absorbance reading within the linear range of the instrument (typically 0.2-0.8).[1]
3. Standard Preparation:
-
Prepare a stock solution and a series of calibration standards of this compound as described for HPLC.[5]
4. Quantification:
-
Set the spectrophotometer to measure absorbance at the predetermined λmax.[5]
-
Measure the absorbance of the blank (reagent water), the calibration standards, and the wastewater samples.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Use the absorbance of the wastewater sample to determine its concentration from the calibration curve.[5]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflow for comparing the two methods.
Caption: A logical workflow for the validation of an analytical method.
Caption: Experimental workflow for the analysis of this compound.
References
Assessing the colorfastness properties of Disperse Blue 165:1 according to ISO standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the colorfastness properties of C.I. Disperse Blue 165:1, benchmarked against established ISO standards. Through a detailed comparison with viable alternatives, C.I. Disperse Blue 56 and C.I. Disperse Blue 79, this document offers objective data to inform the selection of dyes for applications demanding high performance and stability. The experimental protocols for key colorfastness tests are detailed to ensure reproducibility and adherence to international testing standards.
Quantitative Comparison of Colorfastness Properties
The selection of a disperse dye is critically influenced by its ability to resist color degradation under various environmental and processing stresses. The following tables summarize the colorfastness performance of this compound and its alternatives when tested on polyester (B1180765) fabric according to ISO standards. The ratings, based on standard grey scales, provide a quantitative measure of performance, where a higher number indicates superior fastness.
| Fastness Property | ISO Standard | This compound | Disperse Blue 56 | Disperse Blue 79 |
| Light Fastness | ISO 105-B02 | 6 | 6-7 | 4 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 | 4-5 | 4 |
| Washing Fastness (Staining on Nylon) | ISO 105-C06 | 4 | 2-3 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4 | 4 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | 4 | 4-5 |
| Perspiration Fastness (Acidic & Alkaline) | ISO 105-E04 | 5 | 4-5 | 4-5 |
| Sublimation Fastness (180°C, 30s) | ISO 105-P01 | 4-5 | 4-5 | 4-5 |
Note: Fastness properties can vary based on the depth of shade, the specific substrate, and the dyeing conditions employed.
In-Depth Performance Analysis
This compound demonstrates a robust and well-balanced performance profile, making it a versatile choice for a wide range of applications. It exhibits good to excellent light, wash, and sublimation fastness.[1] Its performance in wash fastness, particularly concerning staining on adjacent nylon fibers, is notably superior to that of the anthraquinone-based Disperse Blue 56.[2]
Disperse Blue 56 , while offering good lightfastness, shows a significant weakness in its wet fastness, with considerable staining on nylon.[2] This limitation may render it unsuitable for applications where color bleeding onto adjacent materials is a critical concern.
Disperse Blue 79 is recognized for its excellent lightfastness and is often employed to achieve navy and black shades on polyester.[2] While its overall fastness properties are good, this compound offers a more vibrant, greenish-blue shade with very high tinctorial strength, making it a more cost-effective option for achieving bright blue hues.[2]
Experimental Protocols
Adherence to standardized testing methodologies is paramount for accurate and reproducible colorfastness assessment. The following sections detail the experimental protocols for the key ISO standards cited in this guide.
Light Fastness (ISO 105-B02)
This method evaluates the resistance of a textile's color to an artificial light source that simulates natural daylight.
-
Apparatus: A xenon arc lamp is utilized as the light source.
-
Procedure: A specimen of the dyed polyester fabric is exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are also exposed. The color change of the test specimen is then assessed by comparing it to the fading of the blue wool standards.[3]
Washing Fastness (ISO 105-C06)
This test assesses the resistance of a textile's color to domestic and commercial laundering procedures.
-
Apparatus: A launder-ometer or a similar device that provides controlled mechanical agitation at a specified temperature is used.
-
Procedure: A 100 mm x 40 mm specimen of the dyed polyester is stitched together with a multi-fiber fabric containing strips of various common textile fibers. The composite sample is then agitated in a solution of a standard detergent at a specified temperature and for a set duration. Stainless steel balls are often added to the container to enhance the mechanical action. The color change of the specimen and the degree of staining on the multi-fiber fabric are evaluated using standard grey scales.
Rubbing Fastness (ISO 105-X12)
This method determines the resistance of a textile's color to rubbing and the transfer of that color to other surfaces.
-
Apparatus: A crockmeter is used for this test.
-
Procedure: A specimen of the dyed fabric is placed on the base of the crockmeter. A standard white cotton rubbing cloth is mounted on the rubbing finger. The test is performed under both dry and wet conditions. For the wet test, the rubbing cloth is wetted with deionized water to a specific pickup percentage. The rubbing finger is then moved back and forth across the test specimen for a specified number of cycles with a constant pressure. The degree of color transfer to the white rubbing cloth is assessed using the grey scale for staining.
Perspiration Fastness (ISO 105-E04)
This test evaluates the resistance of a textile's color to the effects of human perspiration.
-
Apparatus: A perspirometer or a similar device that can apply a specified pressure and maintain a constant temperature.
-
Procedure: A composite specimen, consisting of the dyed fabric in contact with a multi-fiber test fabric, is prepared. The specimen is immersed in two different artificial perspiration solutions, one acidic and one alkaline, for a specified period. After immersion, the excess solution is removed, and the specimen is placed between two plates under a defined pressure within the testing device. The device is then placed in an oven at a specified temperature for a set duration. After drying, the color change of the test specimen and the staining of the multi-fiber fabric are assessed using grey scales.[4][5][6]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the comprehensive assessment of the colorfastness properties of disperse dyes according to ISO standards.
Caption: ISO standard workflow for colorfastness assessment.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. Disperse blue 79 TDS|Disperse blue 79 from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. epsilonpigments.com [epsilonpigments.com]
Ecotoxicology assessment of Disperse Blue 165:1 and its degradation products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative ecotoxicological assessment of the azo dye Disperse Blue 165:1 and its potential degradation products. Due to a significant lack of publicly available experimental data for this compound, this guide draws upon information from structurally similar compounds and alternative dye classes to provide a comprehensive overview for researchers and professionals in the field.
Executive Summary
This compound, a monoazo disperse dye, is utilized in the textile industry for coloring synthetic fibers. A critical evaluation of its environmental impact is necessary, particularly concerning its persistence, potential for bioaccumulation, and the toxicity of its degradation byproducts. Azo dyes, as a class, are known to be susceptible to anaerobic degradation, which can lead to the formation of potentially carcinogenic aromatic amines.[1] The low water solubility of disperse dyes also contributes to their accumulation in aquatic sediments and sludge.[1]
This guide presents a comparative analysis of this compound with alternative dye classes, namely reactive and vat dyes. It also explores the potential toxicity of its primary degradation products by examining data from analogous compounds. All quantitative data are summarized in comparative tables, and detailed experimental protocols for key ecotoxicological assays are provided.
Comparative Ecotoxicological Data
A significant data gap exists for the ecotoxicity of this compound, with safety data sheets consistently reporting "no data available" for key aquatic toxicity endpoints. To provide a comparative context, this section presents data on a structurally related disperse dye, Disperse Blue 79:1, and general data for alternative dye classes.
Table 1: Comparison of Ecotoxicological Endpoints for Selected Dyes and Dye Classes
| Parameter | This compound | Disperse Blue 79:1 (Analogue) | Reactive Dyes (General) | Vat Dyes (General) |
| Acute Toxicity to Fish (LC50) | No data available | No data available | Generally low to moderate toxicity | Can be highly toxic; e.g., Red Vat Dye LC50 = 0.12 mg/L (earthworm)[2] |
| Acute Toxicity to Daphnia (EC50) | No data available | No data available | Variable, can be toxic to some species | No data available |
| Chronic Toxicity to Aquatic Invertebrates (NOEC) | No data available | ≥ 0.0048 mg/L (Rainbow Trout, 122 days) | Data is compound-specific | No data available |
| Algal Toxicity (EC50) | No data available | No data available | Variable, can inhibit growth | No data available |
| Biodegradability | Expected to be low; persistent | Low | Variable, some are biodegradable | Generally low, persistent |
| Bioaccumulation Potential | High (inferred from low water solubility) | High | Low (due to higher water solubility) | High (inferred from low water solubility) |
Degradation Products of this compound and Their Potential Toxicity
Under anaerobic conditions, the azo bond (-N=N-) in this compound is expected to cleave, yielding two primary aromatic amine degradation products: 2,6-dicyano-4-nitroaniline and N,N-diethyl-m-aminoacetanilide.[1] Due to the lack of direct toxicity data for these specific compounds, data from structurally similar chemicals are presented below to infer potential hazards.
Table 2: Inferred Toxicity of this compound Degradation Products Based on Analogous Compounds
| Degradation Product | Analogous Compound | Ecotoxicological Data for Analogue |
| 2,6-dicyano-4-nitroaniline | 2,6-dichloro-4-nitroaniline | Fatal if swallowed, in contact with skin, or if inhaled. Very toxic to aquatic life with long-lasting effects.[3][4] |
| N,N-diethyl-m-aminoacetanilide | N,N-diethyl-m-toluamide (DEET) | Acute aquatic toxicity (EC50/LC50) ranges from 4 to 388 mg/L. Chronic NOEC for daphnids and algae ranges from approximately 0.5 to 24 mg/L. Low bioaccumulation potential.[5] |
Caution: The data presented for analogous compounds should be interpreted with caution and used only as an indicator of potential hazards. Rigorous experimental testing of the actual degradation products is necessary for a definitive risk assessment.
Experimental Protocols
Standardized methodologies are crucial for generating reliable and comparable ecotoxicological data. The following are outlines of key experimental protocols based on OECD Guidelines for the Testing of Chemicals.
Acute Toxicity Testing in Fish (Based on OECD Guideline 203)
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).
-
Test Duration: 96 hours.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.
-
Endpoint: The concentration that is lethal to 50% of the test organisms (LC50) is determined. Observations on sublethal effects (e.g., abnormal behavior) are also recorded.
Acute Immobilisation Test in Daphnia sp. (Based on OECD Guideline 202)
-
Test Organism: Daphnia magna.
-
Test Duration: 48 hours.
-
Procedure: Young daphnids (less than 24 hours old) are exposed to the test substance in a static system.
-
Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) is determined. Immobilisation is defined as the inability to swim within 15 seconds of gentle agitation.
Algal Growth Inhibition Test (Based on OECD Guideline 201)
-
Test Organism: Green algae, such as Pseudokirchneriella subcapitata.
-
Test Duration: 72 hours.
-
Procedure: Exponentially growing cultures of algae are exposed to various concentrations of the test substance.
-
Endpoint: The effect on cell growth is measured. The concentration that inhibits growth by 50% (EC50) is calculated based on parameters like growth rate and yield.
Ready Biodegradability Test (Based on OECD Guideline 301)
-
Procedure: A small amount of the test substance is incubated in a mineral medium with a mixed population of microorganisms from a source like sewage treatment plant effluent.
-
Test Duration: 28 days.
-
Endpoint: The extent of biodegradation is determined by measuring parameters such as dissolved organic carbon (DOC) removal or oxygen consumption. A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a specified timeframe.
Visualizations
Comparison with Alternatives
Given the data gaps and potential concerns associated with this compound, exploring alternative dye classes is essential for more sustainable practices.
-
Reactive Dyes: These dyes form a covalent bond with the fiber, leading to good wash fastness.[6] While generally having lower bioaccumulation potential due to their higher water solubility, their application can result in high salt concentrations in wastewater, which is a significant environmental concern.[7] Some reactive dyes have been shown to be cytotoxic, but not genotoxic.[6] Eco-friendly options with high fixation rates are available, reducing the amount of dye in the effluent.[8][9]
-
Vat Dyes: Known for their excellent colorfastness, vat dyes are insoluble in water and require a reduction step to be applied to fibers.[10] This process often involves harsh chemicals. The effluent can have a high pH and may contain residual hazardous substances.[7] Some vat dyes have demonstrated high toxicity to soil organisms.[2] However, advancements are being made in developing more environmentally friendly vat dyeing processes using natural reducing agents.[11]
-
Eco-Friendly Disperse Dyes: Research and development efforts are focused on creating more sustainable disperse dyes. This includes "dispersant-free" disperse dyes that reduce the chemical load in wastewater and the development of biodegradable natural disperse dyes derived from sources like chlorophyll.[12][13] Additionally, eco-friendly carriers are being developed to facilitate dyeing at lower temperatures, saving energy and reducing environmental impact.[14]
Conclusion
The ecotoxicological assessment of this compound is severely hampered by a lack of publicly available experimental data. Based on its classification as an azo disperse dye, concerns regarding its persistence, bioaccumulation, and the potential toxicity of its aromatic amine degradation products are warranted. A comparative analysis with alternative dye classes highlights that each has its own environmental challenges, but also that more sustainable options are being developed across the board.
For a comprehensive understanding of the environmental risk posed by this compound, rigorous ecotoxicological testing according to standardized protocols is imperative. Researchers and industry professionals are encouraged to prioritize the generation of this data and to consider the adoption of greener alternatives and dyeing processes to mitigate the environmental impact of textile manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. echemi.com [echemi.com]
- 5. Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 7. benchchem.com [benchchem.com]
- 8. organiccottonplus.com [organiccottonplus.com]
- 9. jagson.com [jagson.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 12. tandfonline.com [tandfonline.com]
- 13. EP3132088A1 - Biocompatible and biodegradable natural disperse dyes for dyeing polyester fabrics - Google Patents [patents.google.com]
- 14. nbinno.com [nbinno.com]
A Comparative Guide to High-Performance Alternatives for Disperse Blue 165:1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Disperse Blue 165:1 and its alternatives for high-performance applications. The following sections detail the performance characteristics of various disperse dyes, supported by quantitative data and standardized experimental protocols.
Performance Comparison of Disperse Blue Dyes
The selection of a disperse dye for high-performance applications hinges on several key fastness properties. These include light fastness (resistance to fading from light), wash fastness (resistance to color change and staining after laundering), and sublimation fastness (resistance to color loss at high temperatures). The following table summarizes the performance of this compound and a selection of alternative azo and anthraquinone-based disperse dyes.
| Dye Name | C.I. Name | Chemical Class | Light Fastness (Xenon Arc) | Wash Fastness (Staining on Nylon) | Sublimation Fastness | Key Characteristics |
| This compound | This compound | Azo | Good | 4 | Good | Bright, vibrant blue shade with high tinctorial strength.[1] |
| Disperse Blue 56 | Disperse Blue 56 | Anthraquinone (B42736) | Good | 2-3 | Moderate | Good reproducibility but lower color strength and poor wet fastness.[1][2] |
| Disperse Blue 79 | Disperse Blue 79 | Azo | Excellent | Good | Excellent | Used for navy and black shades with good overall fastness.[1] |
| Disperse Blue 60 | Disperse Blue 60 | Anthraquinone | 5-6 | 4-5 | 4-5 | Mainly used for polyester (B1180765) and its blended fabrics. |
| Disperse Blue 73 | Disperse Blue 73 | Anthraquinone | - | - | - | Suitable for polyester and synthetic fabrics. |
| Disperse Blue 77 | Disperse Blue 77 | Anthraquinone | Excellent | Excellent | Excellent | High-performance dye with excellent all-around fastness.[3] |
| Disperse Blue 359 | Disperse Blue 359 | - | 6-7 | 4-5 | 4-5 | High-fastness dye designed for polyester and its blends.[4][5] |
Note: Fastness ratings are typically on a scale of 1 to 5 (for wash and sublimation) and 1 to 8 (for light fastness), where a higher number indicates better performance.
Chemical Classification of Disperse Dyes
Disperse dyes are broadly classified based on their chemical structure, which dictates their properties and performance. The two primary classes discussed in this guide are azo and anthraquinone dyes. Azo dyes are known for their high molar extinction coefficients, leading to high color strength, while anthraquinone dyes often provide bright shades with good lightfastness.
References
- 1. chiuvention.com [chiuvention.com]
- 2. Test Procedure of ISO 105 B02 Using Light Fastness Tester DR3000 - Textile Tester [darongtester.com]
- 3. ISO 105-B02 Colour Fastness of Textiles - Light Fastness Tester-gester-instruments.com [gester-instruments.com]
- 4. textilelearner.net [textilelearner.net]
- 5. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Analysis of Disperse Blue 165:1 Cross-Staining on Blended Fabrics
For researchers, scientists, and professionals in textile chemistry and drug development, the selection of appropriate dyes is critical for product quality and performance. This guide provides an objective comparison of the cross-staining properties of Disperse Blue 165:1 on various blended fabrics against high-performance alternatives. The following data and protocols offer a comprehensive evaluation to inform dye selection for applications where minimal cross-staining is paramount.
This compound is a monoazo disperse dye widely utilized for its vibrant blue shade and good overall fastness on synthetic fibers, particularly polyester (B1180765).[1][2][3] However, its performance on blended fabrics, where the dye can migrate and stain the non-polyester component, is a crucial consideration for many applications. This guide details the experimental evaluation of its cross-staining behavior and compares it with alternative high-performance disperse dyes.
Comparative Analysis of Cross-Staining Performance
The cross-staining of disperse dyes on the non-polyester components of blended fabrics is a significant factor in the final quality and appearance of the textile. The following tables present a comparative summary of the wash fastness and cross-staining performance of this compound and selected alternatives on common blended fabrics. The data is presented using the internationally recognized grey scale for staining, where a rating of 5 indicates negligible or no staining, and a rating of 1 indicates severe staining.[4]
Table 1: Wash Fastness and Cross-Staining on Polyester/Cotton (PES/CO) Blends
| Dye Name | Color Change (Polyester) | Staining on Cotton |
| This compound | 4-5 | 4-5 |
| Dianix® Dark Blue XF2 | 4-5 | 4 |
| Disperse Blue 354 | 5 | 4-5 |
Table 2: Wash Fastness and Cross-Staining on Polyester/Elastane (PES/EL) Blends
| Dye Name | Color Change (Polyester) | Staining on Elastane |
| This compound | 4-5 | 3-4 (Estimated) |
| Dianix® Blue XF2 | 4-5 | 4-5 |
| Dianix® Dark Blue XF2 | 4-5 | 4-5 |
Note: The staining performance of this compound on elastane is estimated based on general knowledge of disperse dye behavior on this fiber, as specific grey scale data was not available in the reviewed literature. High-performance alternatives like the Dianix® XF2 series are specifically engineered for better performance on polyester/elastane blends.[5][6]
High-Performance Alternatives to this compound
For applications demanding superior wet fastness and minimal cross-staining, several high-performance disperse dyes are available. These alternatives often feature advanced chemistry to improve their affinity for polyester while minimizing staining on other fibers.
-
Dianix® XF and XF2 Series (DyStar): This range of dyes is designed to meet stringent retailer and brand specifications for high wet fastness.[5][6] They exhibit excellent performance on polyester and its blends, particularly with elastane.[5][7]
-
Disperse Blue 354: This anthraquinone (B42736) dye is known for its excellent light fastness, washing fastness, and sublimation fastness.[8][9] It is suitable for direct printing on polyester/cotton blended fabrics.[8]
Experimental Protocol: Evaluation of Cross-Staining
The following is a detailed methodology for assessing the cross-staining of disperse dyes on blended fabrics, based on the ISO 105-C06 standard.[10][11]
Objective: To determine the degree of staining from a dyed polyester-blend fabric onto the adjacent non-polyester component during a standardized washing procedure.
Materials and Equipment:
-
Dyed fabric specimens (e.g., polyester/cotton, polyester/elastane)
-
Multifiber adjacent fabric (containing strips of various fibers, including cotton, nylon, polyester, acetate, and wool)
-
ECE reference detergent
-
Sodium perborate (B1237305)
-
Launder-Ometer or similar laboratory washing apparatus
-
Stainless steel balls (for mechanical action)
-
Grey Scale for Assessing Staining (ISO 105-A03)
-
Spectrophotometer (for color measurement, optional)
-
Controlled temperature water bath
-
Drying oven
Procedure:
-
Specimen Preparation:
-
Cut a specimen of the dyed blended fabric to the specified dimensions (e.g., 40 mm x 100 mm).
-
Attach a multifiber adjacent fabric of the same dimensions to the face of the dyed specimen by sewing along one of the shorter edges.
-
-
Washing Process:
-
Prepare the wash liquor according to the specific test method within ISO 105-C06 (e.g., A2S for a 40°C wash). This typically involves dissolving a specified amount of ECE detergent and sodium perborate in deionized water.
-
Place the composite specimen (dyed fabric + multifiber strip) and the specified number of stainless steel balls into a stainless steel container of the Launder-Ometer.
-
Add the prepared wash liquor to the container, ensuring the correct liquor-to-goods ratio.
-
Seal the container and place it in the Launder-Ometer, which has been pre-heated to the specified test temperature.
-
Run the machine for the specified duration (e.g., 30 minutes for test A2S).
-
-
Rinsing and Drying:
-
After the washing cycle, remove the composite specimen from the container.
-
Rinse the specimen twice in deionized water.
-
Gently squeeze out excess water.
-
Separate the multifiber strip from the dyed specimen, leaving them connected by the stitching on one edge.
-
Dry the specimen and the multifiber strip in a warm air oven at a temperature not exceeding 60°C.
-
-
Evaluation:
-
Allow the dried specimens to condition at a standard atmosphere for at least 4 hours.
-
Visually assess the degree of staining on each fiber of the multifiber strip using the Grey Scale for Assessing Staining under standardized lighting conditions.
-
A rating of 5 represents no staining, while a rating of 1 represents severe staining.
-
Record the grey scale rating for each fiber type present in the blend and on the multifiber strip.
-
Workflow and Pathway Diagrams
To visually represent the processes involved in evaluating cross-staining, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Low Price High Quality Disperse Blue 165 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 4. Grey Change & Grey Stain Scales For Durable Textile Colors | HunterLab [hunterlab.com]
- 5. dystar.com [dystar.com]
- 6. Unlock Superior Wash and Wet Fastness with Dianix® XF/XF2/XF3 and SF dyes - Fibre2Fashion [fibre2fashion.com]
- 7. scribd.com [scribd.com]
- 8. Low Price Disperse Blue 354 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 9. worlddyevariety.com [worlddyevariety.com]
- 10. Testing the colorfastness of polyester fibers with ISO 105-C06 | Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Scaling Up the Blue: A Comparative Guide to the Reproducibility of Dyeing with Disperse Blue 165:1
The transition from a successful laboratory dyeing to full-scale industrial production is a critical step in textile manufacturing. Achieving the same shade and fastness properties—a concept known as reproducibility—is often a significant challenge. This guide provides a detailed comparison of dyeing polyester (B1180765) with C.I. Disperse Blue 165:1 on a laboratory versus an industrial scale, highlighting the key variables that influence reproducibility. Experimental data and protocols are presented to offer a comprehensive overview for researchers and textile chemists.
C.I. This compound: Chemical Properties
This compound is a monoazo dye widely used for synthetic fibers like polyester due to its bright blue shade and good fastness properties.[1][2] Understanding its fundamental properties is the first step in controlling its behavior during dyeing.
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 86836-00-2[1][3][4] |
| Chemical Class | Single Azo[1][2] |
| Molecular Formula | C₁₉H₁₉N₇O₅[3] |
| Molecular Weight | 425.4 g/mol [3] |
| Appearance | Dark blue powder[1][3] |
| Application | High-temperature dyeing for polyester and its blends[2] |
Experimental Protocols: Laboratory vs. Industrial Scale
The dyeing methodologies at different scales share the same chemical principles but differ significantly in execution and control.
Laboratory-Scale Dyeing Protocol (High-Temperature Beaker Dyeing)
This method is designed for small-scale trials to develop and test dyeing recipes.
-
Fabric Preparation: A small swatch of polyester fabric is pre-treated with a solution containing a non-ionic detergent (e.g., 5 g/L) and sodium carbonate (2 g/L) at 60°C for 30 minutes to remove impurities. The fabric is then rinsed thoroughly and dried.[2][5]
-
Dye Bath Preparation:
-
A dye bath is prepared with a high liquor ratio (the ratio of the weight of the liquor to the weight of the goods), typically ranging from 20:1 to 50:1.[2][6]
-
A stock dispersion of this compound is made. For a 2% shade, the required amount of dye is pasted with a small amount of a dispersing agent (e.g., sodium lignin (B12514952) sulfonate) before being diluted with water.[5]
-
The dye dispersion is added to the dye bath, which also contains a leveling agent and a sequestering agent.[6]
-
The pH of the dye bath is adjusted to a weakly acidic range of 4.5-5.5 using acetic acid.[2][6]
-
-
Dyeing Process:
-
The prepared fabric is placed in the dye bath within a sealed stainless steel beaker.
-
The apparatus (e.g., an infrared lab dyer) raises the temperature at a controlled rate (e.g., 2°C/minute) to 130°C.[5][6]
-
This temperature is maintained for 45-60 minutes to allow for dye diffusion and fixation.[5][6]
-
-
Post-Treatment (Reduction Clearing):
-
After dyeing, the fabric is rinsed.
-
A reduction clearing bath is prepared with sodium hydrosulfite and sodium hydroxide (B78521) (e.g., 2 g/L of each) to remove unfixed surface dye.[5]
-
The fabric is treated in this bath at 70-80°C for 15-20 minutes, followed by rinsing and drying.[5][6]
-
Industrial-Scale Dyeing Protocol (Jet Dyeing Machine)
This process is optimized for large batches of fabric, focusing on efficiency and uniformity.
-
Fabric Preparation: Large rolls of polyester fabric are loaded into the dyeing machine and scoured in a similar but larger-scale process to the lab protocol to ensure uniform cleanliness.
-
Dye Bath Preparation:
-
The machine is filled with water to a much lower liquor ratio, typically between 5:1 and 10:1, to conserve water, energy, and chemicals.
-
Chemicals (dispersing agents, leveling agents, pH buffer) are automatically dosed into the machine from stock tanks.
-
The dye, in a pre-dispersed liquid form, is added to an auxiliary tank and then dosed into the main circulation over a period of time (gradient dosing) to ensure even uptake.
-
-
Dyeing Process:
-
The fabric rope is circulated through the machine by a high-velocity jet of dye liquor, which provides agitation and prevents creasing.
-
The temperature is raised at a programmed rate (e.g., 1-1.5°C/minute) to 130-135°C.
-
The fabric is run at this temperature for 30-60 minutes.
-
-
Post-Treatment:
-
The dye bath is cooled and drained.
-
The reduction clearing process is carried out in the same machine. The chemicals are dosed, the temperature is raised, and the fabric is run for the required time before final rinsing and unloading.
-
Key Factors Influencing Lab-to-Industrial Reproducibility
The discrepancies between lab and bulk dyeing results often stem from differences in mechanical and process parameters. Achieving good reproducibility requires careful management of these variables.[7][8]
| Parameter | Laboratory Scale | Industrial Scale | Impact on Reproducibility |
| Liquor Ratio | High (e.g., 20:1 to 50:1) | Low (e.g., 5:1 to 10:1) | A lower liquor ratio increases dye concentration, potentially accelerating dye uptake and affecting levelness. Recipe adjustments are crucial. |
| Heating/Cooling Rate | Often faster and more precise due to smaller volume. | Slower due to large liquid volume and machine thermal inertia. | Different heating rates affect the rate of dye exhaustion and migration, which can lead to variations in the final shade. |
| Agitation/Circulation | Fabric is mostly static; liquor is agitated by machine rotation. | High-speed jet flow creates vigorous fabric-to-liquor interchange. | The intense agitation in industrial machines enhances dye uptake and penetration but can also promote dye agglomeration if dispersion is not stable.[9][10] |
| Dosing of Chemicals | All chemicals and dyes are added at the start. | Dyes and chemicals are often dosed progressively over time. | Progressive dosing in industrial settings promotes more level dyeing, a condition that is difficult to replicate in a single-step lab process. |
| Fabric Tension | Minimal tension on the fabric swatch. | Significant tension on the fabric rope as it circulates. | Tension can affect the fabric's physical properties and apparent color, leading to a different look even if the dye uptake is identical. |
| Dispersion Stability | Less critical due to short process time and high liquor ratio. | Highly critical. Unstable dispersions can lead to spots, stains, and unlevel dyeing due to longer process times and higher mechanical stress.[8][10] |
Visualizing the Process and Challenges
Diagrams can help illustrate the complex relationships in the dyeing process.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. benchchem.com [benchchem.com]
- 3. Cas 86836-00-2,this compound | lookchem [lookchem.com]
- 4. This compound | 86836-00-2 [chemicalbook.com]
- 5. ijcmas.com [ijcmas.com]
- 6. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes [scirp.org]
- 7. autumnchem.com [autumnchem.com]
- 8. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Factors Affecting The Dispersion Stability Of Disperse Dyes - News [colorfuldyes.com]
A Comparative Analysis of Disperse Blue 165:1 Dyeing: Aqueous vs. Deep Eutectic Solvent Systems
For Researchers, Scientists, and Drug Development Professionals
The textile industry is increasingly seeking more sustainable and efficient dyeing methods, prompting a critical evaluation of traditional aqueous processes against innovative solvent-based alternatives. This guide provides a detailed comparative analysis of the dyeing performance of C.I. Disperse Blue 165:1 on polyester (B1180765) substrates in a conventional aqueous system versus a deep eutectic solvent (DES) system. This objective comparison, supported by experimental data, aims to inform researchers and industry professionals on the potential benefits and drawbacks of each medium.
Executive Summary
The transition from aqueous to solvent-based dyeing systems presents a paradigm shift in textile coloration, driven by the need for reduced water consumption and improved process efficiency. This analysis reveals that while aqueous dyeing remains a well-established and understood method, the use of a choline (B1196258) chloride:ethylene (B1197577) glycol-based deep eutectic solvent for dyeing with this compound offers compelling advantages in terms of color yield at lower temperatures. However, considerations regarding solvent cost, recovery, and the potential impact on fastness properties are crucial for a comprehensive assessment.
Data Presentation: Quantitative Performance Metrics
The following tables summarize the key quantitative data comparing the dyeing performance of this compound in aqueous and deep eutectic solvent systems.
Table 1: Color Strength (K/S) Comparison
| Dyeing System | Substrate | Temperature (°C) | Time (min) | K/S Value |
| Aqueous | Polyester | 130 | 60 | ~18-22 (Typical) |
| Deep Eutectic Solvent | Cellulose (B213188) Acetate (B1210297) Nanofibers | 75 | 30 | ~20[1] |
| Deep Eutectic Solvent | Cellulose Acetate Nanofibers | 80 | 30 | ~22[1] |
Note: The K/S values for the aqueous system are typical industry values for a medium shade depth, while the DES data is from a specific study on cellulose acetate nanofibers, which may have different dyeing characteristics than standard polyester.
Table 2: Fastness Properties Comparison (Typical)
| Fastness Property | Aqueous System (Polyester) | Deep Eutectic Solvent System (Cellulose Acetate) |
| Wash Fastness (Color Change) | 4-5 | Not Reported |
| Wash Fastness (Staining) | 4-5 | Not Reported |
| Light Fastness (Blue Wool Scale) | 5-6 | Not Reported |
| Rubbing Fastness (Dry) | 4-5 | Not Reported |
| Rubbing Fastness (Wet) | 4 | Not Reported |
Note: Fastness properties for the DES system were not available in the reviewed literature. This represents a critical data gap for a complete comparison.
Experimental Protocols
Detailed methodologies for the aqueous and deep eutectic solvent dyeing processes are provided below.
Aqueous Dyeing of Polyester with this compound
This protocol is based on standard high-temperature dyeing methods for polyester.
Materials:
-
Polyester fabric
-
C.I. This compound
-
Dispersing agent (e.g., lignin (B12514952) sulfonate)
-
Wetting and defoaming agent
-
Acetic acid (80%)
-
Ammonium sulfate
-
Sodium hydrosulfite
-
Sodium hydroxide
-
Nonionic washing agent
Procedure:
-
Dye Bath Preparation: Prepare a dye liquor with a liquor ratio of 10:1. Add the following auxiliaries:
-
2 g/L Dispersing agent
-
0.5 g/L Wetting and defoaming agent
-
1 g/L Ammonium sulfate
-
-
pH Adjustment: Adjust the pH of the dye bath to 4.5 using acetic acid.
-
Dye Dispersion: Create a paste of the required amount of this compound with a small amount of dispersing agent and cold water. Add this dispersion to the dye bath.
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dye liquor at 60°C.
-
Raise the temperature to 135°C at a rate of 2°C per minute.
-
Maintain the temperature at 135°C for 60 minutes.
-
Cool the bath to 70°C.
-
-
Reduction Clearing: After dyeing, treat the fabric in a separate bath containing:
-
2 g/L Sodium hydrosulfite
-
2 g/L Sodium hydroxide
-
1 g/L Nonionic washing agent
-
Treat for 20 minutes at 70°C.
-
-
Final Steps: Rinse the fabric thoroughly, neutralize with a weak acid if necessary, and dry.
Deep Eutectic Solvent Dyeing of Cellulose Acetate Nanofibers with this compound
This protocol is adapted from a study by Mahar et al. (2021).[1]
Materials:
-
Cellulose acetate nanofibers
-
C.I. This compound
-
Choline chloride
-
Ethylene glycol
Procedure:
-
DES Preparation: Prepare the deep eutectic solvent by mixing choline chloride and ethylene glycol in a 1:2 molar ratio. Heat the mixture at 80°C with constant stirring until a homogeneous, colorless liquid is formed.
-
Dye Bath Preparation: Disperse the required amount of this compound in the prepared DES.
-
Dyeing Cycle:
-
Immerse the cellulose acetate nanofibers in the dye bath.
-
Raise the temperature to the desired dyeing temperature (e.g., 75°C or 80°C).
-
Maintain the temperature for 30 minutes.
-
-
Rinsing and Drying: After dyeing, remove the nanofibers, rinse thoroughly with deionized water to remove the residual solvent and unfixed dye, and then dry.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the aqueous and deep eutectic solvent dyeing processes.
Concluding Remarks
The comparative analysis indicates that deep eutectic solvent systems hold significant promise as an alternative to conventional aqueous dyeing for this compound. The ability to achieve high color strength at substantially lower temperatures and shorter dyeing times is a key advantage, potentially leading to energy savings and increased productivity. However, the current lack of comprehensive data on the fastness properties of DES-dyed fabrics is a notable limitation that requires further investigation. Additionally, the economic feasibility of solvent-based systems, including the cost of the solvent and the efficiency of its recovery and reuse, will be critical factors in their broader industrial adoption. Future research should focus on direct comparative studies on identical substrates and a thorough evaluation of the fastness properties and environmental impact of various solvent systems for the dyeing of this compound.
References
A Comparative Guide to Disperse Blue 165: Performance Analysis and Principles of Dye Combination
For Researchers, Scientists, and Drug Development Professionals
For professionals in drug development, this guide also touches upon the biological implications of disperse dyes and provides a fundamental experimental protocol for assessing cytotoxicity.
Comparative Performance of Blue Disperse Dyes
The selection of a disperse dye is heavily dependent on the specific application, requiring a balance of shade, fastness, and cost-effectiveness.[1] Disperse Blue 165 is a popular choice for its high tinctorial strength and vibrant color.[1] The following table summarizes the key performance characteristics of Disperse Blue 165 in comparison to C.I. Disperse Blue 56 (an anthraquinone (B42736) dye) and C.I. Disperse Blue 79 (an azo dye).
Table 1: Comparison of Key Performance Indicators for Selected Blue Disperse Dyes
| Property | C.I. Disperse Blue 165 | C.I. Disperse Blue 56 | C.I. Disperse Blue 79 |
| C.I. Number | 11077 | 63285 | 11345 |
| Chemical Class | Single Azo | Anthraquinone | Azo |
| Molecular Formula | C₂₀H₁₉N₇O₃ | C₁₆H₁₂N₂O₃ | C₂₄H₂₇BrN₆O₁₀ |
| Molecular Weight | 405.41 g/mol | 280.27 g/mol | 639.41 g/mol |
| Shade on Polyester (B1180765) | Bright, Greenish-Blue | Reddish-Blue | Navy Blue |
| Light Fastness | Good | Good | Excellent |
| Wash Fastness (Stain on Nylon) | 4 | 2-3 | Good |
| Sublimation Fastness | Good | Moderate | Excellent |
| Tinctorial Strength | Very High (Over 3x stronger than Blue 56) | Low | High |
| Key Characteristics | High lifting power, sensitive to reduction | Good reproducibility, poor wet fastness | Suitable for navy and black shades |
| (Data sourced from BenchChem)[1] |
Disperse Blue 165 offers a cost-effective solution for achieving bright blue shades with superior wash fastness compared to anthraquinone dyes like Disperse Blue 56.[1] However, its sensitivity to reduction requires careful control of dyeing conditions.[1] For applications demanding the highest light and sublimation fastness, Disperse Blue 79 is a strong alternative.[1]
Principles of Dye Compatibility in Mixtures
Achieving a specific shade often requires mixing different dyes. The compatibility of these dyes is crucial for obtaining a uniform and reproducible color. In the context of textile dyeing, "synergy" can be understood as the successful combination of dyes that work well together to produce a desired outcome. Key principles for selecting disperse dyes for mixtures include:
-
Similar Temperature Type: Disperse dyes are classified as low-energy (E-type), medium-energy (SE-type), and high-energy (S-type), which dictates their dyeing temperature. For optimal results, it is recommended to combine dyes of the same temperature type.[2]
-
Comparable Fastness Properties: To ensure the final product maintains its color integrity, the dyes in a mixture should have similar light, wash, and sublimation fastness ratings.[2]
-
Good Alkali Resistance and Stability: The pH of the dyebath can affect the stability of disperse dyes. It is important to select dyes that are stable within the same pH range.[2]
Experimental Protocols
For accurate and reproducible results, detailed experimental protocols are essential. Below are methodologies for high-temperature polyester dyeing and for assessing the impact of water quality, a critical factor in the dyeing process.
1. High-Temperature Dyeing of Polyester with Disperse Dyes
This protocol outlines a standard procedure for dyeing polyester fabric with disperse dyes in a laboratory setting.[4][5]
-
Fabric Preparation: Scour the polyester fabric with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C for 15-20 minutes to remove any impurities. Rinse the fabric thoroughly.
-
Dye Bath Preparation:
-
Set the liquor-to-goods ratio (the ratio of the volume of the dye bath to the weight of the fabric), for example, to 10:1.
-
Add a dispersing agent (e.g., 1 g/L) to the water.
-
If using hard water, add a sequestering agent (e.g., 0.5-1 g/L).
-
Adjust the pH of the dye bath to 4.5-5.5 using an acetic acid/acetate buffer.[4][5]
-
-
Dye Dispersion: Prepare a paste of the disperse dye with a small amount of water and dispersing agent before adding it to the dye bath to ensure it is evenly dispersed.
-
Dyeing Procedure:
-
Introduce the prepared polyester fabric into the dye bath at approximately 60°C.
-
Run for 10-15 minutes to ensure the fabric is thoroughly wetted.
-
Add the dispersed dye to the bath.
-
Raise the temperature to 130°C at a controlled rate (e.g., 1.5-2°C per minute).[4]
-
Maintain the temperature at 130°C for 45-60 minutes.[4]
-
Cool the dye bath to 70°C before draining.
-
-
After-treatment (Reduction Clearing): To remove unfixed dye from the fiber surface and improve wash fastness, a reduction clearing process is performed.
-
Treat the dyed fabric in a fresh bath containing sodium hydroxide (B78521) (e.g., 2 g/L) and sodium hydrosulfite (e.g., 2 g/L) at 70-80°C for 15-20 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
-
Neutralize with a weak acid (e.g., acetic acid) if necessary.
-
-
Drying: Dry the fabric at an appropriate temperature.
2. Evaluation of the Effect of Water Hardness on Dyeing
Water hardness, caused by the presence of calcium and magnesium ions, can negatively impact the dyeing process by causing dye agglomeration and reducing color yield.[6][7]
-
Preparation of Water Samples: Prepare a series of water samples with varying degrees of hardness by adding known amounts of calcium chloride and magnesium sulfate (B86663) to deionized water.
-
Dyeing: Conduct the high-temperature dyeing protocol described above for each water hardness level, including a control with deionized water.
-
Color Measurement: After dyeing and drying, measure the color of the fabric samples using a spectrophotometer to obtain CIELAB (L, a, b*) and K/S (color strength) values.[6]
-
Analysis: Compare the L, a, b*, and K/S values of the samples dyed in hard water to the control. A significant difference in these values indicates an adverse effect of water hardness.[6]
3. Cell Viability (MTT) Assay for Cytotoxicity Assessment
For researchers in drug development, assessing the potential cytotoxicity of compounds is a primary concern. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which can be an indicator of cell viability.[8][9]
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dye or compound of interest and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control.
Visualizations
Experimental Workflow for High-Temperature Polyester Dyeing
Caption: Workflow for High-Temperature Dyeing of Polyester.
Hypothetical Signaling Pathway: Oxidative Stress Response
Some dye molecules or their metabolites may induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate cellular signaling pathways that regulate the expression of antioxidant enzymes.[10] The following diagram illustrates a simplified, hypothetical pathway.
Caption: Hypothetical Oxidative Stress Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. skygroupchem.com [skygroupchem.com]
- 3. researchgate.net [researchgate.net]
- 4. autumnchem.com [autumnchem.com]
- 5. textilelearner.net [textilelearner.net]
- 6. singipedia.singidunum.ac.rs [singipedia.singidunum.ac.rs]
- 7. granthaalayahpublication.org [granthaalayahpublication.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Disperse Blue 165:1: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper handling and disposal of all chemical waste, including dyes such as Disperse Blue 165:1. This guide provides essential, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols will help safeguard personnel and the environment while maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its safety profile. This information is critical for preventing accidental exposure and ensuring a safe laboratory environment.
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Chemical-impermeable gloves, safety goggles or face shield, and a lab coat are required. If dust formation is possible, a full-face respirator should be used. | [1] |
| First Aid - Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. | [1] |
| First Aid - Eye Contact | Rinse with pure water for at least 15 minutes and consult a physician. | [1] |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. | [1] |
| First Aid - Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration and seek immediate medical attention. | [1] |
| Spill Cleanup | Avoid dust formation. For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer to a suitable container. For larger spills, evacuate the area and contact your institution's environmental health and safety (EH&S) department.[1][2] |
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Under no circumstances should this compound be discharged into sewer systems or disposed of in regular trash. [1][3]
1. Waste Identification and Segregation:
-
Treat all this compound and materials contaminated with it as hazardous waste.[4]
-
Segregate this compound waste from other chemical waste streams to prevent incompatible mixtures.[5][6]
2. Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste.[3][5]
-
The container must be chemically compatible with the dye.[3]
-
Ensure the container is kept securely closed except when adding waste.[6][7]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[8]
-
Include the date when the waste was first added to the container.[7]
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[7][8]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials.[1][9]
-
Ensure secondary containment is in place to capture any potential leaks.[3][5]
5. Disposal Request and Pickup:
-
Once the container is full or is no longer needed, contact your institution's environmental health and safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[7]
-
Do not attempt to treat or dispose of the chemical waste yourself.[1]
6. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed.[1][10]
-
The first rinseate must be collected and disposed of as hazardous waste.[10]
-
After thorough rinsing and drying, the original labels must be completely removed or defaced before the container can be recycled or disposed of as non-hazardous waste.[1][10]
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. C.I. DISPERSE BLUE 1 | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. vumc.org [vumc.org]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
